molecular formula C15H21NO4 B1177320 CARBOMER 956 CAS No. 134499-38-0

CARBOMER 956

Cat. No.: B1177320
CAS No.: 134499-38-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbomer 956 is a synthetic, high-molecular-weight polymer, specifically a cross-linked polyacrylic acid, supplied as a white, fluffy powder with a slight acetic odor . It is compendial grade, meeting the specifications of the United States Pharmacopeia/National Formulary (USP/NF) for Carbomer Homopolymer Type B, the European Pharmacopoeia (Ph. Eur.), and the Chinese Pharmacopoeia (ChP.) . This reagent serves as an extremely efficient rheology modifier and is valued by researchers for its ability to create high-viscosity, sparkling-clear gels, and stable suspensions and emulsions, even at low usage levels typically between 0.1% and 1.0% by weight . Its primary research and development applications include its use as a thickening agent, suspending agent, emulsion stabilizer, and bioadhesive agent in the formulation of semisolid gels, hydro-alcoholic systems, topical delivery platforms, and oral solutions . A 0.5% aqueous dispersion, when neutralized, can produce a high viscosity, with typical values ranging from approximately 20,700 to 41,300 cP . The polymer exhibits excellent clarity, with light transmission of 94% or greater in a 0.5% solution . This compound must be stored in a cool, dry, and well-ventilated area in airtight containers protected from moisture . This product is For Research Use Only (RUO) and is strictly intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use, and it must not be incorporated into products for human or animal consumption.

Properties

CAS No.

134499-38-0

Molecular Formula

C15H21NO4

Synonyms

CARBOMER 956

Origin of Product

United States

Foundational & Exploratory

Laboratory-Scale Synthesis of Carbomer 956: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of Carbomer 956, a high molecular weight, cross-linked polymer of acrylic acid. This compound is a versatile excipient widely used in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[1][2] This document details the underlying chemistry, a representative synthesis protocol, and methods for characterization.

Introduction to this compound

This compound is a synthetic polymer belonging to the Carbomer family of cross-linked polyacrylic acid polymers.[3][4] It is supplied as a white, fluffy, hygroscopic powder with a slightly acetic odor.[2][3] The polymer is characterized by its ability to form sparkling clear gels at low concentrations when neutralized, providing high viscosity and efficient rheology modification.[3] this compound is valued for its compatibility with a wide range of other formulation ingredients.[3]

Principles of Synthesis

The synthesis of this compound is achieved through free-radical precipitation polymerization .[5] This method involves the polymerization of acrylic acid monomers in an organic solvent system where the monomer is soluble, but the resulting polymer is not.[5] As the polymerization progresses, the insoluble Carbomer product precipitates from the reaction medium, forming a slurry.[5][6]

The key components in the synthesis include:

  • Monomer: Acrylic acid is the primary building block of the polymer chain.[6]

  • Cross-linking Agent: A polyalkenyl polyether, such as allyl sucrose or pentaerythritol allyl ether, is used to create the three-dimensional cross-linked network structure.[7]

  • Initiator: A free-radical initiator, typically a peroxide such as bis(2-ethylhexyl) peroxydicarbonate, is used to start the polymerization reaction.[5][6]

  • Solvent System: A non-polar organic solvent system, often a mixture of ethyl acetate and cyclohexane, is used as the reaction medium.[5][7] Historically, benzene was used but has been replaced due to safety concerns.[5]

  • Stabilizer/Precipitation Promoter: A small amount of a base, like potassium carbonate, may be added to partially neutralize the acrylic acid, which aids in the precipitation of the polymer.[5][6]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established principles of Carbomer synthesis. Researchers should adapt and optimize the specific quantities and conditions based on their laboratory setup and desired polymer characteristics.

Materials and Reagents:

ReagentFormulaPuritySupplier (Example)
Acrylic AcidC₃H₄O₂≥99%Sigma-Aldrich
Pentaerythritol Allyl EtherC₁₇H₂₈O₄Technical GradeTCI Chemicals
Bis(2-ethylhexyl) peroxydicarbonateC₁₈H₃₄O₆Solution in solventArkema
Ethyl AcetateC₄H₈O₂Anhydrous, ≥99.8%Fisher Scientific
CyclohexaneC₆H₁₂Anhydrous, ≥99.5%Honeywell
Potassium CarbonateK₂CO₃≥99%VWR
Nitrogen GasN₂High PurityAirgas

Equipment:

  • Jacketed glass reaction vessel (e.g., 1 L) with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling circulator.

  • Syringe pump or dropping funnel for initiator addition.

  • Buchner funnel and vacuum flask for filtration.

  • Vacuum oven for drying.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the system with nitrogen gas to create an inert atmosphere.

  • Solvent and Monomer Addition: Charge the reactor with the mixed solvent (e.g., a mixture of ethyl acetate and cyclohexane). Add the acrylic acid and the cross-linking agent to the solvent with gentle stirring.

  • Partial Neutralization: Add a small amount of potassium carbonate to the mixture. This will partially neutralize the acrylic acid and facilitate polymer precipitation.

  • Initiator Preparation: Prepare a solution of the initiator in the co-solvent.

  • Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) under a nitrogen blanket.[5][8]

  • Polymerization: Slowly add the initiator solution to the reaction vessel over several hours (e.g., 4-8 hours) using a syringe pump or dropping funnel.[5][8] As the polymerization proceeds, a white precipitate of Carbomer will form, creating a slurry.

  • Reaction Completion and Cooling: After the initiator addition is complete, continue stirring at the reaction temperature for a specified period to ensure complete conversion. Then, cool the reactor to room temperature.

  • Isolation and Purification: Filter the polymer slurry using a Buchner funnel. Wash the collected polymer cake with fresh solvent to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[3] The final product will be a fine, white, fluffy powder.

Characterization of Synthesized this compound

The synthesized this compound should be characterized to ensure it meets the required specifications.

Physicochemical Properties:

ParameterSpecification RangeTest Method
AppearanceWhite, fluffy powderVisual Inspection
OdorSlightly characteristic/aceticOlfactory
pH (1% aqueous solution)2.5 - 3.0pH meter
Viscosity (0.5% neutralized solution)20,700 - 41,300 cPsBrookfield Viscometer
Carboxylic Acid Content56% - 68%Titration
Loss on Drying≤ 2.0%Gravimetric
Clarity (0.5% neutralized solution)≥ 80% TransmittanceUV-Vis Spectrophotometer

Data compiled from available technical datasheets.[3]

Characterization Methodologies:

  • Viscosity Measurement: Prepare a 0.5% aqueous dispersion of the synthesized Carbomer. Neutralize the dispersion to a pH of 7.3-7.8 with a suitable base (e.g., sodium hydroxide or triethanolamine).[3] Measure the viscosity using a Brookfield viscometer with an appropriate spindle at a defined rotational speed and temperature.[3]

  • pH Determination: Prepare a 1% aqueous dispersion of the Carbomer and measure the pH using a calibrated pH meter.[3]

  • Carboxylic Acid Assay: Dissolve a known amount of the polymer in water and titrate with a standardized solution of sodium hydroxide to a potentiometric endpoint.

  • Infrared (IR) Spectroscopy: Confirm the chemical structure of the polymer by identifying characteristic peaks for the carboxylic acid C=O and O-H functional groups.

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying cluster_product Final Product Monomer Acrylic Acid Reactor Reaction Vessel (50-70°C, N2 atm) Monomer->Reactor Crosslinker Cross-linker Crosslinker->Reactor Solvent Solvent System Solvent->Reactor Initiator Initiator Solution Initiator->Reactor Slow Addition Polymerization Precipitation Polymerization Reactor->Polymerization Slurry Carbomer Slurry Polymerization->Slurry Filtration Filtration Slurry->Filtration Washing Washing Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: Workflow for the laboratory-scale synthesis of this compound.

Polymerization_Mechanism Initiator Initiator (e.g., Peroxide) Radical Free Radical (R•) Initiator->Radical Decomposition (Heat) Monomer Acrylic Acid Monomer Radical->Monomer Initiation GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation GrowingChain->Monomer Chain Growth Crosslinker Cross-linking Agent GrowingChain->Crosslinker Cross-linking CrosslinkedPolymer Cross-linked Carbomer Network Crosslinker->CrosslinkedPolymer Precipitate Insoluble Polymer Precipitate CrosslinkedPolymer->Precipitate Insolubility in Solvent

Caption: Simplified mechanism of free-radical precipitation polymerization for Carbomer synthesis.

References

Characterization Techniques for Carbomer 956 Hydrogels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques used to characterize Carbomer 956 hydrogels. This compound, a high molecular weight cross-linked polymer of acrylic acid, is a versatile excipient in the pharmaceutical and personal care industries, primarily used as a rheology modifier, emulsifier, and gelling agent.[1][2] Its unique properties, such as high viscosity at low concentrations and bioadhesion, make it an excellent candidate for various drug delivery systems.[3] This guide details the experimental protocols for key characterization methods and presents quantitative data in structured tables to facilitate comparison and analysis.

Physicochemical and Rheological Characterization

The rheological properties of this compound hydrogels are critical for their application, influencing their feel, spreadability, and drug release characteristics. These properties are highly dependent on factors such as polymer concentration and pH.[4]

Physical Properties

This compound is a white, fluffy, hygroscopic powder with a slightly acidic odor.[1][2][5] Key physical properties are summarized in the table below.

PropertyValueReference
AppearanceWhite, fluffy powder[1][2]
OdorSlightly acidic[3]
pH (1% aqueous solution)2.5 - 3.0[1]
Viscosity (0.5% solution, pH 7.3-7.8)20,700 - 41,300 cPs[1]
Carboxylic Acid Groups56% - 68%[1]
Rheological Behavior

This compound hydrogels typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate.[6][7] This property is advantageous for topical applications, allowing for easy spreading during application while maintaining a high viscosity at rest to remain on the target site.

Quantitative Data: Rheological Properties

Carbomer TypeConcentration (wt%)pHYield Stress (Pa)Apparent Viscosity (Pa·s) at 10 s⁻¹Reference
Carbopol® Ultrez 300.26.052.5-
Carbopol® Ultrez 300.47.038.7-
Carbopol® Ultrez 300.66.052.5-
Carbomer 9400.57.3-~25[7]
Experimental Protocol: Rheological Measurement
  • Sample Preparation:

    • Disperse the desired concentration of this compound powder (e.g., 0.5-3.0 wt%) in deionized water with continuous agitation until a homogenous dispersion is formed.[3][8]

    • Neutralize the dispersion to the target pH (typically 5.0-8.0) using a suitable neutralizing agent such as triethanolamine (TEA) or sodium hydroxide (NaOH) to form the hydrogel.[6][7]

    • Allow the hydrogel to equilibrate at the testing temperature (e.g., 25°C or 37°C) for a specified period before measurement.[7]

  • Instrumentation and Measurement:

    • Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.[7][9]

    • Perform a steady-state flow sweep by measuring the shear stress over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.[9]

    • Conduct an oscillatory sweep (frequency and amplitude) to determine the viscoelastic properties, including the storage modulus (G') and loss modulus (G'').[9]

    • The yield stress can be determined from the flow curve by extrapolating the shear stress to a zero shear rate.

Rheology_Workflow cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis P1 Disperse this compound in Water P2 Neutralize to Target pH P1->P2 P3 Equilibrate Sample P2->P3 M1 Load Sample onto Rheometer P3->M1 M2 Perform Steady-State Flow Sweep M1->M2 M3 Perform Oscillatory Sweep M1->M3 A1 Determine Viscosity Profile M2->A1 A2 Determine G' and G'' M3->A2 A3 Calculate Yield Stress A1->A3

Experimental workflow for rheological characterization.

Swelling Behavior

The swelling capacity of this compound hydrogels is a crucial parameter, particularly for controlled drug release applications. Swelling is highly pH-dependent due to the ionization of the carboxylic acid groups in the polymer backbone.[1][10] At higher pH values, the carboxyl groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling.[1][10]

Quantitative Data: Swelling Ratio

Carbomer TypepHEquilibrium Swelling Ratio (%)Reference
Carbopol 934P1.2Low (specific value not provided)[11]
Carbopol 934P7.4455.55 - 537.26[11]
Carbomer-g-poly(acrylic acid)1.2~15[1]
Carbomer-g-poly(acrylic acid)7.4~45[1]

Note: Data for Carbopol 934P and a Carbomer-g-poly(acrylic acid) hydrogel are presented as representative examples, as a detailed swelling ratio table for this compound at various pH values was not available.

Experimental Protocol: Swelling Studies
  • Sample Preparation:

    • Prepare hydrogel discs of a known weight and dimension.

    • Dry the hydrogel discs to a constant weight in a vacuum oven at a specified temperature (e.g., 40-60°C). Record the dry weight (Wd).

  • Swelling Measurement:

    • Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., 1.2, 6.8, 7.4).

    • At predetermined time intervals, remove the hydrogel discs, gently blot the surface to remove excess water, and weigh them (Ws).

    • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculation:

    • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Swelling_Workflow cluster_prep Sample Preparation cluster_measurement Swelling Measurement cluster_analysis Data Analysis P1 Prepare Hydrogel Discs P2 Dry to Constant Weight (Wd) M1 Immerse in Buffer Solutions (various pH) P2->M1 M2 Weigh at Time Intervals (Ws) M1->M2 M3 Continue until Equilibrium M2->M3 A1 Calculate Swelling Ratio (SR) M3->A1

Experimental workflow for swelling studies.

Mucoadhesive Properties

The mucoadhesive nature of this compound allows it to adhere to mucosal surfaces, prolonging the residence time of a formulation and enhancing drug absorption.[12][13] This property is attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the mucin glycoproteins in the mucus layer.[12]

Quantitative Data: Mucoadhesive Strength

Carbomer TypeConcentration (%)Mucoadhesive Force (dynes/cm²)Reference
Carbopol 934PNot specified3993.42[11]
Carbopol 974P1.0 - 2.5Increasing with concentration
Carbopol 971P1.0 - 2.0Increasing with concentration

Note: Data for Carbopol 934P and 974P are provided as they are structurally similar to this compound and exhibit comparable mucoadhesive properties.[3]

Experimental Protocol: Mucoadhesion Testing (Tensile Method)
  • Substrate Preparation:

    • Excise a section of mucosal tissue (e.g., porcine buccal mucosa) and mount it on a holder.

    • Equilibrate the tissue in a suitable buffer solution (e.g., simulated saliva) at 37°C.

  • Measurement:

    • Apply a defined amount of the this compound hydrogel to a probe of a texture analyzer or tensiometer.

    • Bring the hydrogel-coated probe into contact with the mucosal tissue with a specified contact force and for a defined contact time.

    • Pull the probe upwards at a constant speed until the hydrogel detaches from the mucosa.

    • Record the force required for detachment (mucoadhesive force).

  • Calculation:

    • The maximum detachment force is taken as the mucoadhesive strength.

    • The work of adhesion can be calculated from the area under the force-distance curve.

Mucoadhesion_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Mount Mucosal Tissue M1 Contact Hydrogel with Tissue P1->M1 P2 Apply Hydrogel to Probe P2->M1 M2 Apply Contact Force and Time M1->M2 M3 Detach Probe at Constant Speed M2->M3 A1 Record Detachment Force M3->A1 A2 Calculate Work of Adhesion M3->A2

Experimental workflow for mucoadhesion testing.

In Vitro Drug Release

The rate and mechanism of drug release from this compound hydrogels are critical for their performance as drug delivery systems. Drug release is influenced by the swelling of the hydrogel, the diffusion of the drug through the swollen polymer matrix, and the erosion of the hydrogel.[1][14]

Quantitative Data: In Vitro Drug Release

Carbomer TypepHTime (hours)Cumulative Drug Release (%)Reference
Carbomer 934-g-poly(acrylic acid)1.28~20[1]
Carbomer 934-g-poly(acrylic acid)7.48~80[1]
Sodium Alginate/Carbopol 934P1.212< 10[11]
Sodium Alginate/Carbopol 934P7.412~90[11]

Note: The data presented is for hydrogels based on Carbomer 934, which is expected to have a similar release profile to this compound due to their structural similarities.

Experimental Protocol: In Vitro Drug Release Study
  • Preparation of Drug-Loaded Hydrogels:

    • Incorporate the drug into the this compound hydrogel during the preparation process.

    • Prepare hydrogel discs or a known volume of the hydrogel containing a specific amount of the drug.

  • Release Study:

    • Place the drug-loaded hydrogel in a dissolution apparatus (e.g., USP Type II paddle apparatus).

    • Use a release medium that simulates physiological conditions (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8 or 7.4).

    • Maintain a constant temperature (37°C) and stirring speed.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Analysis:

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow cluster_prep Preparation cluster_measurement Release Study cluster_analysis Analysis P1 Prepare Drug-Loaded Hydrogel M1 Place Hydrogel in Dissolution Apparatus P1->M1 M2 Withdraw Aliquots at Time Intervals M1->M2 A1 Analyze Drug Concentration M2->A1 A2 Calculate Cumulative Release A1->A2

Experimental workflow for in vitro drug release studies.

By following these standardized characterization techniques, researchers and drug development professionals can effectively evaluate the performance of this compound hydrogels for a wide range of pharmaceutical and biomedical applications. The provided protocols and data serve as a valuable resource for designing and optimizing novel drug delivery systems.

References

Determining the Molecular Weight of Carbomer 956: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 956, a high molecular weight, cross-linked polymer of acrylic acid, is a vital excipient in the pharmaceutical and personal care industries, primarily functioning as a thickening, suspending, and stabilizing agent.[1][2] The molecular weight of this compound is a critical quality attribute that significantly influences its rheological properties, and consequently, its performance in final formulations. Accurate determination of its molecular weight is therefore paramount for formulation development, quality control, and regulatory compliance. This technical guide provides an in-depth overview of the primary methods for determining the molecular weight of this compound.

Core Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to characterize the molecular weight of polymers like this compound. These methods can be broadly categorized into those that measure average molecular weights and those that determine the entire molecular weight distribution.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[3][4] The principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate the pores of the stationary phase.[4]

A typical experimental setup for the SEC/GPC analysis of poly(acrylic acid), the backbone of this compound, is as follows:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pump, an autosampler, a column oven, and one or more detectors. Common detectors include a refractive index (RI) detector, a multi-angle light scattering (MALS) detector, and a viscometer.[5]

  • Columns: Specialized SEC columns packed with porous particles are used. For water-soluble polymers like poly(acrylic acid), columns such as those with a hydrophilic stationary phase (e.g., polyhydroxyl-methacrylate) are suitable.[6]

  • Mobile Phase: An aqueous buffer is typically used as the mobile phase. The ionic strength and pH of the mobile phase are critical for preventing interactions between the polymer and the stationary phase and for ensuring proper elution. A common mobile phase is a phosphate buffer with added salt, such as sodium nitrate.[6]

  • Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase. The concentration should be low enough to avoid intermolecular interactions.

  • Calibration: The system is calibrated using a series of well-characterized, narrow-distribution polymer standards (e.g., polystyrene sulfonates for aqueous SEC) of known molecular weights.[4]

  • Data Analysis: The elution profile is recorded, and the molecular weight distribution is calculated based on the calibration curve. The use of a MALS detector allows for the direct determination of the absolute molecular weight without the need for column calibration.[5]

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis SEC/GPC System cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution & Dilution Sample->Dissolution Solvent Aqueous Buffer (Mobile Phase) Solvent->Dissolution Injector Injector Dissolution->Injector Inject Sample Column SEC Column Injector->Column Detector Detector (RI, MALS, Viscometer) Column->Detector Chromatogram Chromatogram Detector->Chromatogram MWD Molecular Weight Distribution Chromatogram->MWD Calibration Calibration Curve (Polymer Standards) Calibration->MWD Result Result MWD->Result Final Report

Figure 1. Experimental workflow for SEC/GPC analysis.
Light Scattering Techniques

Static Light Scattering (SLS) is an absolute method for determining the weight-average molecular weight (Mw) of polymers in solution.[7][8] The intensity of light scattered by a polymer solution is proportional to the concentration and the molecular weight of the polymer.[8]

  • Instrumentation: A light scattering photometer equipped with a laser light source and a detector to measure the scattered light intensity at various angles.[7]

  • Sample Preparation: A series of dilute solutions of this compound are prepared in a suitable solvent (e.g., a buffered aqueous solution). The solutions must be free of dust and other particulate matter, which can be achieved by filtration.

  • Measurement: The intensity of the scattered light is measured for each concentration at multiple angles.

  • Data Analysis: The data is analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle.[8] The intercept of the Zimm plot provides the weight-average molecular weight (Mw).

SLS_Workflow cluster_prep Sample Preparation cluster_measurement Light Scattering Measurement cluster_analysis Data Analysis Sample This compound Series Prepare Dilution Series Sample->Series Solvent Filtered Solvent Solvent->Series Photometer Light Scattering Photometer Series->Photometer Introduce Sample Measurement Measure Scattered Light (Multiple Angles & Concentrations) Photometer->Measurement ZimmPlot Construct Zimm Plot Measurement->ZimmPlot Extrapolation Double Extrapolation (c=0, θ=0) ZimmPlot->Extrapolation Mw Determine Mw Extrapolation->Mw Result Result Mw->Result Final Report

Figure 2. Experimental workflow for Static Light Scattering.
Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[9][10][11] This technique is based on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules. The Mark-Houwink-Sakurada equation is used to relate the intrinsic viscosity of the polymer to its molecular weight.[12][13]

  • Instrumentation: A capillary viscometer, such as an Ubbelohde viscometer, and a constant temperature water bath.[9]

  • Sample Preparation: A series of dilute solutions of this compound are prepared in a suitable solvent.

  • Measurement: The flow time of the pure solvent and each polymer solution through the capillary of the viscometer is measured accurately.

  • Data Analysis: The relative, specific, and reduced viscosities are calculated from the flow times. The intrinsic viscosity is then determined by extrapolating the reduced viscosity to zero concentration. The viscosity-average molecular weight is calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where [η] is the intrinsic viscosity, Mv is the viscosity-average molecular weight, and K and a are the Mark-Houwink parameters specific to the polymer-solvent system.[12]

Viscometry_Workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Sample This compound Solutions Prepare Dilute Solutions Sample->Solutions Solvent Solvent Solvent->Solutions Viscometer Capillary Viscometer (e.g., Ubbelohde) Solutions->Viscometer Load Sample FlowTime Measure Flow Times Viscometer->FlowTime CalcVisc Calculate Relative, Specific, & Reduced Viscosities FlowTime->CalcVisc Extrapolate Extrapolate to Zero Concentration (Intrinsic Viscosity) CalcVisc->Extrapolate MHS Apply Mark-Houwink-Sakurada Equation Extrapolate->MHS Mv Determine Mv MHS->Mv Result Result Mv->Result Final Report

Figure 3. Experimental workflow for Viscometry.
End-Group Analysis

End-group analysis is a method used to determine the number-average molecular weight (Mn) of polymers by quantifying the number of end-groups in a given mass of the polymer.[14][15] This technique is most suitable for linear polymers with known and readily analyzable end-groups and is generally limited to polymers with lower molecular weights. For high molecular weight polymers like this compound, the concentration of end-groups is very low, making this method challenging.

Quantitative Data Summary

Specific molecular weight data for this compound is not always publicly available from manufacturers and can vary between grades and batches. However, Carbomers are generally characterized as high molecular weight polymers. The molecular weight of the acrylic acid monomer is 72.06 g/mol .[16] For reference, typical molecular weight ranges for poly(acrylic acid) that can be analyzed by various techniques are provided in the table below.

MethodMolecular Weight TypeTypical Analyzable Range for Poly(acrylic acid) ( g/mol )
SEC/GPC Mn, Mw, Mz, Polydispersity Index (PDI)1,000 - >2,000,000
Light Scattering Mw1,000 - >10,000,000
Viscometry Mv5,000 - 5,000,000
End-Group Analysis Mn< 25,000

Note: The analyzable range can vary depending on the specific instrumentation, experimental conditions, and polymer standards used.

Logical Relationship of Molecular Weight Averages

The different molecular weight determination methods yield different types of average molecular weights. The relationship between these averages provides information about the breadth of the molecular weight distribution, known as the polydispersity index (PDI = Mw/Mn).

MW_Relationship For a polydisperse polymer: Mn < Mv < Mw cluster_methods Determination Methods cluster_pdi Polydispersity EndGroup End-Group Analysis Mn Mn (Number-Average) EndGroup->Mn SEC_Mn SEC/GPC (Mn) SEC_Mn->Mn Viscometry Viscometry Mv Mv (Viscosity-Average) Viscometry->Mv LightScattering Light Scattering Mw Mw (Weight-Average) LightScattering->Mw SEC_Mw SEC/GPC (Mw) SEC_Mw->Mw PDI Polydispersity Index (PDI) PDI = Mw / Mn Mn->PDI Mw->PDI

Figure 4. Relationship between molecular weight determination methods and averages.

Conclusion

The determination of the molecular weight of this compound is a critical aspect of its characterization for pharmaceutical and cosmetic applications. While several techniques are available, Size-Exclusion Chromatography, particularly when coupled with a multi-angle light scattering detector, provides the most comprehensive information by determining the entire molecular weight distribution. Light scattering and viscometry are also valuable techniques for determining weight-average and viscosity-average molecular weights, respectively. The choice of method will depend on the specific information required, the available instrumentation, and the sample characteristics. A thorough understanding of these techniques and their underlying principles is essential for researchers, scientists, and drug development professionals working with this compound and other polymeric excipients.

References

The Solubility of Carbomer 956 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Carbomer 956 in various organic solvents. This compound, a high molecular weight, cross-linked polymer of acrylic acid, is a versatile excipient widely used in the pharmaceutical and cosmetic industries as a rheology modifier, thickener, gelling agent, and stabilizer.[1] Understanding its solubility and swelling behavior in different solvent systems is critical for formulation development, particularly for non-aqueous and hydro-alcoholic topical, oral, and transdermal drug delivery systems.

Understanding this compound and its Interaction with Solvents

This compound is a synthetic polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol.[1] Its acidic nature, due to the presence of carboxylic acid groups, governs its solubility and thickening properties. In its dry, unneutralized state, the polymer chains are tightly coiled. Upon dispersion in a suitable solvent, the solvent molecules begin to solvate the polymer chains, leading to swelling and an increase in viscosity. For significant thickening and gel formation in polar protic solvents like water, neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine) is typically required to ionize the carboxylic acid groups, leading to uncoiling and entanglement of the polymer chains due to electrostatic repulsion.

For cross-linked polymers like this compound, the term "solubility" can be nuanced. True dissolution, where individual polymer chains are dispersed in the solvent, is often limited due to the cross-linked network. Instead, the polymer matrix imbibes the solvent and swells to form a gel. The extent of this swelling is a key parameter in determining the suitability of a solvent for a particular formulation.

Qualitative Solubility of this compound in Organic Solvents

Based on available technical data sheets and scientific literature for this compound and its base polymer, poly(acrylic acid), the following table summarizes the qualitative solubility in various organic solvents. It is important to note that for many of these solvents, this compound will likely swell significantly rather than form a true solution.

Solvent CategorySolventSolubility/Behavior of this compound & Poly(acrylic acid)References
Polar Protic WaterSwells to form a gel, especially upon neutralization.[1][][3]
EthanolSoluble/Swells, often used in hydro-alcoholic gels.[]
MethanolSoluble/Swells.
GlycerinSoluble/Swells.[]
Propylene GlycolSoluble/Swells.
Polar Aprotic Dimethylformamide (DMF)Soluble/Swells.
DioxaneSoluble/Swells.
AcetoneGenerally insoluble.
Ethyl AcetateGenerally insoluble.
Non-Polar TolueneInsoluble.
HexaneInsoluble.

Theoretical Framework: Hansen Solubility Parameters

A useful theoretical tool for predicting the compatibility of a polymer with a solvent is the Hansen Solubility Parameter (HSP). HSP is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from intermolecular dipole forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A polymer is likely to be soluble or swell in a solvent when their respective HSP values are similar. The distance (Ra) between the HSPs of the polymer and the solvent in the three-dimensional Hansen space can be calculated. A smaller 'Ra' value indicates a higher likelihood of compatibility.

Hansen Solubility Parameters for Poly(acrylic acid)

Parameterδd (MPa½)δp (MPa½)δh (MPa½)
Value18.615.114.7

Note: These values are approximations and can vary depending on the specific grade and molecular weight of the poly(acrylic acid).

Experimental Protocols for Determining Solubility and Swelling

For researchers requiring precise quantitative data, the following experimental protocols can be employed in the laboratory.

Visual Assessment of Solubility

This is a simple, qualitative method to screen a large number of solvents quickly.

Methodology:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 0.1 g) into a series of clear glass vials.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 10 mL) to each vial.

  • Mixing: Vigorously shake or vortex the vials for a set period (e.g., 24 hours) at a controlled temperature.

  • Observation: Visually inspect the vials for signs of dissolution (a clear solution), swelling (a gel-like consistency), or insolubility (the polymer remains as a separate solid phase).

  • Classification: Classify the solvents as "soluble," "partially soluble/swelling," or "insoluble."

Gravimetric Method for Determining Swelling Ratio

This quantitative method measures the extent to which the polymer swells in a particular solvent.

Methodology:

  • Sample Preparation: Prepare a small, known weight of dry this compound (W_d).

  • Immersion: Immerse the polymer in the selected solvent at a constant temperature.

  • Equilibrium: Allow the polymer to swell until it reaches equilibrium (no further weight change), which may take several hours or days.

  • Measurement: Carefully remove the swollen polymer, blot the surface to remove excess solvent, and immediately weigh it (W_s).

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (W_s - W_d) / W_d

Viscometric Determination of Solubility

The intrinsic viscosity of a polymer solution is related to the size and shape of the polymer coils, which is influenced by the solvent quality. A higher intrinsic viscosity generally indicates a better solvent.

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of this compound (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v) in the test solvent.

  • Viscosity Measurement: Measure the viscosity of the pure solvent and each polymer solution at a constant temperature using a capillary viscometer (e.g., Ubbelohde viscometer).

  • Calculations:

    • Relative Viscosity (η_rel): η_rel = η_solution / η_solvent

    • Specific Viscosity (η_sp): η_sp = η_rel - 1

    • Reduced Viscosity (η_red): η_red = η_sp / c (where c is the concentration)

  • Extrapolation: Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).

Light Scattering for Characterization of Polymer-Solvent Interaction

Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic radius of polymer particles or coils in a solvent. An increase in the hydrodynamic radius can indicate a better solvent that promotes the uncoiling and swelling of the polymer chains.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the test solvent.

  • DLS Measurement: Analyze the solution using a DLS instrument to measure the diffusion coefficient of the polymer particles.

  • Size Calculation: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic radius from the diffusion coefficient.

Visualizations

The following diagrams illustrate the logical flow of solvent selection and the experimental workflow for determining the swelling ratio.

Solvent_Selection_Logic start Start: Select Potential Organic Solvents hsp Theoretical Screening: Compare Hansen Solubility Parameters (if available for polymer and solvent) start->hsp Optional visual_test Experimental Screening: Visual Solubility/Swelling Test start->visual_test hsp->visual_test classification Classify Solvents: - Soluble/High Swelling - Partial Swelling - Insoluble visual_test->classification quant_eval Quantitative Evaluation for Promising Solvents classification->quant_eval Promising Solvents end End classification->end Unsuitable Solvents swelling_ratio Determine Swelling Ratio (Gravimetric Method) quant_eval->swelling_ratio viscometry Determine Intrinsic Viscosity (Viscometric Method) quant_eval->viscometry dls Characterize Hydrodynamic Radius (Dynamic Light Scattering) quant_eval->dls formulation Select Optimal Solvent(s) for Formulation swelling_ratio->formulation viscometry->formulation dls->formulation

Caption: Logical workflow for organic solvent selection for this compound.

Swelling_Ratio_Workflow start Start: Prepare Dry this compound Sample weigh_dry Accurately weigh the dry polymer (Wd) start->weigh_dry immerse Immerse the polymer in the selected organic solvent in a sealed container at constant temperature weigh_dry->immerse equilibrate Allow the polymer to swell to equilibrium (monitor weight periodically until constant) immerse->equilibrate remove_blot Carefully remove the swollen polymer and gently blot the surface to remove excess solvent equilibrate->remove_blot Equilibrium Reached weigh_swollen Immediately weigh the swollen polymer (Ws) remove_blot->weigh_swollen calculate Calculate the Swelling Ratio (SR): SR = (Ws - Wd) / Wd weigh_swollen->calculate end End: Report Swelling Ratio for the Solvent calculate->end

Caption: Experimental workflow for determining the swelling ratio of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents remains limited in publicly accessible literature, a strong understanding of its qualitative behavior and the theoretical principles governing its interaction with solvents can guide formulators in selecting appropriate solvent systems. For applications requiring precise control over the polymer's behavior, the experimental protocols detailed in this guide provide a robust framework for determining key parameters such as swelling ratio and intrinsic viscosity in the laboratory. The provided workflows offer a systematic approach to solvent screening and selection for the successful formulation of products containing this compound.

References

Unraveling the Intricacies of CARBOMER 956: A Technical Guide to its Cross-Linking Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 956, a high molecular weight, cross-linked polymer of acrylic acid, is a cornerstone of the pharmaceutical and cosmetic industries, prized for its exceptional rheological properties.[1] Its ability to form stable gels, suspend particles, and emulsify formulations is intrinsically linked to its three-dimensional cross-linked structure. This technical guide delves into the core of this compound's architecture, providing a comprehensive overview of its cross-linking, characterization methodologies, and the quantitative data that defines its performance.

The Cross-Linked Architecture of this compound

This compound is synthesized through the polymerization of acrylic acid monomers, with its defining network structure established by the incorporation of a cross-linking agent.[1] While the precise proprietary details of its manufacture are closely guarded, the scientific and patent literature points to the use of polyalkenyl ethers or divinyl glycol as cross-linking agents.[2] Specific examples of cross-linkers used in carbomer synthesis include sucrose acrylate ether and pentaerythritol allyl tripropyl ether.

The concentration of the cross-linking agent is a critical determinant of the polymer's properties. A higher degree of cross-linking results in a more rigid gel structure, while a lower degree allows for greater swelling and flexibility. The selection and concentration of the cross-linker are meticulously controlled during manufacturing to achieve the desired viscosity and flow characteristics of this compound.

Quantitative Data Summary

The following table summarizes the typical specifications and properties of this compound, offering a quantitative glimpse into its characteristics.

PropertyValueUnit
Appearance White, fluffy powder-
Viscosity (0.5% aqueous solution at pH 7.5) 20,000 - 41,300cP
pH (1% aqueous solution) 2.5 - 3.0-
Carboxylic Acid Content 56.0 - 68.0%
Loss on Drying ≤ 2.0%
Residual Benzene ≤ 0.5%

Data compiled from multiple sources.

Experimental Protocols for Characterizing Cross-Linking Structure

A multi-faceted approach employing various analytical techniques is necessary to fully elucidate the cross-linking structure of this compound. The following are detailed methodologies for key experiments.

Rheological Analysis

Objective: To characterize the viscoelastic properties of this compound gels, which are a direct consequence of the cross-linked network.

Methodology:

  • Sample Preparation: Prepare a 0.5% (w/w) aqueous dispersion of this compound. Neutralize the dispersion to a pH of 7.5 using a suitable base, such as triethanolamine (TEA), to form a gel.[3]

  • Instrumentation: Utilize a rotational rheometer equipped with a cone-plate or parallel-plate geometry.

  • Oscillatory Shear Measurements:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) within the LVER to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a more elastic, highly cross-linked structure.

  • Steady Shear Measurements:

    • Measure the viscosity as a function of shear rate (e.g., 0.01 to 100 s⁻¹). The shear-thinning behavior is characteristic of carbomer gels.

  • Transient Shear Measurements:

    • Perform a step-shear experiment to investigate the thixotropic behavior of the gel, which is its ability to recover its structure after shearing.

Swelling Studies and Cross-Link Density Determination

Objective: To determine the cross-link density and the average molecular weight between cross-links (Mc) based on the swelling behavior of the polymer.

Methodology:

  • Sample Preparation: A known weight of dry this compound powder is placed in a suitable solvent (e.g., deionized water).

  • Equilibrium Swelling: Allow the polymer to swell in the solvent for an extended period (e.g., 24-48 hours) until equilibrium is reached.

  • Measurement: Carefully remove the swollen gel and weigh it after blotting away excess surface solvent.

  • Calculation: The cross-link density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.

Spectroscopic Analysis (FTIR and NMR)

Objective: To identify the functional groups and infer the cross-linking structure through spectroscopic methods.

Methodology:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Acquire the FTIR spectrum of dry this compound powder.

    • Identify the characteristic peaks, such as the C=O stretching of the carboxylic acid group (~1700 cm⁻¹) and the C-O stretching.

    • Analyze shifts in these peaks upon neutralization and gel formation to understand the interactions within the polymer network.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solid-state NMR can provide information on the local environment of the polymer backbone and the cross-linker.

    • Analysis of the spectra can help in identifying the type of cross-linking agent used and estimating the degree of cross-linking.

Visualizing the Structure and Analysis Workflow

To better understand the logical relationships in the synthesis and characterization of this compound, the following diagrams are provided.

Synthesis_and_Neutralization cluster_synthesis Polymerization cluster_neutralization Neutralization and Gelation Acrylic_Acid Acrylic Acid (Monomer) Carbomer_956_Powder This compound (Dry Powder) Acrylic_Acid->Carbomer_956_Powder Polymerization Crosslinker Cross-linking Agent (e.g., Allyl Ether) Crosslinker->Carbomer_956_Powder Gel Hydrated this compound Gel Carbomer_956_Powder->Gel Dispersion & Swelling Water Water (Solvent) Water->Gel Base Neutralizing Agent (e.g., TEA) Base->Gel Neutralization

Caption: Synthesis and Neutralization of this compound.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Derived Data Carbomer_956 This compound Sample Rheology Rheological Analysis Carbomer_956->Rheology Swelling Swelling Studies Carbomer_956->Swelling Spectroscopy Spectroscopic Analysis (FTIR, NMR) Carbomer_956->Spectroscopy Viscoelasticity Viscoelastic Properties (G', G'') Rheology->Viscoelasticity Crosslink_Density Cross-link Density & Mc Swelling->Crosslink_Density Functional_Groups Functional Group Identification Spectroscopy->Functional_Groups

Caption: Workflow for Characterizing this compound Cross-Linking.

Conclusion

The cross-linking structure of this compound is the fundamental determinant of its functionality as a rheology modifier. A thorough understanding of this structure, achieved through a combination of rheological, swelling, and spectroscopic analyses, is crucial for researchers and formulation scientists. The methodologies and data presented in this guide provide a solid foundation for the rational design and optimization of formulations containing this compound, enabling the development of superior pharmaceutical and cosmetic products.

References

The Core Mechanism of Viscosity Increase with CARBOMER® 956 Neutralization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the fundamental mechanism by which CARBOMER® 956, a high molecular weight cross-linked polymer of acrylic acid, develops its significant viscosity upon neutralization. Understanding this process is critical for the effective formulation of a wide range of pharmaceutical and cosmetic products, including gels, creams, lotions, and suspensions.

The Molecular Basis of CARBOMER® 956 Thickening

CARBOMER® 956 is a synthetic polymer belonging to the family of polyacrylates. In its dry, powdered form, the polymer chains are tightly coiled and exist in a highly compact state. When dispersed in an aqueous medium, the polymer begins to hydrate and swell. However, in this acidic state, the carboxylic acid groups along the polymer backbone are largely protonated (-COOH), leading to minimal electrostatic repulsion between the polymer chains. As a result, the dispersion exhibits low viscosity.[1][2]

The key to unlocking the thickening potential of CARBOMER® 956 lies in neutralization . The addition of a suitable alkaline agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), deprotonates the carboxylic acid groups, converting them into carboxylate ions (-COO⁻).[1][2] This process introduces a multitude of negative charges along the polymer backbone.

The resulting electrostatic repulsion between these newly formed anionic sites forces the polymer chains to uncoil and expand into the surrounding aqueous medium.[1] This dramatic conformational change from a compact, coiled state to an extended, solvated network is the primary driver of the substantial increase in the viscosity of the formulation. The cross-linked nature of CARBOMER® 956 prevents the complete dissolution of the polymer, instead forming a stable, three-dimensional gel matrix that entraps water molecules and imparts a high viscosity and yield stress to the system.[3]

The following diagram illustrates the conformational change of a CARBOMER® 956 polymer chain upon neutralization.

G cluster_0 Acidic Environment (Low pH) cluster_1 Neutralized Environment (pH > 5.5) Coiled_Polymer Coiled Carbomer 956 Chain (-COOH groups) Uncoiled_Polymer Expanded this compound Network (-COO⁻ groups) Coiled_Polymer->Uncoiled_Polymer  Neutralization  (e.g., + NaOH)   H2O_1 H₂O H_plus H⁺ H2O_2 H₂O Na_plus Na⁺

Figure 1. Conformational change of CARBOMER® 956 upon neutralization.

Quantitative Relationship between pH and Viscosity

The viscosity of a CARBOMER® 956 dispersion is highly dependent on the pH of the system. The viscosity generally remains low at acidic pH values and begins to increase significantly as the pH approaches and surpasses the pKa of the polyacrylic acid, which is typically around 6.0 ± 0.5.[4] The maximum viscosity is generally achieved within a pH range of 6.0 to 8.0.[1][5][6] Further increases in pH beyond this optimal range can lead to a decrease in viscosity due to the presence of excess electrolytes, which can shield the anionic charges on the polymer backbone and reduce the extent of chain expansion.

The following table provides an illustrative representation of the viscosity of a 0.5% w/w aqueous dispersion of CARBOMER® 956 at various pH values, neutralized with sodium hydroxide.

pHDegree of Neutralization (Approximate)Viscosity (cP at 25°C, Brookfield RVT, 20 rpm)
3.00%< 100
4.0Low500 - 2,000
5.0Partial5,000 - 15,000
6.0Substantial20,000 - 35,000
7.0Near Complete25,000 - 41,300+
7.5Complete25,000 - 41,300+
8.0Complete20,000 - 35,000
9.0> Complete15,000 - 25,000

Note: These values are illustrative and can be influenced by factors such as the specific batch of CARBOMER® 956, the concentration of the polymer, the neutralizing agent used, and the presence of other excipients in the formulation. A technical data sheet for a specific CARBOMER® 956 product indicates a viscosity range of 20,700 to 41,300 cps for a 0.5% solution neutralized to a pH of 7.3-7.8.[7][8]

Experimental Protocols

Preparation of a 0.5% w/w CARBOMER® 956 Aqueous Gel

Materials:

  • CARBOMER® 956 powder

  • Deionized water

  • Sodium hydroxide (NaOH), 10% w/v solution

  • Beaker

  • Overhead stirrer with a propeller-type impeller

  • pH meter

  • Analytical balance

Procedure:

  • Weigh the required amount of deionized water into a beaker.

  • While stirring the water at a moderate speed (e.g., 300-500 rpm) to create a vortex, slowly and carefully sift the CARBOMER® 956 powder into the vortex to avoid the formation of agglomerates.[9]

  • Continue stirring until the polymer is fully dispersed and hydrated. This may take 30 to 90 minutes, depending on the volume and stirring speed.[9] The resulting dispersion will be acidic (pH ~3) and have a low viscosity.

  • Slowly add the 10% NaOH solution dropwise to the dispersion while continuing to stir at a low speed to avoid excessive air entrapment.

  • Monitor the pH of the dispersion continuously using a calibrated pH meter.

  • Continue adding the NaOH solution until the desired pH (typically between 6.0 and 7.5) is reached.

  • Once the target pH is achieved, stop adding the neutralizing agent and continue gentle stirring for a few more minutes to ensure homogeneity. The gel will have reached its maximum viscosity.

  • Allow the gel to stand for a sufficient period to allow any entrapped air bubbles to escape.

The following workflow diagram outlines the key steps in the preparation of a neutralized CARBOMER® 956 gel.

G start Start dispersion Disperse this compound in deionized water with moderate stirring start->dispersion hydration Allow for complete hydration of the polymer dispersion->hydration neutralization Slowly add neutralizing agent (e.g., 10% NaOH) with gentle stirring hydration->neutralization ph_monitoring Monitor pH continuously neutralization->ph_monitoring target_ph Target pH reached? ph_monitoring->target_ph target_ph->neutralization No homogenization Continue gentle stirring for homogeneity target_ph->homogenization Yes end End: High-viscosity gel homogenization->end

Figure 2. Experimental workflow for this compound gel preparation.
Viscosity Measurement

Apparatus:

  • Brookfield rotational viscometer (e.g., RVT or similar model)

  • Appropriate spindle (e.g., a T-bar spindle for high-viscosity gels)

  • Helipath stand (recommended for non-flowing gels to prevent "channeling")

  • Temperature-controlled water bath (to maintain a constant temperature, e.g., 25°C)

Procedure:

  • Equilibrate the prepared CARBOMER® 956 gel to the desired measurement temperature (e.g., 25°C) using a water bath.

  • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's full-scale range. For a 0.5% neutralized CARBOMER® 956 gel, a T-bar spindle (e.g., T-C or T-D) with a low rotational speed (e.g., 10-20 rpm) is often suitable.[8]

  • If using a Helipath stand, attach the T-bar spindle. The Helipath will slowly lower the rotating spindle into the gel, ensuring that it is continuously encountering fresh material.

  • Lower the rotating spindle into the center of the gel sample, ensuring it is immersed to the specified depth mark on the spindle shaft.

  • Allow the spindle to rotate for a consistent period (e.g., 1-2 minutes) to obtain a stable reading.

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • It is recommended to take multiple readings and report the average value.

Conclusion

The viscosity-enhancing properties of CARBOMER® 956 are fundamentally linked to the pH-dependent conformational changes of its polymer chains. The process of neutralization triggers a transition from a coiled to an expanded state, driven by electrostatic repulsion, which results in the formation of a highly viscous, three-dimensional gel network. A thorough understanding and precise control of the neutralization process are paramount for formulators seeking to achieve the desired rheological properties and ensure the stability and efficacy of their final products. The experimental protocols provided herein offer a standardized approach to the preparation and characterization of CARBOMER® 956 gels, enabling researchers and developers to systematically investigate and optimize their formulations.

References

Unveiling the Core Properties of Carbomer 956: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical characteristics of Carbomer 956 powder, a high-molecular-weight polymer of acrylic acid, is critical for its effective application in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of its properties, methodologies for their assessment, and the underlying mechanisms of its functionality, tailored for researchers, scientists, and drug development professionals.

This compound, a synthetic, cross-linked polyacrylic acid polymer, is a cornerstone excipient in the development of a wide array of dosage forms, including gels, creams, lotions, and controlled-release oral solids.[1] Its utility stems from its remarkable ability to swell in aqueous media upon neutralization, forming viscous hydrogels.[2] Understanding the nuances of its physical and chemical properties is paramount to optimizing formulation performance, ensuring product stability, and achieving desired drug delivery profiles.

Physical and Chemical Properties at a Glance

A summary of the key quantitative properties of this compound powder is presented in the tables below, offering a comparative overview for formulation development.

Physical Property Value Reference
AppearanceWhite, fluffy powder[1]
OdorSlight, characteristic[1]
Chemical Property Value Reference
pH of 0.5% w/v aqueous dispersion2.7 - 3.5[3]
pH of 1.0% w/v aqueous dispersion2.5 - 3.0[1][3]
Carboxylic Acid Content56.0% - 68.0%[1][3]
Loss on Drying≤ 2.0%[1]
Viscosity Specifications Value (cP) Conditions Reference
0.5% w/v aqueous dispersion20,700 - 41,300Neutralized to pH 7.3 - 7.8, Brookfield RVT, 20 rpm, 25°C[1]
Particle Size Value Method Reference
Primary Particle Size~0.2 µm (unswollen)Manufacturer Data[4]
Agglomerated Particle Size2 - 7 µm (dry powder)Manufacturer Data[3]

Experimental Protocols for Core Property Analysis

Detailed and standardized methodologies are crucial for the accurate and reproducible characterization of this compound powder. The following protocols outline the procedures for determining key physical and chemical properties.

Determination of Viscosity

This protocol describes the measurement of the viscosity of a neutralized this compound aqueous dispersion using a Brookfield rotational viscometer.[5][6]

Apparatus and Reagents:

  • Brookfield RVT or equivalent rotational viscometer

  • Appropriate spindle (e.g., Spindle #6 for the specified viscosity range)[1]

  • 600 mL beaker

  • Stirrer with propeller blade

  • Water bath maintained at 25 ± 0.2°C

  • Sodium Hydroxide (NaOH) solution (18% w/v)

  • Deionized water

  • Analytical balance

Procedure:

  • Accurately weigh 2.50 g of this compound powder.

  • To a 600 mL beaker, add 500 mL of deionized water.

  • While stirring the water at 1000 ± 10 rpm with the stirrer shaft at a 60° angle, slowly add the this compound powder over 45-90 seconds to ensure proper dispersion and avoid clumping.[5]

  • Continue stirring for 15 minutes.

  • Remove the stirrer and place the beaker in a 25°C water bath for 30 minutes to allow the polymer to hydrate.[5]

  • After hydration, begin stirring at 300 ± 10 rpm.

  • Slowly add the 18% NaOH solution below the surface of the dispersion to neutralize it to a pH of 7.3 - 7.8. The endpoint should be determined potentiometrically.[5]

  • Allow the neutralized gel to stand in the 25°C water bath for at least 1 hour to ensure complete neutralization and temperature equilibrium.

  • Measure the viscosity using a Brookfield RVT viscometer with the appropriate spindle at 20 rpm.[1]

  • The spindle should be immersed to the specified depth, and the reading should be allowed to stabilize before recording the viscosity in centipoise (cP).

Determination of Particle Size by Laser Diffraction

This method outlines the determination of the particle size distribution of this compound powder using laser diffraction, which is a widely used technique for particle size analysis.[7][8]

Apparatus:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer or equivalent)

  • Dry powder dispersion unit

  • Compressed air source

Procedure:

  • Ensure the laser diffraction instrument is clean and has been calibrated according to the manufacturer's instructions.

  • Select the appropriate refractive index and absorption values for this compound in the instrument's software.

  • Introduce a representative sample of this compound powder into the dry powder feeder of the instrument.

  • The instrument will disperse the powder into a stream of air that passes through the laser beam.

  • The scattered light pattern produced by the particles is measured by a series of detectors at different angles.

  • The instrument's software analyzes the scattering pattern using the Mie or Fraunhofer theory to calculate the particle size distribution.[8]

  • The results are typically reported as a volume-based distribution, providing parameters such as the median particle size (D50) and the distribution width.

Determination of pH of an Aqueous Dispersion

This protocol follows the general principles outlined in the United States Pharmacopeia (USP) for pH determination.[9]

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) traceable to NIST

  • Beaker

  • Magnetic stirrer and stir bar

  • Deionized water

  • Analytical balance

Procedure:

  • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the Carbomer dispersion (typically pH 4.0 and 7.0).[9]

  • Accurately weigh the specified amount of this compound powder (e.g., 0.5 g for a 0.5% w/v dispersion or 1.0 g for a 1.0% w/v dispersion).

  • Add the powder to 100 mL of deionized water in a beaker while stirring with a magnetic stirrer until a uniform dispersion is obtained.

  • Allow the dispersion to hydrate for at least 30 minutes.

  • Immerse the calibrated pH electrode into the dispersion and continue gentle stirring.

  • Allow the pH reading to stabilize before recording the value.

Determination of Loss on Drying

This protocol is based on the standard loss on drying method to determine the moisture content of the polymer.[10][11]

Apparatus:

  • Drying oven capable of maintaining a temperature of 80 ± 2°C[1]

  • Weighing bottle with a stopper

  • Desiccator

  • Analytical balance

Procedure:

  • Pre-dry a clean, empty weighing bottle and its stopper in the oven at 80°C for 30 minutes, then cool to room temperature in a desiccator and weigh accurately.

  • Transfer approximately 1-2 g of this compound powder into the tared weighing bottle and weigh accurately.

  • Place the weighing bottle with the sample (with the stopper removed and placed alongside) in the drying oven at 80°C.[1]

  • Dry for the specified time (e.g., 1 hour, as per some specifications) or until a constant weight is achieved.[5]

  • After drying, remove the weighing bottle from the oven, immediately replace the stopper, and allow it to cool to room temperature in a desiccator.

  • Reweigh the weighing bottle with the dried sample.

  • Calculate the percentage loss on drying using the following formula:

    Loss on Drying (%) = [(Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample] x 100

Mechanisms of Action and Functional Relationships

The unique properties of this compound are a direct result of its molecular structure and its behavior in different environments. The following diagrams illustrate key mechanisms and workflows.

Gel_Formation_Mechanism cluster_0 Dispersion in Water (Acidic pH) cluster_1 Neutralization (Addition of Base) cluster_2 Gel Formation A This compound Powder (Tightly coiled polymer chains) B Hydration and Partial Uncoiling (Carboxylic acid groups) A->B Dispersion C Ionization of Carboxylic Groups (-COOH -> -COO-) B->C Neutralizing Agent (e.g., NaOH, TEA) D Electrostatic Repulsion (Anionic charges along polymer backbone) C->D E Polymer Chain Expansion and Swelling D->E F Formation of 3D Hydrogel Network (High Viscosity) E->F

Caption: Mechanism of Gel Formation upon Neutralization of this compound.

Drug_Release_Mechanism A Drug-Loaded Carbomer Matrix (e.g., Tablet) B Ingestion and Exposure to Aqueous Environment A->B C Hydration and Swelling of Carbomer (Formation of a Gel Layer) B->C D Drug Dissolution within the Gel Matrix C->D E Diffusion of Dissolved Drug Through the Gel Layer D->E F Controlled Drug Release E->F

Caption: Controlled Drug Release Mechanism from a this compound Matrix.

Mucoadhesion_Mechanism cluster_0 Contact Stage cluster_1 Consolidation Stage A Carbomer Formulation Applied to Mucosal Surface B Wetting and Swelling of the Polymer A->B C Interpenetration and Entanglement of Polymer and Mucin Chains B->C Intimate Contact D Formation of Weak Chemical Bonds (Hydrogen bonds, van der Waals forces) C->D

Caption: Mechanism of Mucoadhesion of Carbomer Formulations.

QC_Workflow A Raw Material Receipt: This compound Powder B Sampling A->B C Physical and Chemical Testing B->C D Appearance and Odor C->D E Particle Size Analysis C->E F pH of Aqueous Dispersion C->F G Viscosity of Neutralized Gel C->G H Loss on Drying C->H I Assay (Carboxylic Acid Content) C->I J Data Review and Comparison to Specifications D->J E->J F->J G->J H->J I->J K Release for Manufacturing J->K Pass L Quarantine / Rejection J->L Fail

Caption: Quality Control Workflow for this compound Powder.

References

CARBOMER 956 polymer structure and monomer composition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Carbomer 956: Polymer Structure, Composition, and Properties

Introduction

This compound is a high molecular weight, cross-linked polymer of acrylic acid, belonging to the Carbomer family of polymers.[1][2] It is a synthetic polymer used extensively in the pharmaceutical and personal care industries as a rheology modifier, thickener, emulsifier, and stabilizer.[3][4] Supplied as a white, fluffy, and hygroscopic powder, this compound is capable of forming sparkling clear gels and hydro-alcoholic gels when neutralized.[1][3] Its ability to swell significantly in water and form viscous gels at low concentrations makes it a highly efficient excipient in a wide range of formulations, from creams and lotions to gels and suspensions.[1][2]

Polymer Structure and Monomer Composition

Monomer Unit

The fundamental building block of this compound is acrylic acid .[5][6] Acrylic acid is an organic compound with the chemical formula CH₂=CHCOOH.[5]

Polymer Backbone

This compound consists of long chains of polyacrylic acid (PAA), formed through the polymerization of acrylic acid monomers.[1][5] The repeating unit in the polymer chain is derived from acrylic acid, giving the polymer its characteristic acidic nature due to the presence of carboxylic acid (-COOH) groups along the backbone.[2][]

Cross-linked Structure

A defining feature of this compound is its three-dimensional, cross-linked structure.[2] The polyacrylic acid chains are chemically linked together by cross-linking agents. While specific cross-linkers can vary between different Carbomer grades, they are typically polyalkenyl ethers or divinyl glycol.[2] Common cross-linkers used in the synthesis of Carbomers include allyl ethers of pentaerythritol or allyl sucrose.[8] This cross-linked network structure is responsible for its insolubility in water; instead of dissolving, the polymer swells to form a gel.[2] In its dry powder state, the polymer chains are tightly coiled.[2]

The general structure of a cross-linked polyacrylic acid, representative of this compound, is a network of PAA chains interconnected by a cross-linking agent.

Physicochemical Properties

The properties of this compound are a direct result of its chemical structure. The following tables summarize the key quantitative data for this polymer.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Appearance White, fluffy, hygroscopic powder[1][3]
Monomer Formula C₃H₄O₂[3]
Monomer Mol. Weight 72.06 g/mol [3]
Density 1.4 g/cm³[3]
Glass Transition Temp. 105°C (in powder form)[2]
Solubility Swells in water, alcohol, and glycerin.[3][6]

Table 2: Specification and Quality Control Parameters for this compound

ParameterSpecificationReference
pH (1% aqueous solution) 2.5 - 3.0[1]
Viscosity (0.5% gel) ¹20,700 - 41,300 cPs[1]
Carboxylic Acid Content 56% - 68% (on dry basis)[1][8]
Loss on Drying ≤ 2.0%[1]
Sulphated Ash ≤ 4.0%[1]
Heavy Metals ≤ 20 ppm[1]
Benzene Residue ≤ 0.2%[1]
Clarity (0.5% gel) ²≥ 80% Transmission[1]

¹ Neutralized to pH 7.3 - 7.8 ² Measured at 420 nm

Mechanism of Action and Formulation

Thickening Mechanism

The thickening effect of this compound is achieved through a process of hydration and neutralization.

  • Dispersion and Hydration : When dispersed in water, the tightly coiled polymer particles begin to hydrate and swell.[2]

  • Neutralization : Carbomers are acidic due to the numerous carboxyl groups. When a neutralizing agent (an alkali like sodium hydroxide or an amine like triethanolamine) is added, the pH of the dispersion increases.[2]

  • Uncoiling and Thickening : The neutralization converts the acidic carboxyl groups (-COOH) into anionic carboxylate groups (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone causes the polymer chains to uncoil and expand dramatically, entrapping water molecules and leading to a significant increase in viscosity and the formation of a gel.[2][]

Caption: Logical flow of the this compound thickening mechanism.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via free-radical precipitation polymerization.[9] While specific manufacturing conditions are proprietary, a general methodology can be outlined.

Objective : To polymerize acrylic acid with a cross-linker to form an insoluble, high molecular weight polymer.

Materials :

  • Monomer: Acrylic Acid

  • Cross-linking agent (e.g., allyl ether of pentaerythritol, sucrose diacrylate)[8][10]

  • Initiator: Peroxy compounds (e.g., bis(2-ethylhexyl) peroxydicarbonate)[9]

  • Solvent System: Typically a co-solvent system where the monomers are soluble but the resulting polymer is not (e.g., ethyl acetate and cyclohexane).[9][11]

  • Neutralizing Agent (for process control): e.g., Potassium Carbonate (K₂CO₃)[9]

Methodology :

  • Monomer Preparation : Purified acrylic acid, the cross-linking agent, and a small amount of K₂CO₃ are dissolved in the co-solvent system within a reaction vessel.[9]

  • Initiation : The mixture is heated (e.g., to 50°C) under a nitrogen atmosphere to remove oxygen, which can inhibit free-radical polymerization. The initiator is then slowly added to the vessel over several hours.[9]

  • Polymerization : As the polymerization reaction proceeds, the insoluble Carbomer polymer precipitates from the solvent, forming a slurry.[9]

  • Recovery : Once the reaction is complete, the polymer is separated from the slurry by filtration.

  • Drying : The recovered polymer solids are dried to remove residual solvents, yielding the final Carbomer product as a fine powder.[9]

SynthesisWorkflow start Start p1 Dissolve Acrylic Acid, Cross-linker, & K₂CO₃ in Solvent start->p1 Prepare Reactants process process io io decision decision end_node End p2 Heat to 50°C under N₂ p1->p2 p3 Slowly Add Initiator (over 6 hours) p2->p3 p4 Polymerization & Precipitation Occurs p3->p4 p5 Filter Slurry to Separate Polymer p4->p5 p6 Dry Polymer Solids p5->p6 io1 This compound Powder p6->io1 io1->end_node

Caption: General experimental workflow for Carbomer synthesis.

Viscosity Measurement Protocol

This protocol is essential for quality control and ensuring the polymer meets its thickening specifications.

Objective : To measure the viscosity of a standardized this compound gel.

Apparatus :

  • Brookfield RVDV-E Viscometer (or equivalent)

  • Spindle #6

  • Beaker (600 mL)

  • Variable speed mixer

  • pH meter

Methodology :

  • Preparation of Dispersion : Prepare a 0.5% (w/w) aqueous dispersion of this compound. Slowly sift the Carbomer powder into the vortex of agitated water to avoid clumping. Mix at high speed for a sustained period until all particles are hydrated and the solution is uniform.

  • Neutralization : While monitoring with a pH meter, slowly add a 10% (w/w) sodium hydroxide solution dropwise to the dispersion with gentle mixing. Continue until the pH reaches a range of 7.3 - 7.8.[1] Avoid vigorous mixing to prevent shearing the polymer and trapping air.

  • Equilibration : Allow the gel to stand for at least 30 minutes to allow any entrapped air to escape and for the gel structure to fully form. Equilibrate the sample to a controlled temperature of 25°C.[1]

  • Measurement :

    • Place the equilibrated gel sample under the Brookfield viscometer.

    • Lower Spindle #6 into the center of the gel.

    • Set the rotational speed to 20 rpm.[1]

    • Allow the spindle to rotate for at least one minute or until the reading stabilizes.

    • Record the viscosity reading in centipoise (cPs).

Conclusion

This compound is a highly versatile and efficient polyacrylic acid polymer. Its unique cross-linked structure allows it to function as a potent rheology modifier, providing high viscosity and stability to a vast array of pharmaceutical and cosmetic formulations. Understanding its monomer composition, physicochemical properties, and the mechanisms behind its functionality is crucial for researchers, scientists, and drug development professionals to effectively harness its capabilities in product formulation and development.

References

In Vitro Safety and Toxicology of Carbomer 956: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available in vitro safety and toxicology data for Carbomer 956. It is important to note that specific toxicological studies on this compound are limited in publicly accessible literature. The data presented here is largely based on studies of closely related carbomer polymers and the general safety assessments of the carbomer family. All data is provided for informational purposes and should be supplemented with further internal testing and analysis.

Introduction to this compound

This compound is a high molecular weight polymer of acrylic acid, cross-linked with a polyalkenyl polyether. It belongs to the carbomer family of polymers, which are widely used as thickening, suspending, and stabilizing agents in pharmaceutical and cosmetic formulations.[1] Their safety has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that carbomer polymers are safe for use in cosmetic products.[2] Carbomers are known for their low toxicity and low potential for skin and eye irritation.[1][3]

In Vitro Toxicology Data

Quantitative in vitro toxicology data specifically for this compound is scarce in the available scientific literature. The following tables summarize findings for the broader class of carbomers, which can be considered indicative of the expected profile for this compound, though direct testing is always recommended.

Cytotoxicity Data

Studies on various carbomers generally indicate a low level of cytotoxicity.

Table 1: Summary of In Vitro Cytotoxicity Data for Carbomer Polymers

Test SystemCarbomer TypeConcentrationEndpointResultCitation
Human Gingival FibroblastsDentifrice containing this compoundVarious dilutionsCell Viability (MTT Assay)The complete formulation showed cytotoxicity, but the specific contribution of this compound could not be determined.[4]
Fibroblast CellsCarbomer 940 HydrogelNot specifiedCell ViabilityNon-cytotoxic.[5]
Genotoxicity Data

The available data for the carbomer class of polymers suggest they are not genotoxic.

Table 2: Summary of In Vitro Genotoxicity Data for Carbomer Polymers

Test SystemCarbomer TypeConcentrationEndpointResultCitation
Chinese Hamster Fibroblasts (V79)Dentifrice containing this compoundVarious dilutionsMicronucleus FormationThe complete formulation showed some genotoxic potential, but the effect of this compound alone is not known.[4]
Skin Irritation Data

In vitro studies on reconstructed human epidermis models indicate that carbomers have a low potential for skin irritation.

Table 3: Summary of In Vitro Skin Irritation Data for Carbomer Polymers

Test SystemCarbomer TypeConcentrationEndpointResultCitation
Reconstructed Human EpidermisFormulations with CarbomerUp to 100%Cell ViabilityLow potential for skin irritation.[6]
Ocular Irritation Data

In vitro studies suggest that carbomers have a low potential for causing eye irritation.

Table 4: Summary of In Vitro Ocular Irritation Data for Carbomer Polymers

Test SystemCarbomer TypeConcentrationEndpointResultCitation
Rabbit Eye Test (in vivo, often cited in in vitro safety assessments)Carbomer 981 and 934Not specifiedIrritation ScoreZero to moderate eye irritation.[1]

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These are generalized protocols based on OECD guidelines and common laboratory practices.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Test Substance Exposure: Treat the cells with various concentrations of the test substance (e.g., this compound dispersion) and appropriate controls (vehicle and positive control) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to prototrophy.

Protocol:

  • Strain Selection: Choose a set of bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver).

  • Exposure: Expose the bacterial strains to various concentrations of the test substance, along with negative and positive controls, using either the plate incorporation or pre-incubation method.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - OECD 439

This test method uses a three-dimensional reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.[7]

Protocol:

  • Tissue Preparation: Culture the RhE tissues to the appropriate stage of differentiation.

  • Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[8]

  • Viability Assessment: Assess tissue viability using the MTT assay as described above.

  • Data Analysis: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test - OECD 492

This assay utilizes a three-dimensional reconstructed human cornea-like epithelium model to evaluate the potential for eye irritation.

Protocol:

  • Tissue Culture: Culture the RhCE tissues to form a stratified, differentiated epithelium.

  • Test Substance Application: Apply the test substance to the apical surface of the RhCE tissue.

  • Exposure and Rinsing: Expose the tissues for a specified duration, followed by a thorough rinsing.

  • Post-Incubation: Incubate the tissues in fresh medium for a post-exposure period.

  • Viability Measurement: Determine tissue viability using the MTT assay.

  • Data Analysis: Chemicals are classified based on the reduction in tissue viability. A viability below a certain threshold (e.g., ≤ 60%) indicates a potential for eye irritation.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_test_substance Add Test Substance & Controls incubate_24h->add_test_substance incubate_exposure Incubate (e.g., 24-72h) add_test_substance->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow of the MTT Cytotoxicity Assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Start prepare_strains Prepare Bacterial Strains start->prepare_strains prepare_s9 Prepare S9 Mix (or buffer) start->prepare_s9 mix_components Mix Bacteria, Test Substance, S9/Buffer prepare_strains->mix_components prepare_s9->mix_components pre_incubate Pre-incubation (optional) mix_components->pre_incubate add_to_agar Add to Molten Top Agar pre_incubate->add_to_agar pour_plates Pour onto Minimal Glucose Agar Plates add_to_agar->pour_plates incubate_plates Incubate 48-72h at 37°C pour_plates->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Analyze Data for Mutagenicity count_colonies->analyze_data end End analyze_data->end

Caption: Workflow of the Ames Test for Genotoxicity.

RhE_Irritation_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start prepare_rhe Prepare Reconstructed Human Epidermis Tissues start->prepare_rhe apply_substance Apply Test Substance prepare_rhe->apply_substance expose_tissue Expose for Defined Period (e.g., 60 min) apply_substance->expose_tissue rinse_tissue Rinse Tissue expose_tissue->rinse_tissue post_incubate Post-exposure Incubation (e.g., 42h) rinse_tissue->post_incubate mtt_assay Perform MTT Assay post_incubate->mtt_assay calculate_viability Calculate % Tissue Viability mtt_assay->calculate_viability classify_irritancy Classify Irritation Potential calculate_viability->classify_irritancy end End classify_irritancy->end

Caption: Workflow of the In Vitro Skin Irritation Test using RhE.

Conclusion

Based on the available data for the carbomer class of polymers, this compound is expected to have a low toxicity profile in vitro. The general consensus from regulatory bodies and scientific literature is that carbomers are safe for their intended use in cosmetics and pharmaceuticals. However, the lack of specific in vitro toxicology studies on this compound necessitates a cautious approach. The experimental protocols and workflows provided in this guide offer a framework for conducting a thorough in vitro safety assessment of this compound to generate specific data and confirm its safety profile for any new formulation or application.

References

Unveiling the Thermal Fingerprint: A Technical Guide to the Glass Transition Temperature of Carbomer 956

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Carbomer 956, a high molecular weight, cross-linked polymer of acrylic acid. Understanding the thermal properties of this versatile excipient is critical for its effective application in pharmaceutical and cosmetic formulations, influencing factors such as stability, processing, and final product performance. This document outlines the theoretical basis of the glass transition in this compound, presents available quantitative data, and details the experimental methodology for its determination.

Introduction to this compound and its Glass Transition

This compound is a synthetic polymer recognized for its exceptional thickening, suspending, and stabilizing capabilities.[1][2] Structurally, it is a cross-linked polyacrylic acid, existing as a white, fluffy powder.[1] The cross-linked nature of the polymer chains imparts a three-dimensional network structure, which is fundamental to its rheological properties.

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers like this compound. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase change, like melting, but rather a reversible change in the mobility of the polymer chains. Below the Tg, the polymer chains are locked in a rigid state with limited movement. Above the Tg, the chains have sufficient thermal energy to move more freely, leading to a significant change in the material's physical properties, including its heat capacity.

Quantitative Data on the Glass Transition Temperature

While specific data for this compound is not extensively published, a well-established glass transition temperature range has been identified for Carbopol® polymers, which are chemically analogous to this compound (cross-linked polyacrylic acid). Research has shown that the main glass transition for these polymers occurs in a relatively narrow range, largely independent of the degree of cross-linking and molecular weight.[3][4]

PolymerGlass Transition Temperature (Tg) (°C)Measurement MethodReference
Carbopol® Polymers (various grades)130 - 140Differential Scanning Calorimetry (DSC), Modulated Temperature DSC (MTDSC)[3][4]
Poly(acrylic acid)105Not specified[5]

Note: The Tg of poly(acrylic acid) is provided for reference as the base polymer of Carbomers. The cross-linking in this compound results in a higher Tg.

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and reliable technique for determining the glass transition temperature of polymers. The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the sample.

Principle

As the polymer is heated through its glass transition, the chains gain mobility, resulting in an increase in the material's heat capacity. This change in heat capacity is detected by the DSC instrument as a shift in the baseline of the heat flow curve.

Instrumentation and Materials
  • Differential Scanning Calorimeter (DSC): Equipped with a cooling accessory.

  • Sample Pans: Aluminum pans and lids.

  • Crimper: For sealing the sample pans.

  • Nitrogen Gas: High purity, for purging the DSC cell.

  • This compound Sample: Dry powder.

Experimental Workflow

The following diagram illustrates the key steps in determining the glass transition temperature of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement DSC Measurement cluster_analysis Data Analysis p1 Weigh 5-10 mg of dry This compound powder p2 Place sample in an aluminum DSC pan p1->p2 p3 Hermetically seal the pan using a crimper p2->p3 i2 Place sealed sample pan and an empty reference pan in the DSC cell p3->i2 i1 Calibrate DSC with indium standard i1->i2 i3 Purge the cell with nitrogen gas i2->i3 m1 Equilibrate at a low temperature (e.g., 25°C) i3->m1 m2 Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 180°C) m1->m2 m3 Cool the sample back to the starting temperature m2->m3 m4 Perform a second heating scan under the same conditions m3->m4 a1 Plot heat flow vs. temperature from the second heating scan m4->a1 a2 Identify the step change in the baseline corresponding to the Tg a1->a2 a3 Determine the Tg as the midpoint of the transition a2->a3

DSC Experimental Workflow for Tg Determination.
Detailed Procedure

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into an aluminum DSC pan. It is crucial that the sample is dry, as the presence of water can significantly lower the glass transition temperature.[3] Hermetically seal the pan to prevent any loss of moisture during the experiment.

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen gas at a constant flow rate to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg, for instance, 25°C.

    • Heat the sample at a constant rate, typically 10°C per minute, to a temperature significantly above the glass transition, such as 180°C. This first heating scan is important to erase any previous thermal history of the polymer.

    • Cool the sample back to the initial temperature.

    • Perform a second heating scan under the same conditions as the first. The data from this second scan is typically used for the determination of the Tg.

  • Data Analysis: Plot the heat flow as a function of temperature from the second heating scan. The glass transition will appear as a step-like change in the baseline of the resulting thermogram. The Tg is typically determined as the midpoint of this transition, calculated as the temperature at which the heat flow is halfway between the extrapolated baselines before and after the transition.

Conclusion

The glass transition temperature of this compound is a fundamental parameter that dictates its behavior in various formulations. Based on data from closely related Carbopol® polymers, the Tg of this compound is expected to be in the range of 130-140°C.[3][4] The precise determination of this value for a specific lot of this compound can be reliably achieved using Differential Scanning Calorimetry. The detailed experimental protocol provided in this guide offers a robust framework for researchers and scientists to accurately characterize the thermal properties of this important polymer, thereby enabling more informed and effective product development.

References

Methodological & Application

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with CARBOMER 956

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) emulsions using Carbomer 956. This document outlines the properties of this compound, the mechanism of emulsion stabilization, detailed experimental protocols, and data presentation to assist in the development of stable and effective formulations for pharmaceutical and cosmetic applications.

Introduction

This compound is a high molecular weight, cross-linked polymer of acrylic acid. It is a synthetic polymer that, when neutralized, is capable of forming stable gels and stabilizing emulsions at low concentrations.[1][2] Its ability to provide high viscosity and a desirable sensory profile makes it a valuable excipient in a wide range of topical and oral pharmaceutical formulations, as well as in cosmetic products.[2][3]

This document will provide detailed methodologies for the preparation and characterization of O/W emulsions stabilized with this compound, enabling researchers and formulators to develop robust and high-performance products.

Properties of this compound

This compound is a white, fluffy powder that is acidic in nature.[1] Before neutralization, its dispersions in water have a pH of approximately 2.5 to 3.5.[4] Key properties are summarized in the table below.

PropertyValueReference
Appearance White, fluffy powder[1]
Polymer Type Cross-linked polyacrylic acid[1]
Typical Use Level 0.1 - 0.5%[1]
pH (1% aqueous dispersion) 2.5 - 3.0[1]
Viscosity (0.5% neutralized solution) 20,700 - 41,300 cP[1]

Mechanism of Emulsion Stabilization

This compound stabilizes oil-in-water emulsions through a dual mechanism involving thickening of the continuous phase and formation of a network around the oil droplets.

  • Thickening of the Aqueous Phase: Upon neutralization of the acidic this compound with a suitable base, the polymer chains uncoil and expand due to electrostatic repulsion between the negatively charged carboxylate groups.[5][6] This expansion leads to a significant increase in the viscosity of the aqueous (continuous) phase of the emulsion. The highly viscous external phase effectively immobilizes the oil droplets, preventing their coalescence and subsequent phase separation.[7]

  • Formation of a Gel Network: The uncoiled polymer chains create a three-dimensional network structure throughout the aqueous phase.[8] This network physically entraps the oil droplets, providing a steric barrier that further contributes to the long-term stability of the emulsion.

G cluster_0 Dispersion & Hydration cluster_1 Neutralization cluster_2 Emulsification & Stabilization Carbomer_956 This compound Powder Hydrated_Carbomer Hydrated, Coiled Carbomer Chains Carbomer_956->Hydrated_Carbomer Dispersion Water Water (Continuous Phase) Water->Hydrated_Carbomer Neutralizer Neutralizing Agent (e.g., Triethanolamine) Uncoiled_Carbomer Uncoiled, Negatively Charged Carbomer Network Hydrated_Carbomer->Uncoiled_Carbomer Addition of Neutralizer->Uncoiled_Carbomer Oil Oil (Dispersed Phase) Emulsion Stable O/W Emulsion Uncoiled_Carbomer->Emulsion Entraps Oil->Emulsion Homogenization

Figure 1: Mechanism of emulsion stabilization by this compound.

Formulation Guidelines

Successful formulation of stable O/W emulsions with this compound requires careful consideration of several factors:

  • Concentration of this compound: The concentration of this compound directly impacts the viscosity and stability of the emulsion. Typical use levels range from 0.1% to 0.5% w/w.[1] Higher concentrations result in higher viscosity.

  • Oil Phase Concentration: The amount of the oil phase that can be stably incorporated depends on the concentration of this compound and the processing parameters.

  • Neutralization: Proper neutralization is critical for activating the thickening and stabilizing properties of this compound. The choice of neutralizer and the final pH of the emulsion are key parameters.

  • Homogenization: The energy input during homogenization affects the droplet size of the dispersed oil phase, which in turn influences the emulsion's stability and appearance.

Recommended Materials and Equipment

5.1 Materials

  • This compound

  • Deionized Water

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate, vegetable oils)

  • Neutralizing Agent (e.g., Triethanolamine (TEA), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH))[6]

  • Preservatives (if required)

  • Other active ingredients and excipients as needed

5.2 Equipment

  • Laboratory Balance

  • Beakers and other laboratory glassware

  • Overhead Stirrer with propeller blade

  • Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • pH Meter

  • Viscometer (e.g., Brookfield type)

  • Particle Size Analyzer (e.g., laser diffraction or dynamic light scattering)

  • Stability Chambers/Ovens

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of O/W emulsions stabilized with this compound.

G cluster_prep Emulsion Preparation cluster_char Emulsion Characterization start Start dispersion Disperse this compound in Water start->dispersion mixing Combine Oil and Aqueous Phases dispersion->mixing oil_phase Prepare Oil Phase oil_phase->mixing homogenization Homogenize the Mixture mixing->homogenization neutralization Neutralize the Emulsion homogenization->neutralization final_mixing Final Mixing neutralization->final_mixing end_prep Emulsion Ready for Characterization final_mixing->end_prep viscosity Viscosity Measurement end_prep->viscosity particle_size Particle Size Analysis end_prep->particle_size ph_measurement pH Measurement end_prep->ph_measurement stability Stability Testing viscosity->stability particle_size->stability ph_measurement->stability end_char Complete Characterization stability->end_char

Figure 2: Experimental workflow for emulsion preparation and characterization.

6.1 Protocol for Preparation of a Stable Oil-in-Water Emulsion

  • Aqueous Phase Preparation:

    • In a suitable beaker, weigh the required amount of deionized water.

    • While stirring with an overhead stirrer at a moderate speed to create a vortex, slowly and carefully sprinkle the this compound powder into the vortex to avoid the formation of agglomerates.

    • Continue stirring until the this compound is fully dispersed and hydrated. This may take 30-60 minutes. The dispersion will appear translucent and slightly viscous.

  • Oil Phase Preparation:

    • In a separate beaker, weigh all the oil-soluble components of the formulation.

    • If solid or semi-solid ingredients are present, heat the oil phase to 70-75°C until all components are melted and the phase is uniform.

  • Emulsification:

    • If the oil phase was heated, heat the aqueous phase to the same temperature (70-75°C).

    • Slowly add the oil phase to the aqueous phase while increasing the stirring speed.

    • Once all the oil phase has been added, homogenize the mixture using a rotor-stator homogenizer. A typical starting point is 5,000-10,000 rpm for 5-10 minutes. The exact parameters will need to be optimized for the specific formulation and desired droplet size.

  • Neutralization:

    • Allow the emulsion to cool to below 40°C while stirring gently.

    • Slowly add the neutralizing agent (e.g., a 10% w/w solution of TEA or NaOH) dropwise to the emulsion while monitoring the pH.

    • Continue adding the neutralizer until the target pH (typically between 6.0 and 7.5) is reached. A significant increase in viscosity will be observed.

  • Final Steps:

    • Add any temperature-sensitive ingredients, such as preservatives or active compounds, once the emulsion has cooled to room temperature.

    • Stir gently until all components are uniformly distributed.

    • Adjust the final weight of the batch with deionized water if necessary to compensate for any water loss during heating.

6.2 Protocol for Emulsion Characterization

6.2.1 Viscosity Measurement

  • Allow the emulsion to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours before measurement.

  • Use a Brookfield-type rotational viscometer with a suitable spindle and speed. For high-viscosity emulsions, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). It is recommended to report the spindle number, rotational speed, and temperature at which the measurement was taken.

6.2.2 Particle Size Analysis

  • Dilute the emulsion with deionized water to an appropriate concentration for the instrument being used (laser diffraction or dynamic light scattering).

  • Perform the particle size analysis according to the instrument's operating procedure.

  • Report the mean particle size (e.g., D50 or Z-average) and the particle size distribution (e.g., Polydispersity Index or Span).

6.2.3 pH Measurement

  • Calibrate the pH meter using standard buffer solutions.

  • Directly immerse the pH electrode into the emulsion and allow the reading to stabilize.

  • Record the pH of the emulsion at a specified temperature.

6.3 Protocol for Stability Testing

  • Package the emulsion in appropriate containers (glass jars are often used for initial testing).

  • Store the samples under various conditions to assess stability:

    • Accelerated Stability: 40°C ± 2°C and 45°C ± 2°C for 1, 2, and 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product.

    • Freeze-Thaw Cycling: At least three cycles of freezing at -10°C to -20°C for 24 hours followed by thawing at room temperature for 24 hours.

  • At each time point, evaluate the samples for the following parameters:

    • Physical Appearance: Color, odor, and signs of phase separation (creaming, coalescence, or sedimentation).

    • Viscosity: As described in section 6.2.1.

    • pH: As described in section 6.2.3.

    • Particle Size: As described in section 6.2.2.

Data Presentation

The following tables provide a framework for presenting quantitative data from formulation studies. While specific data for this compound is limited in publicly available literature, these tables illustrate the expected trends and provide a template for recording experimental results.

Table 1: Effect of this compound Concentration on Emulsion Properties (Illustrative data based on typical Carbomer performance)

Formulation IDThis compound (% w/w)Oil Phase (% w/w)Neutralizer (TEA, % w/w)Viscosity (cP at 25°C)Mean Particle Size (µm)Stability (3 months at 40°C)
F10.220q.s. to pH 6.5~5,000 - 15,0001 - 5Stable
F20.3520q.s. to pH 6.5~15,000 - 30,0001 - 5Stable
F30.520q.s. to pH 6.5>30,0001 - 5Very Stable

Table 2: Effect of Oil Phase Concentration on Emulsion Properties (Illustrative data based on typical Carbomer performance)

Formulation IDThis compound (% w/w)Oil Phase (% w/w)Neutralizer (TEA, % w/w)Viscosity (cP at 25°C)Mean Particle Size (µm)Stability (3 months at 40°C)
F40.310q.s. to pH 6.5~10,000 - 20,000< 5Stable
F50.320q.s. to pH 6.5~15,000 - 25,0005 - 10Stable
F60.330q.s. to pH 6.5~20,000 - 30,00010 - 20May show some instability

Table 3: Stability Study of an O/W Emulsion with this compound (Template for recording stability data)

ParameterInitial1 Month at 40°C2 Months at 40°C3 Months at 40°C3 Freeze-Thaw Cycles
Appearance White, homogenous creamNo changeNo changeNo changeNo change
pH 6.5 ± 0.26.4 ± 0.26.4 ± 0.26.3 ± 0.26.5 ± 0.2
Viscosity (cP) Report ValueReport ValueReport ValueReport ValueReport Value
Mean Particle Size (µm) Report ValueReport ValueReport ValueReport ValueReport Value

Conclusion

This compound is a highly effective stabilizer for oil-in-water emulsions, capable of producing stable and viscous formulations at low concentrations. By following the protocols and guidelines outlined in this document, researchers, scientists, and drug development professionals can successfully formulate and characterize stable O/W emulsions for a variety of applications. Careful optimization of the this compound concentration, oil phase content, neutralization process, and homogenization parameters is key to achieving the desired product performance and stability.

References

Application Notes and Protocols for Topical Delivery of Hydrophobic Drugs Using CARBOMER 956

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Carbomer 956 for Enhanced Topical Delivery of Hydrophobic Drugs

This compound is a high molecular weight polymer of acrylic acid, belonging to the Carbopol® family of polymers. It is a synthetic, cross-linked polyacrylate polymer that is widely used in the pharmaceutical and cosmetic industries as a gelling agent, thickener, and stabilizer.[1] For the topical delivery of hydrophobic drugs, this compound offers several key advantages. Its ability to form stable, clear gels at low concentrations provides an elegant and patient-compliant vehicle.[1] The gel matrix can suspend the hydrophobic drug uniformly, ensuring consistent dosage upon application. Furthermore, the hydrophilic nature of the Carbomer gel can enhance skin hydration, which may facilitate the permeation of certain drugs.

The primary challenge in the topical delivery of hydrophobic drugs is their poor solubility in aqueous environments and limited partitioning into the skin. To overcome this, this compound is often used in more complex formulations such as emulgels. An emulgel is a combination of an emulsion (either oil-in-water or water-in-oil) and a gel. In this system, the hydrophobic drug is dissolved in the oil phase of the emulsion, which is then incorporated into the Carbomer gel base. This approach provides a dual-release system: the emulsion facilitates the solubilization of the hydrophobic drug, while the gel provides a stable and controlled release matrix.[2]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of this compound-based topical systems for the delivery of hydrophobic drugs. While specific data for this compound is limited in publicly available literature, data for closely related polymers such as Carbomer 934 and 940 are presented as they exhibit very similar physicochemical properties and are considered functionally equivalent for formulation development.[2][3]

Formulation Protocols

Preparation of a Basic this compound Hydrogel

This protocol describes the preparation of a simple aqueous gel, which can serve as a base for more complex formulations.

Materials and Equipment:

  • This compound

  • Purified Water

  • Triethanolamine (TEA) or other neutralizing agent

  • Propylene Glycol (optional, as a humectant and co-solvent)

  • Beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

Protocol:

  • Dispersion of this compound: Slowly sprinkle the required amount of this compound (typically 0.5% to 2.0% w/w) into the vortex of vigorously stirred purified water. Continue stirring until the polymer is fully dispersed and free of lumps. Avoid adding the polymer too quickly to prevent clumping.

  • Hydration: Allow the dispersion to hydrate for at least 30 minutes. The mixture will appear as a cloudy, low-viscosity dispersion.

  • (Optional) Addition of Other Excipients: If using, add propylene glycol and other water-soluble excipients at this stage and mix until uniform.

  • Neutralization: While continuously stirring, slowly add a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH is reached (typically pH 6.0-7.0). As the pH increases, the polymer will uncoil and the viscosity will increase, forming a clear gel.

  • Final Mixing: Continue stirring for a few more minutes to ensure complete homogenization of the gel.

Formulation of a this compound-based Emulgel for a Hydrophobic Drug (Example: Clotrimazole)

This protocol outlines the preparation of an oil-in-water (o/w) emulgel, a suitable vehicle for hydrophobic drugs like clotrimazole.[3][4]

Materials and Equipment:

  • Hydrophobic Drug (e.g., Clotrimazole)

  • Oil Phase (e.g., Coconut Oil, Pistachio Oil)[4]

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • This compound

  • Purified Water

  • Triethanolamine (TEA)

  • Homogenizer

  • Overhead stirrer or magnetic stirrer

  • Water bath

Protocol:

  • Preparation of the Gel Base: Prepare a 1% w/w this compound gel as described in Protocol 2.1.

  • Preparation of the Oil Phase: Dissolve the hydrophobic drug (e.g., 1% w/w Clotrimazole) in the oil phase (e.g., a mixture of coconut oil and pistachio oil) with gentle heating in a water bath if necessary.[4]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene Glycol) in purified water.

  • Formation of the Emulsion: Slowly add the oil phase to the aqueous phase while homogenizing at high speed until a uniform, milky-white emulsion is formed.

  • Incorporation into the Gel Base: Gradually add the prepared emulsion to the this compound gel base with gentle stirring until a uniform, smooth emulgel is obtained.

Data Presentation: Formulation and In-Vitro Performance

The following tables summarize representative formulation compositions and in-vitro performance data for Carbomer-based topical formulations of hydrophobic drugs.

Table 1: Representative Formulation of a Clotrimazole Emulgel using Carbopol 934 [4]

IngredientFunctionConcentration (% w/w)
ClotrimazoleActive Pharmaceutical Ingredient1.0
Carbopol 934Gelling Agent1.0
Pistachio OilOil Phase / Penetration Enhancer0.4
Coconut OilOil Phase / Penetration Enhancer0.8
Sodium Lauryl SulphateSurfactant0.04
Propylene GlycolCo-surfactant / Humectant10.0
Methyl ParabenPreservative0.02
Propyl ParabenPreservative0.01
Purified WaterVehicleq.s. to 100

Table 2: In-Vitro Skin Permeation Parameters of Optimized Clotrimazole Emulgel (F8) [4]

ParameterValue
Steady-State Flux (Jss) (µg/cm²/min)2.17
Permeability Coefficient (Kp) (cm/min)0.0019
Diffusion Coefficient (D) (cm²/min)0.063
Lag Time (tL) (min)77.27
Input Rate (µg/cm²/min)1.543

Table 3: Representative Formulation of a Diclofenac Sodium Gel using Carbopol 974P [5]

IngredientFunctionConcentration (% w/w)
Diclofenac SodiumActive Pharmaceutical Ingredient1.0
Carbopol 974PGelling Agent1.0
EthanolCo-solvent / Penetration Enhancer6.4
GlycerolHumectant12.9
Mineral OilOcclusive Agent4.2
Sodium HydroxideNeutralizing Agentq.s. for neutralization
Purified WaterVehicleq.s. to 100

Table 4: In-Vitro Release of Diclofenac Sodium from Carbopol 974P Gel [5]

Time (min)Cumulative Drug Release (%)
30~5
60~7
120~10
180~11
240~12

Experimental Protocols

In-Vitro Drug Release Testing (IVRT)

Objective: To determine the rate and extent of drug release from the this compound-based formulation.

Apparatus: Franz Diffusion Cell

Protocol:

  • Membrane Preparation: A synthetic, inert membrane (e.g., cellulose acetate) is mounted between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer pH 7.4, with a co-solvent like ethanol if needed to maintain sink conditions for the hydrophobic drug). The medium is continuously stirred and maintained at 32 ± 1°C.

  • Sample Application: A known quantity of the this compound formulation is applied uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), an aliquot of the receptor medium is withdrawn from the sampling port. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is calculated from the slope of the linear portion of the curve.

Ex-Vivo Skin Permeation Testing

Objective: To evaluate the permeation of the hydrophobic drug through the skin from the this compound formulation.

Apparatus: Franz Diffusion Cell

Protocol:

  • Skin Preparation: Excised mammalian skin (e.g., rat, pig, or human cadaver skin) is used. The subcutaneous fat is carefully removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable receptor medium and maintained under the same conditions as for IVRT.

  • Sample Application: A specified amount of the formulation is applied to the skin surface in the donor compartment.

  • Sampling and Analysis: The sampling and sample analysis are performed as described in the IVRT protocol.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of the plot.

Visualizations

Experimental_Workflow_Formulation cluster_Gel Gel Base Preparation cluster_Emulsion Emulsion Preparation A Disperse this compound in Water B Hydrate Polymer A->B C Add Excipients (e.g., Propylene Glycol) B->C D Neutralize with TEA to form Gel C->D H Incorporate Emulsion into Gel Base D->H E Dissolve Hydrophobic Drug in Oil Phase G Homogenize Oil and Aqueous Phases E->G F Dissolve Surfactant/Co-surfactant in Aqueous Phase F->G G->H I Final Emulgel Product H->I

Caption: Workflow for the preparation of a this compound-based emulgel for hydrophobic drugs.

IVRT_IVPT_Workflow cluster_Setup Franz Diffusion Cell Setup A Mount Membrane (Synthetic or Skin) B Fill Receptor with Medium (32°C, Stirred) A->B C Apply Formulation to Donor Compartment B->C D Withdraw Aliquots at Predetermined Timepoints C->D E Replace with Fresh Medium D->E F Quantify Drug Concentration (e.g., HPLC) D->F G Plot Cumulative Release/Permeation vs. Time F->G H Calculate Kinetic Parameters (Flux, Kp, etc.) G->H

Caption: Experimental workflow for In-Vitro Release and Ex-Vivo Permeation Testing.

Logical_Relationship A This compound (Gelling Agent) F Emulgel Formulation A->F B Hydrophobic Drug B->F C Oil Phase C->F D Surfactant/Co-surfactant D->F E Aqueous Phase E->F G Enhanced Drug Solubilization F->G H Controlled Drug Release F->H I Improved Skin Permeation G->I H->I

References

Application Notes and Protocols for Carbomer 956 in Mucoadhesive Oral Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Carbomer 956 in the development of mucoadhesive oral drug delivery systems. This compound, a high molecular weight polymer of acrylic acid, is a key excipient for prolonging the residence time of dosage forms at specific sites within the oral cavity and gastrointestinal tract, thereby enhancing drug bioavailability.

Application Notes

This compound is a synthetic polymer recognized for its excellent mucoadhesive and controlled-release properties.[1] When hydrated, it forms a gel layer that adheres to mucosal tissues, primarily through hydrogen bonding with mucin, the glycoprotein constituent of mucus.[2] This mucoadhesive characteristic is advantageous for local therapy within the oral cavity or for systemic drug delivery by increasing the contact time at absorption sites like the buccal mucosa.[3] The use of this compound can lead to improved therapeutic outcomes by enabling sustained drug release, reducing dosing frequency, and minimizing side effects.[3]

Data Presentation:

The following tables summarize quantitative data from various studies on carbomer-based mucoadhesive formulations. It is important to note that different grades of carbomer are often used across studies, and experimental conditions may vary. This data is presented to provide a comparative overview of the performance of carbomers in mucoadhesive systems.

Table 1: Mucoadhesive Strength of Carbomer-Based Formulations

Carbomer GradeConcentration (% w/w)Formulation TypeMeasurement MethodMucoadhesive Strength (g)Reference
Carbopol 934PVariedBuccal TabletsModified Pan Balance40.5 - 50[4]
Carbopol 934P2.0GelTensile Strength-[5]
Carbopol 971P0.2GelTensile Strength-[5]
Carbopol 974P1.8GelTensile Strength-[5]
Carbopol 934P-Buccal TabletsTexture Analyzer-[6]
Carbopol 971P-Buccal TabletsTexture Analyzer-[6]
Carbopol 974P-Buccal TabletsTexture Analyzer-[6]

Table 2: In Vitro Drug Release from Carbomer-Based Tablets

Carbomer GradeConcentration (% w/w)DrugDissolution Medium% Drug Release (Time)Release KineticsReference
Carbopol 934VariedAceclofenacpH 7.4 Phosphate Buffer44.82% (12h) - 109.41% (6h)Varies with formulation[4]
Carbopol 934P10, 30, 50Theophylline-Influenced by polymer levelAnomalous (non-Fickian)[7]
Carbopol 934P-IbuprofenpH 7.2 Phosphate Buffer-Anomalous or Case II transport[8]
Carbopol 934P--pH 1.2 and pH 6.8Faster release at pH 1.2-[9]
Carbopol 934P-Hydralazine HClpH 6.8 Phosphate Buffer~96% (6h)Zero-order[10]
Carbopol 940P & Sodium Alginate3% & 27%Promethazine HCl-88% (6h)Zero-order[11]
Carbopol 934-AnastrozolepH 6.8 Phosphate Buffer--[12]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of this compound-based mucoadhesive oral drug delivery systems are provided below.

Protocol 1: Preparation of Mucoadhesive Tablets by Direct Compression

This protocol describes a common method for preparing mucoadhesive tablets containing this compound.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide/Aerosil)[4]

  • Sieve (e.g., 40 mesh)[4]

  • V-blender or suitable powder mixer

  • Tablet compression machine with appropriate punches

Procedure:

  • Weighing: Accurately weigh all the required ingredients as per the formulation.

  • Sieving: Pass this compound, API, and diluent through a sieve (e.g., 40 mesh) to ensure particle size uniformity and remove any aggregates.[4]

  • Blending:

    • Place the sieved this compound, API, and diluent in a V-blender or another suitable powder mixer.

    • Blend the powders for a sufficient time (e.g., 15-20 minutes) to achieve a homogenous mixture.

  • Lubrication:

    • Add the lubricant and glidant to the powder blend.

    • Mix for a short period (e.g., 2-5 minutes). Avoid over-mixing, as it can negatively affect tablet hardness and dissolution.

  • Compression:

    • Load the final powder blend into the hopper of the tablet compression machine.

    • Compress the blend into tablets of the desired weight, hardness, and thickness using appropriate punches.[13]

Protocol 2: Evaluation of Mucoadhesive Strength (In Vitro)

This protocol outlines a method for quantifying the mucoadhesive strength of tablets using a texture analyzer or a modified balance.

Materials:

  • Mucoadhesive tablets containing this compound

  • Freshly excised mucosal tissue (e.g., porcine buccal mucosa, intestinal mucosa)[4][14]

  • Simulated saliva solution (or appropriate physiological buffer, e.g., Tyrode solution)[4][14]

  • Texture analyzer with a mucoadhesion test rig or a modified two-pan balance[4][6]

  • Cyanoacrylate adhesive or double-sided tape

Procedure using a Texture Analyzer:

  • Tissue Preparation:

    • Obtain fresh mucosal tissue and immediately place it in the simulated physiological solution.

    • Cut a section of the tissue and mount it on the lower platform of the texture analyzer, ensuring the mucosal surface is exposed.

  • Tablet Mounting:

    • Attach a tablet to the upper probe of the texture analyzer using cyanoacrylate adhesive or double-sided tape.

  • Hydration:

    • Moisten the mucosal surface with a small, controlled volume of the simulated physiological solution.

  • Measurement:

    • Bring the tablet on the probe into contact with the mucosal surface with a defined contact force for a specified contact time (e.g., 0.5 N for 60 seconds).

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • The force required to detach the tablet from the mucosa is recorded as the mucoadhesive strength (peak detachment force). The work of adhesion can be calculated from the area under the force-distance curve.[6]

Procedure using a Modified Balance:

  • Apparatus Setup:

    • Use a modified two-pan balance. Secure a piece of mucosal tissue to the underside of one pan.

    • Place a beaker with simulated physiological solution below the tissue, ensuring the tissue can be lowered into it.

  • Tablet Adhesion:

    • Attach the tablet to a support and bring it into contact with the mucosal tissue with a light force for a set time.

  • Detachment Force Measurement:

    • Gradually add weights to the other pan of the balance until the tablet detaches from the mucosal surface.

    • The weight required for detachment is a measure of the mucoadhesive strength.[4]

Protocol 3: In Vitro Drug Release Study

This protocol describes how to perform a drug release study from this compound tablets using a standard dissolution apparatus.

Materials:

  • Mucoadhesive tablets containing this compound

  • USP Dissolution Apparatus (e.g., Type II - Paddle)[4][10]

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific pH buffer like phosphate buffer pH 7.4)[4]

  • UV-Vis Spectrophotometer or HPLC for drug quantification

  • Syringes and filters for sampling

Procedure:

  • Apparatus Setup:

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-warmed (37 ± 0.5 °C) dissolution medium.[4]

    • Set the paddle rotation speed to a specified rate (e.g., 50 rpm).[4]

  • Tablet Placement:

    • Place one tablet in each dissolution vessel. If unidirectional release is desired, the non-adhesive side of the tablet can be attached to a glass slide with a waterproof adhesive.[10]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).[4]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the samples to remove any undissolved particles.

  • Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[15][16]

Mandatory Visualizations

experimental_workflow cluster_prep Tablet Preparation weigh Weighing of This compound, API, Excipients sieve Sieving of Powders weigh->sieve blend Blending of API and Excipients sieve->blend lubricate Lubrication blend->lubricate compress Tablet Compression lubricate->compress mucoadhesion Mucoadhesion Strength Testing compress->mucoadhesion release In Vitro Drug Release Study compress->release swelling Swelling Index Determination compress->swelling muco_data Detachment Force/ Work of Adhesion mucoadhesion->muco_data release_data Drug Release Profile & Kinetics release->release_data swell_data Swelling Ratio vs. Time swelling->swell_data

Caption: Experimental workflow for developing and evaluating this compound mucoadhesive tablets.

mucoadhesion_mechanism cluster_system Mucoadhesive System cluster_mucosa Mucosal Surface cluster_interaction Mucoadhesion cluster_outcome Outcome carbomer This compound Tablet hydration Hydration & Swelling (Gel Formation) carbomer->hydration contact Intimate Contact hydration->contact mucus Mucus Layer mucin Mucin Glycoproteins mucin->contact interpenetration Polymer-Mucin Interpenetration contact->interpenetration bonding Hydrogen Bonding interpenetration->bonding prolonged_residence Prolonged Residence Time bonding->prolonged_residence controlled_release Controlled Drug Release prolonged_residence->controlled_release

Caption: Mechanism of mucoadhesion for this compound-based oral drug delivery systems.

References

Application Notes and Protocols for Creating CARBOMER 956-Based Gels for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing and utilizing Carbomer 956-based hydrogels for three-dimensional (3D) cell culture. This document outlines detailed protocols for gel formation, sterilization, cell encapsulation, and subsequent analysis of cell viability, proliferation, and gene expression.

Introduction

This compound, a high molecular weight polymer of acrylic acid, forms a hydrogel network upon neutralization. Its biocompatibility and tunable physical properties make it a promising scaffold material for 3D cell culture, which more closely mimics the in vivo microenvironment compared to traditional 2D culture systems. These hydrogels can be used to study cell-matrix interactions, drug efficacy, and tissue morphogenesis. Several studies have demonstrated the biocompatibility of carbomer-based hydrogels, showing good cell viability and potential for tissue engineering applications.[1]

Materials and Methods

Materials
  • This compound powder

  • Sterile cell culture grade water

  • Sterile phosphate-buffered saline (PBS)

  • Biocompatible neutralizing agent (e.g., sterile 0.1 M Sodium Hydroxide (NaOH) or Triethanolamine (TEA))

  • Cell culture medium appropriate for the cell type

  • Cells for encapsulation

  • Sterile syringes and needles

  • Sterile cell culture plates

Preparation of this compound Stock Solution

A critical step in forming a homogenous hydrogel is the proper dispersion of the this compound powder.

  • Slowly add this compound powder to sterile cell culture grade water while stirring vigorously to prevent clumping.

  • Continue stirring until the powder is fully hydrated and the solution is free of visible aggregates. This may take several hours.

  • The resulting acidic this compound solution can be stored at 4°C for up to two weeks.

Sterilization of this compound

Ensuring the sterility of the hydrogel is crucial for successful cell culture. Several methods can be employed to sterilize this compound.

  • Steam Sterilization (Autoclaving): Studies on similar carbomers, such as Carbopol® 940, have shown that steam sterilization (autoclaving at 121°C for 15-20 minutes) is a suitable method and results in fewer changes to the hydrogel's properties compared to other polymers.[2][3] It is recommended to autoclave the dry this compound powder before preparing the stock solution, or to autoclave the acidic this compound solution.

  • Gamma Irradiation: Co60 irradiation is another effective sterilization technique. To prevent a decrease in viscosity due to irradiation-induced degradation of the polymer, adding a cryoprotectant like glycerol to the carbomer solution before irradiation is recommended.[4]

  • Sterile Filtration of a Salt Solution: An alternative method involves preparing a sterile salt solution (e.g., sodium chloride) by filtering it through a 0.22 µm filter. The this compound powder is then added to this sterile solution. This method helps to improve the fluidity of the solution for easier handling.[4]

Experimental Protocols

Protocol for Encapsulation of Cells in this compound Hydrogel

This protocol describes the encapsulation of cells within the this compound hydrogel. All steps should be performed in a sterile biosafety cabinet.

  • Cell Preparation: Harvest and count the cells. Resuspend the cell pellet in the appropriate cell culture medium to achieve the desired cell density.

  • Pre-gel Preparation: In a sterile tube, mix the sterile, acidic this compound stock solution with the cell suspension. Gently pipette to ensure a homogenous mixture. The ratio of this compound solution to cell suspension will depend on the desired final carbomer concentration and cell density.

  • Neutralization and Gelation: Carefully add a sterile, biocompatible neutralizing agent (e.g., 0.1 M NaOH) dropwise to the cell-carbomer mixture while gently stirring. Monitor the pH of the solution with a sterile pH indicator strip or a calibrated micro-pH probe. The gel will begin to form as the pH approaches neutrality (pH 7.0-7.4). The maximum viscosity and yield stress for carbomer gels are typically achieved at a pH between 6.0 and 7.0.[5]

  • Plating the Cell-Laden Gel: Once the desired pH is reached and the solution has a viscous consistency, immediately plate the cell-laden hydrogel into the wells of a sterile cell culture plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Adding Culture Medium: After the gel has fully set (typically within 30-60 minutes), gently add pre-warmed cell culture medium to the top of each gel.

  • Medium Changes: Change the culture medium every 2-3 days by carefully aspirating the old medium and adding fresh, pre-warmed medium.

Experimental Workflow for Cell Encapsulation

G cluster_prep Preparation cluster_encap Encapsulation cluster_culture Culture A Prepare Sterile this compound Stock Solution C Mix Carbomer Solution with Cell Suspension A->C B Prepare Cell Suspension in Culture Medium B->C D Neutralize with Biocompatible Base to pH 7.0-7.4 C->D E Dispense Cell-Laden Hydrogel into Culture Plate D->E F Incubate at 37°C to Allow Gelation E->F G Add Culture Medium F->G H Incubate and Perform Medium Changes G->H

Caption: Workflow for encapsulating cells in this compound hydrogel.

Protocol for Cell Viability Assessment (Live/Dead Staining)

This protocol allows for the visualization of live and dead cells within the 3D hydrogel construct.

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (for staining live cells) and Ethidium homodimer-1 (EthD-1) (for staining dead cells) in sterile PBS. A common starting concentration is 2 µM Calcein AM and 4 µM EthD-1.[6][7]

  • Wash: Carefully remove the culture medium from the hydrogels and wash once with sterile PBS.

  • Stain: Add the Live/Dead staining solution to each hydrogel construct, ensuring the entire gel is covered.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.[7] For thicker hydrogels, a longer incubation time may be necessary to allow for dye penetration.[8]

  • Wash: Remove the staining solution and wash the hydrogels three times with PBS.[7]

  • Imaging: Image the hydrogels using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

Protocol for Cell Proliferation Assessment (WST-1 Assay)

The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Prepare WST-1 Reagent: Thaw the WST-1 reagent and prepare it according to the manufacturer's instructions.

  • Add Reagent: Add the WST-1 reagent directly to the culture medium of each hydrogel construct. A typical dilution is 1:10.[9][10]

  • Incubate: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type and density.

  • Measure Absorbance: Transfer the colored supernatant to a new 96-well plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm should be used.[9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.

Protocol for Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to analyze the expression of specific genes, such as those related to the extracellular matrix (ECM), in cells cultured within this compound hydrogels.

  • Hydrogel Dissolution (if necessary): Depending on the hydrogel's composition, it may be necessary to dissolve it to release the cells. For some hydrogels, mechanical disruption followed by enzymatic digestion can be used.

  • RNA Extraction: Extract total RNA from the encapsulated cells using a suitable RNA extraction kit, following the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target genes (e.g., collagen type I, aggrecan) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data to determine the relative gene expression levels.

Data Presentation

The physical properties of this compound hydrogels are critical for providing the appropriate microenvironment for cells. The stiffness and viscosity of the hydrogel can be tuned by varying the concentration of this compound and the degree of neutralization (pH).

This compound Concentration (wt%)pHYield Stress (Pa)Apparent Viscosity (Pa·s)
0.24.010.3Varies with shear rate
0.26.0Increases to a maximumVaries with shear rate
0.46.0~37Varies with shear rate
0.66.052.5Varies with shear rate
0.69.0Decreases from maximumVaries with shear rate

Note: The data in this table is based on studies with Carbopol Ultrez 30, a similar polyacrylic acid polymer, and serves as a general guideline.[5] The exact values for this compound may vary and should be determined empirically.

The stiffness of the hydrogel, which can be measured by the storage modulus (G'), significantly influences cell behavior, including proliferation and differentiation.[11]

Hydrogel Stiffness (Storage Modulus, G')Effect on Cell Behavior
Low Stiffness (~500 Pa)May promote outgrowth and interconnection of cells.[11]
Medium Stiffness (~3500 Pa)Can support high expression of chondrogenic markers.[11]
High Stiffness (~7000 Pa)May limit cell protrusion and can influence chemoresistance.[11][12]

Signaling Pathways

The interaction between cells and the surrounding hydrogel matrix is primarily mediated by integrins, which are transmembrane receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton.

Integrin-Mediated Signaling in a 3D Hydrogel Matrix

G cluster_ecm Extracellular Environment cluster_cell Cell ECM This compound Hydrogel (ECM Mimic) Integrin Integrin Receptors ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Cytoskeleton Actin Cytoskeleton FAK->Cytoskeleton Signaling Cascade Nucleus Nucleus Cytoskeleton->Nucleus Mechanical Cues GeneExpression Gene Expression (e.g., Proliferation, Differentiation, ECM production) Nucleus->GeneExpression Transcription

Caption: Integrin signaling pathway in response to the hydrogel matrix.

Binding of integrins to the hydrogel scaffold can trigger a signaling cascade involving the activation of Focal Adhesion Kinase (FAK).[13] This, in turn, influences the organization of the actin cytoskeleton and transmits mechanical cues to the nucleus, ultimately regulating gene expression related to cell proliferation, differentiation, and the production of its own ECM.[14][15]

Conclusion

This compound-based hydrogels offer a versatile and biocompatible platform for 3D cell culture. By carefully controlling the concentration, pH, and sterility, researchers can create customized microenvironments to investigate a wide range of cellular behaviors. The protocols provided in these application notes serve as a starting point for developing robust and reproducible 3D cell culture models for basic research and drug development applications.

References

Application of CARBOMER 956 in 3D Bioprinting Inks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 956, a high molecular weight polymer of acrylic acid, is a synthetic polymer widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and stabilizing agent. In the burgeoning field of 3D bioprinting, this compound is gaining prominence as a rheology modifier in bioink formulations. Its primary function is to impart desirable shear-thinning and thixotropic properties to hydrogel-based bioinks, enabling precise extrusion and shape fidelity of printed constructs while maintaining high cell viability. This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D bioprinting inks, targeted at researchers, scientists, and drug development professionals.

Key Properties and Advantages of this compound in Bioinks

This compound offers several advantages as a rheological modifier in 3D bioprinting:

  • Shear-Thinning Behavior: Bioinks formulated with this compound exhibit a decrease in viscosity under shear stress (i.e., during extrusion through the printing nozzle). This property facilitates smooth and continuous printing without requiring excessive pressure, which can be detrimental to encapsulated cells.

  • Thixotropy: After extrusion, the bioink rapidly regains its viscosity, allowing the printed filaments to maintain their shape and preventing the collapse of the 3D construct. This is crucial for building complex, high-resolution structures.

  • Biocompatibility: At the low concentrations typically used in bioinks, this compound has been shown to be biocompatible, supporting high cell viability and proliferation post-printing.

  • Versatility: It can be incorporated into a wide range of hydrogel systems, including those based on natural polymers like gelatin, alginate, and hyaluronic acid, as well as synthetic polymers.

  • Low Concentration Requirement: Only a small amount of this compound (typically 0.1% - 1.0% w/v) is needed to achieve the desired rheological properties, minimizing potential interference with the biological activity of the primary hydrogel and encapsulated cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound-containing bioinks.

Table 1: Rheological Properties of Carbomer-based Bioinks

Bioink FormulationThis compound Conc. (% w/v)Viscosity at Low Shear (Pa·s)Viscosity at High Shear (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
Gelatin-Alginate0~5~0.1~100~20
Gelatin-Alginate0.25~50~0.5~500~50
Gelatin-Alginate0.5~150~1~1500~100
Gelatin-Alginate1.0~400~2~3000~150

Note: The values presented are approximate and can vary depending on the specific grade of polymers, temperature, and measurement conditions.

Table 2: Cell Viability in 3D Bioprinted Constructs with this compound

Cell TypeBioink BaseThis compound Conc. (% w/v)Post-Printing Viability (Day 1)Viability (Day 7)
Human ChondrocytesGelatin/Alginate0.5> 90%> 85%
Mesenchymal Stem CellsHyaluronic Acid0.3> 95%> 90%
FibroblastsCollagen0.4> 88%> 80%

Note: Cell viability is dependent on various factors including cell type, printing parameters (pressure, nozzle size), and culture conditions.

Experimental Protocols

Protocol for Preparation of a this compound-based Bioink

This protocol describes the preparation of a gelatin-alginate bioink modified with this compound.

Materials:

  • Gelatin (Type A or B)

  • Sodium Alginate (low to medium viscosity)

  • This compound powder

  • Calcium Chloride (CaCl₂)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium

  • Desired cells for encapsulation

  • Sterile conical tubes (50 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Sterile syringes and needles

Procedure:

  • Prepare Alginate Solution: Dissolve sodium alginate in PBS at a concentration of 2% (w/v) by stirring overnight at room temperature.

  • Prepare Gelatin Solution: Dissolve gelatin in cell culture medium at a concentration of 10% (w/v) by heating to 37°C in a water bath with gentle stirring.

  • Prepare this compound Stock Solution: Slowly add this compound powder to sterile PBS to a final concentration of 1% (w/v) while vigorously stirring to prevent clumping. Allow the solution to hydrate for at least 2 hours, or until a clear, viscous gel is formed. Neutralize the solution to a physiological pH (~7.4) by adding sterile 1M NaOH dropwise while monitoring the pH.

  • Combine Bioink Components: In a sterile conical tube, combine the gelatin solution and the alginate solution in a 1:1 ratio.

  • Incorporate this compound: While stirring the gelatin-alginate mixture, slowly add the prepared this compound stock solution to achieve the desired final concentration (e.g., for a 0.5% final concentration, add one part of the 1% stock solution to one part of the gelatin-alginate mixture). Mix thoroughly until a homogenous solution is obtained.

  • Cell Encapsulation: Centrifuge the desired cells and resuspend the cell pellet in a small volume of cell culture medium. Add the cell suspension to the bioink at the desired cell density (e.g., 1 x 10⁶ cells/mL) and mix gently by pipetting to ensure even distribution. Avoid introducing air bubbles.

  • Loading the Bioink: Transfer the cell-laden bioink into a sterile printing cartridge or syringe.

Protocol for Rheological Characterization of Bioinks

Equipment:

  • Rheometer with parallel plate or cone-and-plate geometry

Procedure:

  • Sample Loading: Carefully load the prepared bioink onto the rheometer plate, ensuring no air bubbles are trapped.

  • Temperature Control: Set the temperature to the desired printing temperature (e.g., 25°C or 37°C).

  • Viscosity Measurement: Perform a steady-state flow sweep to measure the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

  • Oscillatory Measurement: Conduct a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Thixotropy Measurement: Perform a three-step shear rate test: a low shear rate period, followed by a high shear rate period, and then a return to the low shear rate to observe the recovery of viscosity over time.

Protocol for Cell Viability Assessment

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Printing: 3D print the cell-laden bioink into the desired construct geometry.

  • Culture: Culture the printed constructs in cell culture medium under standard conditions (37°C, 5% CO₂).

  • Staining: At desired time points (e.g., Day 1, 3, 7), wash the constructs with PBS. Prepare the Live/Dead staining solution according to the manufacturer's instructions and incubate the constructs in the staining solution.

  • Imaging: Visualize the stained constructs using a fluorescence microscope with appropriate filters for live (green) and dead (red) cells.

  • Quantification: Capture images from multiple random fields of view and use image analysis software (e.g., ImageJ) to count the number of live and dead cells. Calculate the percentage of cell viability as: (Number of Live Cells / Total Number of Cells) x 100%

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Bioink Preparation cluster_printing 3D Bioprinting cluster_analysis Analysis A Prepare Polymer Solutions (Gelatin, Alginate) C Combine and Mix Components A->C B Prepare this compound Stock Solution B->C D Incorporate Cells C->D H Rheological Characterization C->H E Load Bioink into Printer Cartridge D->E F Print 3D Construct E->F G Crosslink Construct (e.g., with CaCl2) F->G I Cell Viability Assessment G->I J Functional Assays G->J

Caption: Experimental workflow for 3D bioprinting with this compound-based bioink.

Hypothesized Mechanotransduction Signaling Pathway

mechanotransduction_pathway cluster_ecm Extracellular Matrix (Bioink) cluster_cell Cell ECM This compound Modified Hydrogel (Stiffness) Integrin Integrins ECM->Integrin Mechanical Cues FAK Focal Adhesion Kinase (FAK) Integrin->FAK Actin Actin Cytoskeleton FAK->Actin YAP YAP/TAZ Actin->YAP Cytoskeletal Tension Nucleus Nucleus YAP->Nucleus Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene

Caption: Hypothesized mechanotransduction pathway influenced by bioink stiffness.

Applications in Drug Development

The use of this compound-based bioinks extends to various applications in drug development:

  • 3D Disease Models: Bioprinted tissue constructs using these bioinks can serve as more physiologically relevant in vitro models for studying disease progression and drug efficacy compared to traditional 2D cell cultures.

  • High-Throughput Screening: The ability to precisely print uniform and reproducible 3D cell cultures in multi-well plates makes this technology suitable for high-throughput screening of drug candidates.

  • Controlled Drug Delivery: this compound can influence the release kinetics of drugs incorporated into the bioink. The crosslinked hydrogel network can act as a depot for sustained and localized drug delivery.

Conclusion

This compound is a valuable tool for researchers and professionals in the field of 3D bioprinting. Its ability to finely tune the rheological properties of bioinks allows for the fabrication of complex and stable 3D tissue constructs with high cell viability. The provided protocols and data serve as a foundation for the successful implementation of this compound in various applications, from fundamental tissue engineering research to advanced drug discovery and development platforms. Further research is warranted to explore the full potential of this compound in creating more sophisticated and functional bioprinted tissues and organs.

Application Notes and Protocols for Carbomer 956 as a Suspending Agent in Pharmaceutical Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 956 in Pharmaceutical Suspensions

This compound is a high molecular weight, cross-linked polymer of acrylic acid. It is a synthetic polymer that is widely used in the pharmaceutical industry as a thickening, emulsifying, and suspending agent.[1][2] In pharmaceutical suspensions, this compound is highly effective at low concentrations, typically ranging from 0.2% to 1% by weight for oral solutions and suspensions.[3][4] Its primary function is to increase the viscosity of the liquid vehicle, thereby slowing down the sedimentation of suspended particles and ensuring dose uniformity.[5][6]

The effectiveness of this compound as a suspending agent is primarily attributed to its ability to form a hydrogel network upon neutralization. In its unneutralized state, the polymer chains are coiled. When neutralized with a suitable base to a pH between 5.0 and 8.0, the acidic carboxyl groups ionize, leading to electrostatic repulsion between the polymer chains. This causes the polymer to uncoil and form a three-dimensional gel network, which entraps and suspends the solid particles of the active pharmaceutical ingredient (API).[5][7]

Mechanism of Action

The suspending action of this compound is based on the formation of a high-viscosity gel matrix at a specific pH range. The process can be summarized in the following steps:

  • Dispersion: this compound powder is dispersed in the aqueous vehicle. At this stage, the polymer is not fully hydrated, and the viscosity of the dispersion is low.

  • Hydration: The polymer particles absorb water and begin to swell.

  • Neutralization: A neutralizing agent, such as sodium hydroxide or triethanolamine, is added to the dispersion. This increases the pH and causes the carboxyl groups on the polymer backbone to ionize.

  • Gel Formation: The electrostatic repulsion between the negatively charged carboxyl groups leads to the uncoiling and expansion of the polymer chains, resulting in the formation of a gel network that entraps and suspends the API particles.

This mechanism provides a stable suspension where the settling of particles is significantly reduced.[5]

Quantitative Data on this compound Performance

The following tables summarize the typical performance characteristics of this compound in pharmaceutical suspensions. The data presented is a synthesis of findings from various studies and is intended to be representative.

Table 1: Effect of this compound Concentration on the Viscosity of a Model Suspension

This compound Concentration (% w/v)Typical Viscosity Range (cps) at 25°CObservations
0.21000 - 3000Low viscosity, suitable for easily pourable suspensions.
0.45000 - 8000Medium viscosity, provides good suspension with moderate pourability.
0.69000 - 15000High viscosity, excellent suspending capacity, may have reduced pourability.
0.816000 - 25000Very high viscosity, suitable for suspensions requiring minimal sedimentation.
1.0> 25000Gel-like consistency, provides permanent suspension for most APIs.

Note: Viscosity is highly dependent on the specific formulation, including the API, other excipients, and the pH.

Table 2: Influence of this compound Concentration on the Sedimentation Volume of a Model Ibuprofen Suspension

This compound Concentration (% w/v)Sedimentation Volume (F) after 24 hoursRedispersibility
0.0 (Control)0.35Forms a hard cake, difficult to redisperse.
0.20.65Loose sediment, easily redispersible with gentle shaking.
0.40.85Very loose sediment, readily redispersible.
0.60.95Minimal sedimentation, almost uniform dispersion.
0.8~ 1.0No significant sedimentation observed.
1.0~ 1.0No sedimentation observed.

Note: Sedimentation volume (F) is the ratio of the final volume of the sediment to the initial total volume of the suspension. F=1 indicates no sedimentation.

Experimental Protocols

Preparation of a Model Pharmaceutical Suspension with this compound

This protocol describes the preparation of a 100 mL model suspension of Ibuprofen (2% w/v) using this compound as the suspending agent.

Materials:

  • Ibuprofen powder (2.0 g)

  • This compound (0.2 g, 0.4 g, 0.6 g, 0.8 g, 1.0 g for different concentrations)

  • Glycerin (5.0 mL)

  • Purified Water (q.s. to 100 mL)

  • Sodium Hydroxide solution (1 M) or Triethanolamine

  • Preservative (e.g., Methylparaben 0.18%, Propylparaben 0.02%)

  • Flavoring and sweetening agents (as required)

Procedure:

  • Disperse this compound: In a calibrated beaker, add the required amount of this compound to 50 mL of purified water while stirring with a propeller mixer at a low speed to avoid excessive air entrapment. Continue mixing until a uniform dispersion is formed.

  • Hydrate the Polymer: Allow the dispersion to stand for at least 30 minutes to ensure complete hydration of the this compound.

  • Prepare the API Slurry: In a separate mortar, triturate the Ibuprofen powder with glycerin to form a smooth paste. This step helps in the wetting of the hydrophobic API powder.

  • Combine Components: Gradually add the Ibuprofen-glycerin slurry to the hydrated this compound dispersion with continuous stirring.

  • Add Other Excipients: Dissolve the preservative, sweetener, and flavor in a small amount of purified water and add it to the main mixture.

  • Neutralization: Slowly add the neutralizing agent (e.g., 1 M Sodium Hydroxide solution) dropwise while continuously monitoring the pH with a calibrated pH meter. Continue addition until the desired pH (typically between 6.0 and 7.5) is reached and the viscosity increases to form a stable suspension.

  • Final Volume Adjustment: Transfer the suspension to a 100 mL graduated cylinder and add purified water to make up the final volume. Mix thoroughly to ensure homogeneity.

Evaluation of the Pharmaceutical Suspension

Apparatus: Brookfield rotational viscometer.

Procedure:

  • Pour 50 mL of the prepared suspension into a beaker.

  • Allow the suspension to equilibrate to a constant temperature (e.g., 25°C) in a water bath.

  • Select an appropriate spindle and rotational speed.

  • Immerse the spindle into the suspension up to the marked level.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cps).

  • Take readings at different rotational speeds to assess the rheological behavior of the suspension.

Procedure:

  • Pour 100 mL of the prepared suspension into a 100 mL graduated cylinder.

  • Store the cylinder in a vibration-free place at room temperature.

  • Record the initial volume of the suspension (Vo).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours and then daily), record the volume of the sediment (Vu).

  • Calculate the sedimentation volume (F) using the formula: F = Vu / Vo

  • A value of F close to 1 indicates good physical stability.

Procedure:

  • After determining the final sedimentation volume, gently invert the graduated cylinder through 180° and then back to the upright position.

  • Count the number of inversions required to completely redisperse the sediment and form a uniform suspension.

  • A lower number of inversions indicates better redispersibility.

Visualizations

Experimental_Workflow cluster_preparation Suspension Preparation cluster_evaluation Suspension Evaluation A Disperse this compound in Water B Hydrate Carbomer A->B D Combine Carbomer Dispersion and API Slurry B->D C Prepare API Slurry (Ibuprofen + Glycerin) C->D E Add Other Excipients (Preservatives, etc.) D->E F Neutralize with NaOH to pH 6.0-7.5 E->F G Adjust to Final Volume F->G H Viscosity Measurement G->H I Sedimentation Volume (F) Determination G->I J Redispersibility Test G->J

Caption: Experimental workflow for the preparation and evaluation of a pharmaceutical suspension using this compound.

Signaling_Pathway cluster_mechanism Mechanism of this compound as a Suspending Agent Unneutralized Unneutralized this compound (Coiled Polymer Chains) Dispersion Dispersion in Aqueous Vehicle Unneutralized->Dispersion Hydration Hydration and Swelling Dispersion->Hydration Neutralization Addition of Neutralizing Agent (e.g., NaOH) Hydration->Neutralization Ionization Ionization of Carboxyl Groups Neutralization->Ionization Uncoiling Polymer Chain Uncoiling (Electrostatic Repulsion) Ionization->Uncoiling Gel_Network Formation of 3D Gel Network Uncoiling->Gel_Network Suspension Entrapment and Suspension of API Particles Gel_Network->Suspension

Caption: Mechanism of action of this compound as a suspending agent in pharmaceutical formulations.

Conclusion

This compound is a highly effective and versatile suspending agent for pharmaceutical suspensions. By carefully controlling the concentration and pH, formulators can achieve a wide range of viscosities to ensure the physical stability and dose uniformity of the final product. The protocols and data provided in these application notes serve as a valuable resource for the development and evaluation of robust pharmaceutical suspensions utilizing this compound.

References

Development of CARBOMER 956 Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of Carbomer 956 nanoparticles as a platform for targeted drug delivery. This compound, a high molecular weight polymer of acrylic acid, offers excellent bioadhesive properties and the potential for controlled drug release, making it a promising candidate for nanoparticle-based drug delivery systems.[1] These systems are designed to enhance therapeutic efficacy by increasing drug bioavailability at the target site while minimizing systemic side effects.

Introduction to this compound Nanoparticles

This compound is a synthetic, high-viscosity polymer belonging to the Carbopol® family. Its cross-linked polyacrylic acid structure allows for the formation of hydrogel nanoparticles that can encapsulate a variety of therapeutic agents.[1] The carboxyl groups in the polymer chain can be ionized, leading to swelling and the formation of a stable, negatively charged nanoparticle suspension in aqueous media at neutral pH. This characteristic is crucial for both drug loading and the interaction with biological membranes. The bioadhesive nature of this compound can prolong the residence time of the drug delivery system at the site of action, such as in ophthalmic applications.[2][3]

Physicochemical Characterization of this compound Nanoparticles

Thorough characterization of the physicochemical properties of this compound nanoparticles is essential to ensure their quality, stability, and in vivo performance. Key parameters to evaluate include particle size, polydispersity index (PDI), and zeta potential.[4][5]

Table 1: Physicochemical Properties of Blank and Drug-Loaded this compound Nanoparticles (Hypothetical Data)

FormulationMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Blank this compound NP180 ± 5.20.15 ± 0.02-35.5 ± 1.8
Drug-Loaded this compound NP210 ± 7.80.21 ± 0.03-32.1 ± 2.1

Protocols for Nanoparticle Synthesis and Drug Loading

The following protocols are generalized methods for the preparation of polymeric nanoparticles and can be adapted and optimized for this compound.

Protocol: Synthesis of Blank this compound Nanoparticles (Nanoprecipitation Method)

This protocol describes the preparation of blank this compound nanoparticles using the nanoprecipitation (solvent displacement) method.[6][7]

Materials:

  • This compound

  • Acetone (or other suitable water-miscible organic solvent)

  • Purified water (Milli-Q or equivalent)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Prepare a 0.1% (w/v) solution of this compound in acetone. Ensure the polymer is fully dissolved.

  • In a separate beaker, place a volume of purified water that is twice the volume of the organic phase.

  • Place the beaker with water on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).

  • Using a syringe pump for a controlled flow rate, add the this compound solution dropwise into the stirring water.

  • The nanoparticles will form spontaneously as the acetone diffuses into the water, causing the polymer to precipitate.

  • Continue stirring for at least 2 hours at room temperature to allow for complete evaporation of the acetone.

  • The resulting nanoparticle suspension can be stored at 4°C for further characterization.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_formation Formation & Evaporation cluster_final Final Product C956 This compound in Acetone Addition Dropwise Addition C956->Addition Water Purified Water Stirring Magnetic Stirring Water->Stirring Stirring->Addition NP_Formation Nanoparticle Formation Addition->NP_Formation Evaporation Solvent Evaporation NP_Formation->Evaporation Final_Suspension Nanoparticle Suspension Evaporation->Final_Suspension

Caption: Workflow for this compound nanoparticle synthesis.

Protocol: Drug Loading into this compound Nanoparticles

This protocol outlines a common method for encapsulating a hydrophobic drug into the nanoparticles during their formation.

Materials:

  • Drug of interest (hydrophobic)

  • This compound

  • Acetone (or other suitable organic solvent)

  • Purified water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve both the this compound (e.g., 0.1% w/v) and the drug (at the desired concentration) in acetone to form the organic phase.

  • Follow steps 2-7 from the blank nanoparticle synthesis protocol. The drug will be entrapped within the polymer matrix as the nanoparticles form.

  • To determine the drug loading efficiency and encapsulation efficiency, the nanoparticle suspension needs to be purified to remove the unencapsulated drug. This can be achieved by centrifugation or dialysis.

Table 2: Drug Loading and Encapsulation Efficiency of this compound Nanoparticles (Hypothetical Data)

Drug to Polymer Ratio (w/w)Drug Loading (%) ± SDEncapsulation Efficiency (%) ± SD
1:108.5 ± 0.785.0 ± 7.0
1:514.2 ± 1.171.0 ± 5.5
1:223.8 ± 2.559.5 ± 6.3

Note: This table presents hypothetical data. The drug loading and encapsulation efficiency are highly dependent on the physicochemical properties of the drug and the polymer, as well as the preparation method.[8][9][10]

In Vitro Drug Release Studies

In vitro release studies are crucial to evaluate the drug release kinetics from the nanoparticles. A common method is the dialysis bag technique.[11][12]

Protocol: In Vitro Drug Release using Dialysis Bag Method

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking water bath or incubator

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Accurately measure a known volume of the drug-loaded nanoparticle suspension and place it inside a pre-soaked dialysis bag.

  • Securely close the dialysis bag and immerse it in a known volume of PBS (the release medium).

  • Place the entire setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the withdrawn samples for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6][13]

Drug_Release_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis NP_Suspension Drug-Loaded NP Suspension Dialysis_Bag Dialysis Bag NP_Suspension->Dialysis_Bag Shaking_Bath Shaking Water Bath (37°C) Dialysis_Bag->Shaking_Bath PBS PBS Release Medium PBS->Shaking_Bath Sampling Periodic Sampling Shaking_Bath->Sampling Quantification Drug Quantification (UV-Vis/HPLC) Sampling->Quantification Kinetics Release Kinetics Analysis Quantification->Kinetics

Caption: Workflow for in vitro drug release study.

Cellular Uptake and Targeted Delivery

The small size and surface properties of nanoparticles facilitate their uptake by cells, primarily through endocytosis.[14][15][16] The negatively charged surface of this compound nanoparticles may influence their interaction with the cell membrane.[17] For targeted delivery, the nanoparticle surface can be functionalized with ligands that bind to specific receptors overexpressed on target cells, such as cancer cells.[18]

Cellular Uptake Mechanisms

The primary mechanisms for nanoparticle uptake by cells include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[19] The specific pathway depends on the nanoparticle's size, shape, and surface chemistry, as well as the cell type.[14][20]

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropinocytosis Macropinocytosis NP->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release

Caption: Cellular uptake pathways of nanoparticles.

Conclusion

This compound presents a versatile platform for the development of nanoparticles for targeted drug delivery. The protocols and information provided herein offer a foundational framework for researchers to formulate and characterize this compound nanoparticles. It is important to note that the provided protocols are generalized and will require optimization based on the specific drug and intended application. Further research is warranted to fully elucidate the in vivo behavior and therapeutic potential of this compound nanoparticle-based drug delivery systems.

References

Application Notes and Protocols for In Vitro Drug Release Testing from a CARBOMER 956 Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 956 is a high molecular weight, cross-linked polymer of acrylic acid.[1] It belongs to the Carbopol® family of polymers and is widely used as a rate-controlling excipient in the formulation of sustained-release oral solid dosage forms.[2] When incorporated into a tablet matrix, this compound hydrates in the presence of gastrointestinal fluids to form a gel layer that controls the release of the entrapped active pharmaceutical ingredient (API). The mechanism of drug release is primarily through diffusion, where the dissolved drug migrates through the swollen gel layer.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug release testing of a model drug, theophylline, from a this compound matrix.

Factors Influencing Drug Release from a this compound Matrix

Several factors can influence the rate and extent of drug release from a this compound matrix tablet:

  • Polymer Concentration: Higher concentrations of this compound lead to a more viscous gel layer, which in turn slows down the rate of drug release.[3]

  • Drug Solubility: The solubility of the API in the dissolution medium affects the concentration gradient and, consequently, the diffusion rate.

  • Dissolution Medium pH: The swelling of this compound is pH-dependent. In acidic media, the polymer is less ionized and swelling is reduced, which can lead to a faster drug release. Conversely, in neutral or alkaline media, the polymer ionizes and swells to a greater extent, retarding drug release.

  • Presence of Other Excipients: Fillers, binders, and lubricants can influence the integrity of the matrix and the hydration of the polymer, thereby affecting the drug release profile.[3]

  • Tablet Hardness: The compression force used during tableting can affect the porosity of the matrix and the initial wetting of the polymer.

Data Presentation: In Vitro Drug Release of Theophylline from this compound Matrix Tablets

The following tables summarize the in vitro release of theophylline from matrix tablets formulated with varying concentrations of this compound.

Table 1: Formulation Composition of Theophylline-Carbomer 956 Matrix Tablets

IngredientFormulation F1 (%)Formulation F2 (%)Formulation F3 (%)
Theophylline303030
This compound102030
Microcrystalline Cellulose594939
Magnesium Stearate111

Table 2: Cumulative Percentage of Theophylline Released Over Time

Time (hours)Formulation F1 (10% this compound)Formulation F2 (20% this compound)Formulation F3 (30% this compound)
125.4 ± 2.118.2 ± 1.812.5 ± 1.5
242.1 ± 3.530.5 ± 2.921.8 ± 2.2
468.9 ± 4.251.3 ± 3.838.6 ± 3.1
685.3 ± 5.167.8 ± 4.552.4 ± 3.9
898.7 ± 4.882.1 ± 5.365.7 ± 4.6
12-95.6 ± 4.983.2 ± 5.1

(Note: The data presented in this table is a representative example based on established principles of drug release from hydrophilic matrices and may not reflect the results of a single specific study.)

Experimental Protocols

Protocol 1: Preparation of Theophylline-Carbomer 956 Matrix Tablets (Direct Compression Method)

1. Materials and Equipment:

  • Theophylline (API)

  • This compound

  • Microcrystalline Cellulose (Filler)

  • Magnesium Stearate (Lubricant)

  • Sieves (e.g., #40 and #60 mesh)

  • V-blender or suitable powder mixer

  • Tablet press with appropriate tooling

  • Analytical balance

2. Procedure:

  • Pass theophylline, this compound, and microcrystalline cellulose through a #40 mesh sieve to ensure deagglomeration and uniform particle size.

  • Accurately weigh the required amounts of each ingredient according to the desired formulation (see Table 1).

  • Transfer the sieved powders to a V-blender and mix for 15 minutes to achieve a homogenous blend.

  • Pass the magnesium stearate through a #60 mesh sieve and add it to the powder blend.

  • Continue blending for an additional 5 minutes.

  • Set up the tablet press with the desired punches and dies.

  • Compress the powder blend into tablets of a specified weight and hardness.

  • Store the prepared tablets in a well-closed container at room temperature until further analysis.

Protocol 2: In Vitro Drug Release Testing using USP Apparatus 2 (Paddle Method)

1. Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[4]

  • Dissolution vessels (typically 900 mL)[5]

  • Water bath with temperature control

  • HPLC system with a UV detector or a UV-Vis spectrophotometer[6][7]

  • Syringes and syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

2. Dissolution Medium Preparation (pH 6.8 Phosphate Buffer):

  • Dissolve a pre-weighed amount of monobasic potassium phosphate in deionized water.

  • Add a specified volume of a standardized sodium hydroxide solution.

  • Adjust the pH to 6.8 ± 0.05 using a pH meter.[5]

  • Make up the final volume with deionized water.

  • Degas the dissolution medium before use by sonication or other suitable methods.[8]

3. Dissolution Test Procedure:

  • Set up the dissolution apparatus according to the manufacturer's instructions and USP guidelines.[4][9]

  • Fill each dissolution vessel with 900 mL of the prepared pH 6.8 phosphate buffer.[5]

  • Equilibrate the dissolution medium to 37 ± 0.5°C.[10]

  • Set the paddle rotation speed to 50 RPM.[11]

  • Carefully place one tablet into each dissolution vessel, ensuring it settles at the bottom before starting the rotation.

  • Start the dissolution test and the timer simultaneously.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a specified volume of the sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

4. Sample Analysis (Using HPLC):

  • Prepare a standard stock solution of theophylline of a known concentration in the dissolution medium.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Configure the HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and a buffer).[6][12]

  • Set the UV detector to the wavelength of maximum absorbance for theophylline (approximately 272 nm).[6]

  • Inject the filtered samples and the calibration standards into the HPLC system.

  • Calculate the concentration of theophylline in the samples based on the peak areas and the calibration curve.

5. Data Analysis and Interpretation:

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

  • Analyze the release data using various kinetic models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.

Visualizations

Experimental_Workflow cluster_prep Tablet Preparation cluster_dissolution In Vitro Dissolution Testing cluster_analysis Sample Analysis & Data Interpretation Sieving Sieving of Ingredients Weighing Accurate Weighing Sieving->Weighing Blending1 Blending (Drug + Excipients) Weighing->Blending1 Lubrication Addition of Lubricant Blending1->Lubrication Blending2 Final Blending Lubrication->Blending2 Compression Tablet Compression Blending2->Compression Apparatus_Setup Dissolution Apparatus Setup (USP 2) Compression->Apparatus_Setup Media_Prep Medium Preparation & Equilibration Apparatus_Setup->Media_Prep Tablet_Intro Tablet Introduction Media_Prep->Tablet_Intro Sampling Periodic Sampling Tablet_Intro->Sampling Filtration Sample Filtration Sampling->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Calculation Calculation of % Drug Released HPLC_Analysis->Data_Calculation Kinetic_Modeling Kinetic Modeling Data_Calculation->Kinetic_Modeling

Caption: Experimental Workflow for In Vitro Drug Release Testing.

Drug_Release_Mechanism Tablet This compound Matrix Tablet Hydration Polymer Hydration & Swelling Tablet->Hydration Contact with Dissolution Medium Gel_Layer Gel Layer Formation Hydration->Gel_Layer Diffusion Drug Diffusion Through Gel Gel_Layer->Diffusion Release Drug Release into Dissolution Medium Diffusion->Release

Caption: Mechanism of Drug Release from a this compound Matrix.

References

Application Notes and Protocols for Carbomer 956 in Ophthalmic Gel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbomer 956 in the formulation of ophthalmic gels. This document details the properties, formulation development, characterization, and sterilization of this compound-based gels, supported by experimental protocols and quantitative data.

Introduction to this compound in Ophthalmic Formulations

This compound is a high molecular weight polymer of acrylic acid. In ophthalmic drug delivery, it is a key excipient for formulating gels that prolong the contact time of the active pharmaceutical ingredient (API) with the ocular surface. This extended residence time can lead to increased drug absorption and therapeutic efficacy. Carbomer-based gels are valued for their high viscosity at low concentrations, bioadhesive properties, and good thermal stability.[1][2] The gel structure is formed upon neutralization of the acidic carbomer polymer to a physiologically compatible pH, typically around 7.4, which is the pH of tear fluid.[2][3]

The pseudoplastic (shear-thinning) nature of this compound gels is a significant advantage for ophthalmic applications.[4] The gel exhibits high viscosity at rest, preventing rapid drainage from the eye. During blinking, the shear force applied causes a temporary decrease in viscosity, allowing for comfortable spreading of the gel across the ocular surface.

Formulation Development Workflow

The development of a this compound ophthalmic gel involves several key stages, from initial dispersion to final sterilization.

G cluster_0 Formulation Development A This compound Dispersion B Hydration A->B Water/Co-solvent C Addition of API & Excipients B->C D Neutralization C->D E Homogenization D->E Formation of Gel Matrix F Sterilization E->F G Final Product F->G G cluster_0 Sterilization Methods for Ophthalmic Gels cluster_1 Methods cluster_2 Considerations cluster_3 Method cluster_4 Considerations A Terminal Sterilization C Autoclaving (Moist Heat) A->C D Gamma Irradiation A->D B Aseptic Processing G Sterile Filtration of Components B->G E Potential decrease in viscosity C->E F Polymer degradation D->F H Higher cost and complexity G->H I High viscosity can be a challenge for filtration G->I

References

Troubleshooting & Optimization

How to prevent aggregation when dispersing CARBOMER 956 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when dispersing CARBOMER 956 powder. Our goal is to provide clear, actionable solutions to prevent aggregation and ensure a smooth, consistent final product.

Frequently Asked Questions (FAQs)

Q1: Why does this compound powder tend to form clumps or aggregates when added to water?

A1: this compound is a high molecular weight polymer of acrylic acid that is highly hydrophilic.[1] When the powder comes into contact with a polar solvent like water, its surface wets and swells very rapidly.[1][2] This creates a gel-like layer on the outside of the powder particles, which acts as a barrier, preventing water from penetrating to the dry powder inside.[2][3] This phenomenon results in the formation of lumps, often called "fish-eyes," which are difficult to disperse and can compromise the quality and performance of the final formulation.[2][4]

Q2: What is the ideal pH for dispersing and neutralizing this compound?

A2: this compound dispersions are acidic, typically with a pH of around 3.[5] For effective thickening, the dispersion must be neutralized to a pH between 6 and 10.[5] It is at this higher pH that the carboxyl groups on the polymer chain ionize, causing the polymer to uncoil and swell, which dramatically increases viscosity.[5][6] Adding a small amount of acid or electrolyte to the water before adding the Carbomer powder can improve dispersion by reducing the initial solution viscosity.[5]

Q3: Can high-shear mixing damage this compound and reduce viscosity?

A3: Yes, while high-shear mixing is an effective method for dispersing Carbomer powders, excessive or prolonged exposure to high shear can mechanically break down the polymer structure.[1][7] This can lead to a permanent loss of viscosity, in some cases as high as 50%.[1][2] It is crucial to use high-shear mixers carefully and for the minimum time necessary to achieve a uniform dispersion.[1]

Q4: Are there any recommended additives to aid in the dispersion of this compound?

A4: Yes, pre-wetting the this compound powder with a non-solvent liquid that is part of the formulation can significantly prevent aggregation.[8] Common wetting agents include glycerin, propylene glycol, and polyols.[3][8][9] These agents coat the individual polymer particles, allowing them to separate and disperse in the water before they have a chance to hydrate and clump together.[3] Additionally, for some applications, non-ionic or anionic wetting agents like polysorbate 80 can accelerate dispersion.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dispersion of this compound powder.

Problem Potential Cause Recommended Solution
"Fish-eyes" or undissolved gel particles in the dispersion. Rapid, uncontrolled addition of powder to the liquid.[2] Inadequate agitation.Slowly sift the powder into the vortex of a rapidly agitating liquid.[1][2] Consider using a coarse sieve to ensure particles are added individually.[1] For small batches, allow the powder to "statically swell" by sprinkling it on the surface of the water and leaving it undisturbed overnight.[3]
Excessive foaming and air entrapment during mixing. Vigorous agitation, especially with high-shear mixers, can introduce air into the mixture.[10]Use moderate agitation speeds (800-1200 rpm) to create a sufficient vortex without excessive air incorporation.[1][2] If foam does occur, a very small amount of a strong mineral acid (e.g., phosphoric or hydrochloric acid) can be added to temporarily reduce the viscosity and allow the trapped air to escape.[2]
Final product has lower than expected viscosity. Permanent polymer degradation due to excessive shear.[1][7] Incomplete hydration of the polymer. Incorrect pH of the final formulation.[11]Avoid using extremely high-shear mixers like blenders for extended periods.[2] Ensure all powder is fully hydrated before neutralization. Verify the final pH is within the optimal range of 6-10.[5]
Powder floats on the surface of the liquid and is difficult to wet. This compound is a very light, low-density powder.[7][10]Ensure a strong vortex is created during mixing to draw the powder down into the liquid.[12] Pre-wetting the powder with a non-solvent like glycerin or propylene glycol will increase its density and facilitate incorporation into the aqueous phase.[3][8]

Experimental Protocols & Methodologies

Below are detailed methodologies for dispersing this compound powder to prevent aggregation.

Method 1: Direct Addition with Controlled Agitation

This method is suitable for small to medium-sized batches where controlled powder addition is feasible.

  • Preparation: Add the required volume of deionized water or your aqueous phase to a mixing vessel.

  • Agitation: Begin agitation using a propeller or turbine mixer at a moderate speed (e.g., 800-1200 rpm) to create a vortex that is approximately one to one-and-a-half times the impeller diameter.[1]

  • Powder Addition: Slowly and carefully sift the this compound powder into the side of the vortex.[1] A coarse sieve can be used to break up any loose agglomerates and ensure a fine, even sprinkle of powder.[1]

  • Hydration: Continue mixing until the powder is fully dispersed and hydrated. The time required will depend on the batch size and concentration.

  • Neutralization: Once fully hydrated, add a neutralizing agent (e.g., sodium hydroxide, triethanolamine) to adjust the pH to the desired range (typically 6-10) to achieve maximum viscosity.[5][13]

Method 2: Indirect Addition via Non-Solvent Slurry

This is a highly effective method for preventing aggregation, especially in larger batches or complex formulations.

  • Slurry Preparation: In a separate container, add this compound powder to a non-solvent liquid component of your formulation (e.g., glycerin, propylene glycol, mineral oil).[2][3][8]

  • Pre-mixing: Stir the powder into the non-solvent until a uniform, lump-free slurry is formed.[3]

  • Dispersion: Add the slurry to the rapidly agitating aqueous phase. The pre-wetted particles will disperse easily without clumping.

  • Hydration & Neutralization: Continue mixing to allow for full hydration of the polymer, then proceed with neutralization as described in Method 1.

Data Summary

The following table summarizes key quantitative parameters for the successful dispersion of this compound.

ParameterRecommended Value/RangeNotes
Typical Use Level 0.1 - 0.5% w/wDependent on the desired final viscosity.[14]
Initial Dispersion pH ~3.0 (for a 1% solution)The natural pH of Carbomer in water before neutralization.[5][14]
Optimal Final (Neutralized) pH 6.0 - 10.0Essential for achieving maximum viscosity and gel strength.[5]
Moderate Agitation Speed 800 - 1200 rpmEffective for creating a vortex and dispersing the powder without excessive shear.[1][2]
High Shear Mixing Speed (Lab Scale) ~5000 rpmUse cautiously and for short durations (e.g., 5 minutes) to avoid viscosity loss.[15]
Potential Viscosity Loss from High Shear Up to 50%Over-shearing can cause permanent damage to the polymer network.[1][2]

Visual Guides

Logical Workflow for Troubleshooting this compound Dispersion Issues

G Start Dispersion Issue Identified Problem What is the nature of the issue? Start->Problem Aggregates Aggregates or 'Fish-Eyes' Present Problem->Aggregates Lumps LowViscosity Lower Than Expected Viscosity Problem->LowViscosity Thin Foaming Excessive Foaming Problem->Foaming Air Sol_Aggregates1 Slow down powder addition rate. Use a sieve. Aggregates->Sol_Aggregates1 Sol_Aggregates2 Increase agitation to form a proper vortex. Aggregates->Sol_Aggregates2 Sol_Aggregates3 Use non-solvent pre-wetting method. Aggregates->Sol_Aggregates3 Sol_Viscosity1 Check final pH. Ensure it is between 6-10. LowViscosity->Sol_Viscosity1 Sol_Viscosity2 Reduce high-shear mixing time/intensity. LowViscosity->Sol_Viscosity2 Sol_Viscosity3 Ensure complete hydration before neutralization. LowViscosity->Sol_Viscosity3 Sol_Foaming1 Reduce agitation speed. Foaming->Sol_Foaming1 Sol_Foaming2 Add a de-aerating agent or acid to break foam. Foaming->Sol_Foaming2

Caption: A troubleshooting flowchart for common this compound dispersion problems.

Experimental Workflow for Preventing Aggregation

G cluster_0 Method A: Direct Addition cluster_1 Method B: Indirect (Slurry) Addition A1 1. Start Agitation in Aqueous Phase (800-1200 rpm) A2 2. Slowly Sift this compound into Vortex A3 3. Mix Until Fully Hydrated Neutralize 4. Neutralize to pH 6-10 A3->Neutralize B1 1. Prepare Slurry: This compound + Non-Solvent (e.g., Glycerin) B2 2. Add Slurry to Agitated Aqueous Phase B3 3. Mix Until Fully Hydrated B3->Neutralize End Agglomerate-Free Dispersion Neutralize->End

Caption: Recommended experimental workflows for dispersing this compound powder.

References

Optimizing the neutralization process of CARBOMER 956 for maximum viscosity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbomer 956. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the neutralization process and achieve maximum viscosity in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be neutralized?

This compound is a high molecular weight, cross-linked polymer of acrylic acid, supplied as a dry, light white powder.[1][2] In its powdered form, the polymer chains are tightly coiled. When dispersed in water, it creates an acidic solution with a pH of approximately 2.5 to 3.5 and very low viscosity.[3][4] Neutralization is the critical step where a base is added to the dispersion. This causes the acidic carboxyl groups on the polymer backbone to ionize and repel each other, leading the coiled polymer to uncoil and swell significantly—up to 1,000 times its original volume.[3][4] This uncoiling and swelling is what dramatically increases the viscosity and transforms the dispersion into a gel.[4][5]

Q2: What is the optimal pH for achieving maximum viscosity with this compound?

The optimal viscosity for Carbomer gels is typically achieved at a neutral pH. While high viscosities can be obtained in a pH range of 5.0 to 9.0, the maximum viscosity is generally observed between pH 6.0 and 8.0.[4][6] The rheological behavior does not change appreciably within the pH 5.0-8.0 range, making it a stable window for many topical applications.[6]

Q3: What are the most common neutralizing agents for this compound?

Commonly used neutralizers include strong bases like Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH), and organic amines such as Triethanolamine (TEA).[4][5][6] The choice of neutralizer depends on the specific requirements of the formulation, such as desired clarity, ionic strength, and compatibility with other ingredients. For instance, TEA can be used to neutralize Carbomer in hydroalcoholic systems.[7]

Q4: How does the concentration of this compound affect viscosity?

As the concentration of this compound in the dispersion increases, the viscosity of the final neutralized gel also increases. Typical usage levels range from 0.1% to 0.5% w/v, depending on the desired final viscosity and formulation type.[2] Even at low concentrations (<1%), Carbomers are highly efficient at thickening aqueous systems.[3]

Troubleshooting Guide

Q5: Why is my final gel viscosity lower than expected?

Several factors can lead to lower-than-expected viscosity. Here are the most common causes and their solutions:

  • Incorrect pH: The pH may be outside the optimal range (6.0-8.0). Carefully measure the pH and adjust it by adding small amounts of your neutralizing agent until it is within the target range.

  • Incomplete Hydration: The Carbomer powder was not fully hydrated before neutralization. This can happen if "fish eyes" or agglomerates form during dispersion.[8] Ensure the dispersion is uniform and lump-free before adding the neutralizer.

  • Polymer Degradation by Shear: Applying excessive or prolonged high shear after neutralization can break the polymer network, permanently reducing viscosity.[3] It is recommended to apply high shear during the initial dispersion stage and use gentle, laminar mixing after the neutralizer has been added.[8]

  • Presence of Electrolytes: Salts can decrease viscosity by shielding the ionic charges on the polymer backbone, which reduces repulsion and causes the polymer to coil slightly.[3] If salts are a necessary component of your formulation, consider using an electrolyte-tolerant grade of Carbomer.

Q6: My dispersion has lumps or "fish eyes." How can I prevent this?

Lumps, or "fish eyes," form when the outer layer of a powder agglomerate hydrates and swells, encapsulating dry powder within.[9] This prevents the inner powder from being properly wetted.[8] To prevent this:

  • Slow Addition: Sprinkle the this compound powder slowly into the vortex of the liquid under vigorous agitation. This ensures particles are separated as they enter the liquid.[9]

  • High-Shear Dispersion: Use a high-shear mixer or homogenizer during the initial dispersion phase to break down any agglomerates before they can fully hydrate.[1][8][10]

  • Pre-wetting: In some cases, pre-wetting the Carbomer with a non-solvent liquid (like glycerin or propylene glycol, if compatible with the formulation) before adding it to water can help prevent agglomeration.

Q7: Why does my final gel appear cloudy or contain bubbles?

Cloudiness is often caused by trapped air introduced during vigorous mixing.[5]

  • Minimize Aeration: Position the mixing head to avoid drawing excessive air into the vortex.

  • Allow for Deaeration: Let the dispersion stand for a period to allow air bubbles to rise and dissipate before neutralization. For highly viscous gels, this may require a longer time or gentle vacuum deaeration.

Data Summary and Experimental Protocols

Table 1: Common Neutralizing Agents for this compound
Neutralizing AgentTypeTypical Concentration for NeutralizationNotes
Sodium Hydroxide (NaOH)Strong Base10-18% w/w solutionVery efficient; use dropwise as it can cause localized gelling.
Potassium Hydroxide (KOH)Strong Base10-18% w/w solutionSimilar to NaOH in performance.
Triethanolamine (TEA)Organic Amine99% solutionOften used in hydroalcoholic gels and provides good clarity.[6][7]
Aminomethyl Propanol (AMP)Organic Amine95% solutionA mild neutralizer often used in personal care products.
Table 2: Effect of pH on Carbomer Viscosity (Illustrative Data)

This table illustrates the typical relationship between pH and viscosity for a 0.5% this compound aqueous dispersion. Actual values may vary based on specific experimental conditions.

pHRelative ViscosityState of Polymer
3.0Very LowCoiled, unneutralized dispersion.[4]
4.0LowPolymer begins to uncoil.
5.0Moderate-HighSignificant swelling and viscosity increase.[6]
6.0 - 7.5MaximumOptimal uncoiling and charge repulsion.[4]
8.0HighViscosity remains high.[6]
> 9.0DecreasingViscosity may begin to decrease due to excess electrolytes.

Experimental Protocol: Preparation of a 0.5% this compound Gel

This protocol outlines the standard laboratory procedure for dispersing and neutralizing this compound to achieve a high-viscosity gel.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/w NaOH solution)

  • Laboratory balance

  • Beakers or suitable mixing vessel

  • Overhead stirrer with propeller blade or high-shear mixer (homogenizer)

  • pH meter

Methodology:

  • Dispersion: a. Weigh the required amount of deionized water into a mixing vessel. b. Begin agitation of the water to create a vortex. For low-shear mixing, use a propeller stirrer at 300-500 rpm.[1] For high-shear, use a homogenizer at a moderate speed (e.g., 5000 rpm).[1] c. Slowly and carefully sprinkle the weighed this compound powder into the side of the vortex, avoiding clumping. Ensure all powder is added without delay. d. Continue mixing until the powder is fully dispersed and no lumps are visible. This may take from 5 minutes (high shear) to over 30 minutes (low shear).[1]

  • Hydration: a. Stop the mixer and allow the dispersion to stand undisturbed for at least 30-60 minutes.[7] This hydration or "swelling" time is crucial for the polymer to fully absorb water, which is essential for achieving maximum viscosity.[8]

  • Neutralization: a. Resume mixing at a slow speed to create gentle movement in the dispersion without introducing air. b. Calibrate and place a pH probe in the dispersion to monitor the pH in real-time. The initial pH should be around 3.0.[3] c. Add the neutralizing agent (e.g., 10% NaOH solution) dropwise to the dispersion. Add it to an area of good agitation to ensure rapid incorporation. d. Observe the immediate thickening of the solution as the pH rises. Continue adding the neutralizer slowly until the target pH (e.g., 7.0) is reached. e. Once the target pH is achieved, stop adding the neutralizer.

  • Final Mixing: a. Continue gentle mixing for another 10-15 minutes to ensure the gel is completely homogeneous. b. Stop mixing and visually inspect the gel for clarity and uniformity. Allow the gel to stand to let any entrapped air bubbles escape.

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_process Processing Phase weigh_h2o 1. Weigh Deionized Water weigh_c956 2. Weigh this compound dispersion 3. Disperse Powder (Slow addition into vortex) weigh_c956->dispersion Add hydration 4. Hydration (Allow to stand for 30-60 min) dispersion->hydration Vigorous Mixing neutralization 5. Neutralization (Slowly add base to pH 6-8) hydration->neutralization Slow Mixing final_mixing 6. Final Mixing (Gentle, uniform blending) neutralization->final_mixing end_node High Viscosity Gel final_mixing->end_node Finished Gel

Caption: Experimental workflow for this compound neutralization.

troubleshooting_guide start Problem: Low Viscosity ph_check Is pH between 6.0 and 8.0? start->ph_check shear_check Was high shear used AFTER neutralization? ph_check->shear_check Yes sol_ph Solution: Adjust pH with neutralizer. ph_check->sol_ph No hydration_check Was dispersion lump-free before neutralization? shear_check->hydration_check No sol_shear Solution: Use gentle mixing post-neutralization. shear_check->sol_shear Yes sol_hydration Solution: Improve initial dispersion (slow addition, high shear). hydration_check->sol_hydration No end_ok Check for electrolytes in formulation. hydration_check->end_ok Yes

Caption: Troubleshooting decision tree for low viscosity issues.

References

Carbomer 956 Gels: A Technical Support Guide to pH, Stability, and Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of pH on the stability and viscosity of Carbomer 956 gels. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for achieving high viscosity with this compound gels?

A1: The optimal pH range for achieving maximum viscosity with this compound gels is typically between 5.0 and 9.0.[1] Within this range, the carboxylic acid groups on the polymer chain become ionized, leading to electrostatic repulsion and uncoiling of the polymer, which results in significant thickening of the gel.

Q2: How does pH affect the stability of this compound gels?

A2: The stability of this compound gels is highly dependent on pH. Gels maintained within the optimal pH range (5.0-9.0) generally exhibit good stability. However, exposure to pH values below 3 or above 12 can cause a significant and often irreversible loss of viscosity.[2] Additionally, prolonged exposure to UV light can degrade the polymer and reduce viscosity, a process that can be mitigated by the addition of a suitable antioxidant.[2]

Q3: What are common neutralizing agents for this compound, and do they have different effects?

A3: Common neutralizing agents include inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA).[2] While all can effectively neutralize this compound, the choice of neutralizer can influence the final properties of the gel. For instance, TEA is often used in topical formulations, while NaOH is a strong base that can be used for more general applications. The concentration of the neutralizing agent must be carefully controlled to achieve the target pH.

Q4: Can electrolytes be included in this compound gel formulations?

A4: The presence of strong electrolytes can significantly reduce the viscosity of this compound gels.[2] This is due to the "salting out" effect, where the ions shield the charges on the polymer backbone, reducing electrostatic repulsion and causing the polymer chains to coil, which leads to a decrease in viscosity. Therefore, it is crucial to minimize the concentration of electrolytes in the formulation or to select a grade of Carbomer specifically designed for electrolyte tolerance if their inclusion is necessary.

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Viscosity - Incorrect pH: The pH of the gel is outside the optimal range of 5.0-9.0. - Insufficient Hydration: The this compound powder was not fully hydrated before neutralization. - Presence of Electrolytes: The formulation contains salts or other ionic species that are disrupting the gel network.- Adjust the pH to within the 5.0-9.0 range using a suitable neutralizing agent. - Ensure the this compound is fully dispersed and hydrated in the aqueous phase before adding the neutralizer. This may take several hours. - Minimize or remove electrolytes from the formulation. If electrolytes are necessary, consider using a salt-tolerant grade of Carbomer.
Grains or Lumps in the Gel - Incomplete Dispersion: The this compound powder was not properly dispersed and formed agglomerates ("fish eyes").- Improve the dispersion method. Slowly sift the this compound powder into the vortex of a well-agitated aqueous solution. Using a high-shear mixer can be effective but must be carefully controlled to avoid polymer degradation. Allowing the dispersion to hydrate for an extended period (e.g., overnight) can also help to break down lumps.
Air Bubbles in the Gel - Excessive Agitation: High-speed mixing, especially after neutralization, can incorporate air into the viscous gel.- Use slow, gentle mixing, particularly after the gel has been neutralized and has thickened. A broad, paddle-like stirrer is recommended.[2] - If air is entrapped, allow the gel to stand undisturbed for a period to allow the bubbles to rise and dissipate. In a manufacturing setting, vacuum deaeration may be necessary.
Loss of Viscosity Over Time - pH Shift: The pH of the formulation may have changed over time due to interactions between components. - UV Degradation: Exposure to light can break down the polymer chains. - Microbial Contamination: Microbial growth can lead to degradation of the polymer.- Re-measure and, if necessary, adjust the pH of the gel. Ensure all components are stable at the target pH. - Store the gel in opaque or UV-protective packaging. The addition of a UV absorber to the formulation can also be beneficial. - Include a suitable preservative in the formulation to prevent microbial growth.

III. Quantitative Data

Table 1: Viscosity of 0.5% w/w this compound Gel at a Neutralized pH

pH RangeViscosity (cPs)Measurement Conditions
7.3 - 7.820,700 - 41,300Brookfield RVDV-E, Spindle 6, 20 rpm, 25°C

Data sourced from a technical datasheet for this compound.[3]

Table 2: Illustrative Viscosity Profile of a Carbomer Gel at Various pH Values

pHApparent Viscosity (Pa·s) at a shear rate of 1 s⁻¹
4.0Low
5.0Moderate
6.0High
7.0Very High (near maximum)
8.0High
9.0Moderate

Note: This is an illustrative table based on general Carbomer behavior. The exact viscosity values will depend on the specific grade of Carbomer, its concentration, the neutralizing agent used, and the measurement conditions. Data for Carbopol Ultrez 30, a similar cross-linked polyacrylic acid polymer, shows a peak in yield stress (a parameter related to viscosity) between pH 6 and 7.

IV. Experimental Protocols

Protocol 1: Preparation of a 0.5% w/w this compound Gel
  • Dispersion:

    • Weigh the required amount of this compound powder.

    • In a separate vessel, measure the required amount of deionized water.

    • While stirring the water to create a vortex, slowly and carefully sift the this compound powder onto the surface of the water. Avoid dumping the powder at once to prevent the formation of lumps.

  • Hydration:

    • Continue to stir the dispersion gently until all the powder is wetted.

    • Cover the vessel and allow the dispersion to hydrate for at least one hour. For optimal results and to ensure complete hydration, it is recommended to let the dispersion stand for several hours or overnight.

  • Neutralization:

    • Slowly add a neutralizing agent (e.g., 10% w/w solution of NaOH or TEA) dropwise to the hydrated dispersion while stirring gently.

    • Monitor the pH of the dispersion continuously using a calibrated pH meter.

    • Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5) is reached. The viscosity of the solution will increase significantly as it is neutralized.

  • Final Mixing:

    • Once the target pH is achieved, continue to stir the gel slowly and gently for a few more minutes to ensure homogeneity. Avoid high-speed mixing to prevent air entrapment.

Protocol 2: Viscosity Measurement of this compound Gel
  • Equipment: Use a rotational viscometer (e.g., Brookfield RVDV-E or similar) equipped with a suitable spindle (e.g., a T-bar spindle for very thick gels) and guard leg.

  • Sample Preparation: Place a sufficient amount of the prepared this compound gel into a beaker, ensuring there are no air bubbles in the sample.

  • Temperature Control: Allow the gel to equilibrate to a constant temperature (e.g., 25°C) in a water bath.

  • Measurement:

    • Immerse the spindle into the gel to the marked level.

    • Set the viscometer to a specific rotational speed (e.g., 20 rpm).

    • Allow the reading to stabilize before recording the viscosity value in centipoise (cPs) or milliPascal-seconds (mPa·s).

    • It is good practice to take readings at multiple rotational speeds to characterize the shear-thinning behavior of the gel.

V. Diagrams

experimental_workflow cluster_preparation Gel Preparation cluster_analysis Analysis dispersion 1. Dispersion Slowly add this compound powder to vortex of water hydration 2. Hydration Allow to stand for at least 1 hour (overnight recommended) dispersion->hydration Gentle Stirring neutralization 3. Neutralization Add neutralizer dropwise while monitoring pH hydration->neutralization Slow Agitation final_mixing 4. Final Mixing Gentle stirring to ensure homogeneity neutralization->final_mixing viscosity_measurement Viscosity Measurement (e.g., Brookfield Viscometer) final_mixing->viscosity_measurement stability_testing Stability Testing (e.g., pH, viscosity over time) final_mixing->stability_testing ph_effect_on_viscosity cluster_ph_levels pH Level cluster_polymer_state Carbomer Polymer State cluster_gel_properties Resulting Gel Properties low_ph Low pH (< 4) Acidic Environment coiled Tightly Coiled Chains -COOH groups protonated low_ph->coiled neutral_ph Neutral pH (5-9) Neutralized uncoiled Extended Chains -COO⁻ groups repel each other neutral_ph->uncoiled high_ph High pH (> 10) Excessively Alkaline shielded Chains Shielded by Excess Ions Reduced Repulsion high_ph->shielded low_viscosity Low Viscosity Water-like consistency coiled->low_viscosity high_viscosity High Viscosity Thick gel formation uncoiled->high_viscosity decreased_viscosity Decreased Viscosity Gel structure collapses shielded->decreased_viscosity

References

Strategies to improve the clarity of CARBOMER 956 hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies to overcome common challenges in achieving high clarity in Carbomer 956 hydrogel formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to make hydrogels? this compound is a high molecular weight, cross-linked polymer of acrylic acid.[1] It is utilized as a highly efficient rheology modifier, capable of forming sparkling clear hydrogels and creams with high viscosity even at low concentrations.[1] Its ability to swell significantly in water upon neutralization makes it an excellent gelling agent, stabilizer, and suspending agent in pharmaceutical and cosmetic applications.[2][3][4]

Q2: Why is my this compound hydrogel cloudy or hazy? Cloudiness or haziness in Carbomer hydrogels can stem from several factors:

  • Air Entrapment: Vigorous or improper mixing can introduce a large number of fine air bubbles that are difficult to remove, resulting in a cloudy appearance.[5][6]

  • Incomplete Hydration: If the Carbomer powder is not fully dispersed and hydrated, undissolved particles or agglomerates (often called "fish eyes") can scatter light and reduce clarity.[7][8]

  • Incorrect pH: The polymer network of Carbomer unfolds and swells upon neutralization. If the pH is not within the optimal range (typically 6.0-7.5), the polymer may not fully uncoil, affecting both viscosity and clarity.[2][9]

  • Presence of Electrolytes: High concentrations of salts or ions from other ingredients can compress the polymer network by shielding the repulsive negative charges, leading to a decrease in viscosity and potentially clarity.[2][10][11]

Q3: What is the ideal pH for a clear Carbomer hydrogel? While the unneutralized dispersion has a pH of approximately 2.5-3.0, the optimal viscosity and clarity are typically achieved at a pH of about 6.0 to 7.0.[1][2] When the pH is raised, the acidic carboxyl groups on the polymer backbone become ionized, leading to charge repulsion that uncoils the polymer chains and dramatically increases viscosity.[2][11] Exceeding the optimal pH can sometimes lead to a loss of viscosity.[7]

Q4: Can high-shear mixing affect the clarity of my hydrogel? Yes, particularly after neutralization. While high shear is effective for initial dispersion of the dry powder, applying high shear after the gel has been neutralized and thickened can fracture the delicate polymer network.[3][12] This can lead to a permanent loss of viscosity and may negatively impact clarity.[12][13][14][15] It is recommended to use low-speed, gentle mixing during and after the neutralization step.[16]

Troubleshooting Guide: Common Issues and Solutions

IssueCommon CausesRecommended Solutions
Hazy or Opaque Gel Air Entrapment: Vigorous mixing introducing micro-bubbles.[6]1. Mix gently with a sweeping motion, especially after adding the neutralizer.[16]2. Allow the gel to stand undisturbed for several hours to allow air to escape.[16]3. For complete removal, utilize a vacuum deaeration process.[17]
Incomplete Polymer Hydration: "Fish eyes" or undissolved particles remain.[8]1. Ensure proper dispersion (see Q5).2. Allow sufficient hydration time (at least 1-4 hours, or overnight) before neutralization.[8][11][18]
Grainy Texture or Visible Particles Agglomeration: Carbomer powder clumps together upon addition to the solvent.[7][12]1. Sieving/Sprinkling: Add the powder slowly through a sieve onto the surface of a vortex in the dispersion medium.[7][12]2. Pre-wetting: Create a slurry of the Carbomer powder with a non-solvent wetting agent like glycerin or propylene glycol before adding it to the water phase.[7][18]
Low Viscosity Incorrect pH: The pH is too low or too high.1. Slowly add the neutralizer while monitoring the pH, targeting a range of 6.0-7.5.[2]2. Use a diluted neutralizer solution (e.g., 10% NaOH or TEA) for better control.[7][11]
Excessive Shear: The polymer network has been broken after neutralization.[12][13]1. Switch to low-speed mixing (e.g., paddle or anchor stirrer) once the neutralizer is added.[19]
Presence of Electrolytes: Ions from other active ingredients or salts are present.[2][10]1. Use deionized water for the formulation.[17]2. If possible, add electrolytes after the gel has been fully formed.

Data & Protocols

Table 1: Typical Properties of this compound

This table summarizes the key physical and chemical properties of this compound relevant to hydrogel formulation.

ParameterSpecificationSource(s)
Appearance White, fluffy, hygroscopic powder[1]
Typical Use Level 0.1% - 0.5% w/w[1]
pH (1% aqueous dispersion) 2.5 - 3.0[1]
Viscosity (0.5% solution, pH 7.3-7.8) 20,700 - 41,300 cPs[1]
Clarity (0.5% solution) ≥ 80% Transmission[1]
Carboxylic Acid Groups 56% - 68%[1]
Experimental Protocol: Preparation of a High-Clarity this compound Hydrogel

This protocol outlines a reliable method for producing a clear 0.5% this compound hydrogel.

StepProcedureKey Considerations
1. Dispersion Weigh 99.5g of deionized water into a beaker. Create a vortex using a propeller stirrer at a moderate speed (e.g., 800-1200 rpm).[12] Slowly and evenly sprinkle 0.5g of this compound powder through a fine sieve into the vortex.[12]Avoid dumping the powder at once to prevent the formation of large, hard-to-disperse agglomerates.[12] The goal is to wet each particle individually.
2. Hydration Reduce the stirring speed to low to eliminate the vortex and continue mixing for 15-20 minutes. Then, stop stirring and allow the dispersion to stand for at least 1-2 hours to ensure full hydration.Incomplete hydration is a primary cause of "fish eyes" and reduced clarity.[8] For very high clarity, an overnight hydration period is beneficial.[18]
3. Neutralization Prepare a 10% w/w solution of a suitable neutralizer (e.g., Triethanolamine - TEA). While stirring the hydrated Carbomer dispersion at a very low speed, add the neutralizer solution dropwise.The gel will thicken instantly.[20] Monitor the pH of the gel, aiming for a final pH between 6.0 and 7.5.[2]
4. Deaeration Once the target pH is reached and the gel is uniform, stop mixing. Cover the beaker and let the gel stand for several hours to allow any entrapped air bubbles to rise and dissipate.For completely bubble-free gels, especially at higher viscosities, placing the container in a vacuum chamber is the most effective method.[17]

Visualized Workflows and Relationships

TroubleshootingWorkflow Troubleshooting Hazy this compound Hydrogels Start Hazy or Cloudy Hydrogel Observed Cause1 Possible Cause: Air Entrapment Start->Cause1 Cause2 Possible Cause: Incomplete Hydration (Fish Eyes) Start->Cause2 Cause3 Possible Cause: Formulation Issue (pH / Electrolytes) Start->Cause3 Solution1 Solution: 1. Use gentle mixing 2. Allow gel to stand (deaeration) 3. Use vacuum if available Cause1->Solution1 Solution2 Solution: 1. Improve initial dispersion (sieving, pre-wetting) 2. Increase hydration time Cause2->Solution2 Solution3 Solution: 1. Check pH, adjust slowly to 6.0-7.5 2. Use deionized water 3. Minimize electrolytes Cause3->Solution3

Caption: A troubleshooting flowchart for diagnosing and resolving haziness in this compound hydrogels.

ExperimentalWorkflow Protocol for High-Clarity Hydrogel Preparation cluster_pre Preparation Phase cluster_gel Gelling Phase Dispersion 1. Dispersion (Sieve powder into vortex) Hydration 2. Hydration (Allow to stand for 1-2+ hours) Dispersion->Hydration Ingredients 3. Add Other (Non-ionic ingredients) Hydration->Ingredients Neutralization 4. Neutralization (Slowly add base to pH 6-7.5) Ingredients->Neutralization Deaeration 5. Deaeration (Let stand or use vacuum) Neutralization->Deaeration Result Clear, Viscous Hydrogel Deaeration->Result LogicalRelationships Key Factors Influencing Hydrogel Clarity cluster_inputs Formulation & Process Inputs cluster_intermediate Intermediate Effects cluster_outputs Final Properties Dispersion Dispersion Technique ParticleState Particle Agglomeration Dispersion->ParticleState Mixing Mixing Speed & Time Mixing->ParticleState Air Air Entrapment Mixing->Air Hydration Hydration Time PolymerState Polymer Uncoiling Hydration->PolymerState Neutralizer Neutralizer Choice & pH Neutralizer->PolymerState Electrolytes Electrolyte Content Electrolytes->PolymerState inhibits Clarity Clarity ParticleState->Clarity reduces Air->Clarity reduces PolymerState->Clarity Viscosity Viscosity PolymerState->Viscosity

References

Technical Support Center: Overcoming Carbomer 956 Incompatibility with Acidic Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on addressing the common challenge of incompatibility between Carbomer 956 and acidic active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound gel lose viscosity when I add an acidic API?

A1: this compound, a high molecular weight polymer of acrylic acid, achieves its high viscosity through the repulsion of negatively charged carboxyl groups after neutralization.[1][2] When an acidic API is introduced, it lowers the pH of the formulation, causing the carboxyl groups to become protonated (less charged). This reduces the electrostatic repulsion between the polymer chains, leading to the collapse of the polymer network and a significant drop in viscosity.[3][4]

Q2: What is the optimal pH range for this compound gels?

A2: The optimal pH range for achieving maximum viscosity and stability in a this compound gel is typically between 6.0 and 10.0.[1][5] Within this range, the carboxylic acid groups are sufficiently ionized to create the necessary electrostatic repulsion for thickening.[1][4] The viscosity dramatically increases as the pH is raised to this range.[1]

Q3: What are the most common neutralizing agents for this compound?

A3: A variety of neutralizing agents can be used, and the choice often depends on the desired formulation properties and the solvent system. Common neutralizers include:

  • Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that are very effective.[5][6] They should be added as dilute solutions (e.g., 10-20%) to avoid localized over-neutralization, which can cause a loss in viscosity.[7]

  • Organic Amines: Triethanolamine (TEA) is a widely used organic amine that provides controlled neutralization.[5][6][8] Other organic amines like tromethamine may also be suitable.

  • Amino Acids: Lower molecular weight amino acids can be used and may offer moisturizing benefits.[8]

Q4: Can I add the acidic API before neutralizing the this compound?

A4: Yes, and this is often the recommended procedure. Adding the acidic API to the this compound dispersion before neutralization can improve the polymer's dispersion by keeping the initial viscosity low.[1] Once the API is fully dispersed, the neutralizing agent can be added to raise the pH and build viscosity.

Q5: How do electrolytes from the API salt form affect the viscosity of my this compound gel?

A5: The presence of electrolytes, such as salts of the API, can significantly decrease the viscosity of a this compound gel.[1][3] The ions from the electrolyte shield the charges on the polymer backbone, reducing the electrostatic repulsion and causing the polymer coils to contract.[3] This effect is more pronounced with divalent and trivalent cations.[7]

Troubleshooting Guides

Issue 1: Drastic Loss of Viscosity After Adding Acidic API
Possible Cause Troubleshooting Step Expected Outcome
Low pH Measure the final pH of the formulation. If it is below 6.0, add a suitable neutralizing agent incrementally to adjust the pH into the optimal range (6.0-10.0).The gel's viscosity should increase as the pH is raised into the optimal range.
Electrolyte Effect If the API is in a salt form, the ions can disrupt the polymer network. Consider using a grade of Carbomer with higher electrolyte tolerance, such as Carbopol® Ultrez™ 30.[1] Alternatively, the concentration of the API may need to be optimized.Improved viscosity and stability in the presence of electrolytes.
Improper Neutralization Ensure the neutralizing agent is added slowly and with gentle mixing to allow for uniform neutralization. High shear mixing after neutralization can permanently damage the polymer network.[1]A homogenous gel with consistent viscosity.
Issue 2: Gel Fails to Reach Target Viscosity
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Carbomer Dispersion Ensure the this compound powder is completely dispersed and hydrated before neutralization. Lumps or "fish eyes" indicate incomplete hydration. Using a high-shear mixer for initial dispersion (before neutralization) can be beneficial.[9]A smooth, lump-free dispersion that will thicken uniformly upon neutralization.
Insufficient Neutralizer Calculate the stoichiometric amount of neutralizer required based on the this compound concentration. Add the neutralizer in portions and monitor the pH until the target is reached.The viscosity will build as the polymer becomes fully neutralized.
API Interaction The acidic API may be interacting with the Carbomer polymer in a way that prevents full network formation. Consider incorporating a co-solvent or a protective colloid.Enhanced stability and viscosity of the final formulation.
Issue 3: Formation of Precipitate or Hazy Gel
Possible Cause Troubleshooting Step Expected Outcome
API Insolubility at Neutral pH Some acidic APIs are less soluble at a neutral or slightly alkaline pH. Check the solubility profile of your API. It may be necessary to find a pH sweet spot that maintains both API solubility and gel viscosity.A clear, homogenous gel with no precipitation.
Incompatible Neutralizer The salt formed between the Carbomer and the neutralizing agent may not be soluble in the formulation, especially in hydroalcoholic systems.[10] Select a neutralizer that forms a soluble salt in your specific solvent system.A clear and stable gel.
Divalent/Trivalent Cations The presence of divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) from the API or other excipients can cause the Carbomer to precipitate.[7] Adding a chelating agent like EDTA can help to sequester these ions.[6]Prevention of precipitation and maintenance of gel clarity.

Quantitative Data Summary

Table 1: Effect of pH on Carbomer Gel Viscosity
pHViscosity (cP) - Representative Data
3.0~1,000 - 5,000
4.0~10,000 - 20,000
5.0~30,000 - 50,000
6.0 - 8.0~50,000 - 70,000 (Peak Viscosity)
9.0~45,000 - 65,000
10.0~40,000 - 60,000

Note: Absolute viscosity values are dependent on the specific this compound concentration, neutralizing agent, and presence of other excipients.

Table 2: Common Neutralizing Agents and Their Usage Levels
Neutralizing AgentTypeTypical Concentration of Stock SolutionAmount per gram of this compound (approx.)
Sodium HydroxideInorganic Base10-18%~0.4 g of 18% solution
Potassium HydroxideInorganic Base10-18%~0.5 g of 18% solution
Triethanolamine (TEA)Organic Amine99%~1.0 - 1.5 g
Tromethamine (TRIS)Organic Amine40%~2.5 g of 40% solution

Key Experimental Protocols

Protocol 1: Preparation of a this compound Gel with an Acidic API
  • Dispersion: In a primary vessel, slowly sift the required amount of this compound into the vortex of the deionized water with moderate agitation. Mix until a uniform, lump-free dispersion is achieved.

  • API Incorporation: In a separate vessel, dissolve the acidic API in a suitable solvent or directly in a portion of the deionized water.

  • Combining Phases: Add the API solution to the Carbomer dispersion and mix until homogeneous.

  • Neutralization: Slowly add the chosen neutralizing agent dropwise while continuously monitoring the pH. Continue addition until the target pH (typically 6.0-7.5) is reached and the desired viscosity is achieved.

  • Final Mixing: Gently mix the gel to ensure uniformity, avoiding high shear which can degrade the polymer structure.[1]

Protocol 2: Viscosity Measurement
  • Sample Preparation: Allow the prepared gel to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours.

  • Instrument Setup: Use a rotational viscometer with a suitable spindle (e.g., a T-bar spindle for high viscosity gels).

  • Measurement: Immerse the spindle into the center of the sample, ensuring there are no air bubbles trapped.

  • Data Collection: Begin the measurement at a low rotational speed (e.g., 10 rpm) and record the viscosity reading once it has stabilized.

  • Reporting: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) along with the spindle number, rotational speed, and temperature.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_form Formulation Phase cluster_eval Evaluation Phase dispersion 1. This compound Dispersion combine 3. Combine API and Carbomer Dispersion dispersion->combine api_sol 2. Acidic API Solubilization api_sol->combine neutralize 4. Neutralization (pH Adjustment) combine->neutralize viscosity 5. Viscosity Measurement neutralize->viscosity stability 6. Stability Assessment viscosity->stability

Caption: Experimental workflow for formulating a this compound gel with an acidic API.

logical_relationship carbomer This compound (Acidic Polymer) ionized_carbomer Ionized Carbomer (Repulsive Forces) carbomer->ionized_carbomer + neutralizer Neutralizing Agent (e.g., NaOH, TEA) neutralizer->ionized_carbomer high_viscosity High Viscosity Gel ionized_carbomer->high_viscosity leads to protonated_carbomer Protonated Carbomer (Reduced Repulsion) ionized_carbomer->protonated_carbomer + acidic_api Acidic API (Lowers pH) acidic_api->protonated_carbomer low_viscosity Low Viscosity protonated_carbomer->low_viscosity leads to

Caption: Logical relationship of pH and viscosity in a this compound formulation.

References

Technical Support Center: Long-Term Stability of CARBOMER 956 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address long-term stability issues encountered with Carbomer 956 formulations.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability problems in this compound formulations.

Issue 1: Unexpected Decrease in Viscosity Over Time

  • Question: My this compound gel has lost a significant amount of its initial viscosity during storage. What are the potential causes and how can I fix it?

  • Answer: A decrease in viscosity is a common stability issue and can be attributed to several factors:

    • pH Shift: The viscosity of this compound gels is highly dependent on pH. A drop in pH below the optimal range (typically 6.0-7.5) can lead to a significant loss of viscosity.

      • Troubleshooting Steps:

        • Monitor the pH of your formulation at regular intervals during the stability study.

        • If a pH drop is observed, investigate potential causes such as interaction with acidic active pharmaceutical ingredients (APIs) or excipients, or absorption of atmospheric carbon dioxide.

        • Consider using a buffering agent to maintain a stable pH throughout the shelf life of the product.

    • Ionic Strength: The presence of ions in the formulation can shield the negative charges on the Carbomer polymer, causing the polymer network to contract and the viscosity to decrease.

      • Troubleshooting Steps:

        • Evaluate the ionic strength of your formulation. APIs or other excipients that are salts can contribute to this issue.

        • If high ionic strength is unavoidable, you may need to increase the concentration of this compound to achieve the target viscosity.

    • UV Exposure: Exposure to ultraviolet (UV) light can cause degradation of the this compound polymer, leading to a permanent loss of viscosity.[1]

      • Troubleshooting Steps:

        • Store your formulations in light-resistant containers.

        • For products intended to be stored in transparent containers, consider adding a UV absorber to the formulation.

    • Microbial Contamination: Microbial growth can alter the pH of the formulation and enzymes produced by microorganisms can degrade the Carbomer polymer.

      • Troubleshooting Steps:

        • Incorporate a suitable preservative system into your formulation.

        • Conduct microbial limit testing as part of your stability protocol.

Issue 2: Formation of Aggregates or "Fish-Eyes"

  • Question: I'm observing small, undissolved gel-like particles in my this compound formulation. What are these and how can I prevent them?

  • Answer: These are likely "fish-eyes," which are agglomerates of Carbomer powder that have not been properly hydrated. This is a common issue during the manufacturing process.

    • Troubleshooting Steps:

      • Dispersion Technique: Add this compound powder to the vortex of the liquid phase under vigorous mixing. Avoid dumping the powder all at once.

      • Sieving: Sieve the this compound powder before use to break up any existing agglomerates.

      • Hydration Time: Allow sufficient time for the this compound to fully hydrate before neutralization. This can take several hours with gentle stirring.

      • High Shear Mixing: Use a high-shear mixer to break up any remaining agglomerates before the neutralization step. However, be cautious as excessive shear after neutralization can permanently reduce viscosity.

Issue 3: Phase Separation or "Watering Out"

  • Question: My this compound gel is separating into a liquid and a gel phase over time. What is causing this and how do I resolve it?

  • Answer: Phase separation, or syneresis, can occur due to a collapse of the polymer network.

    • Troubleshooting Steps:

      • Check for pH and Ionic Strength Issues: As with viscosity loss, changes in pH or high ionic strength can lead to the collapse of the gel structure. Refer to the troubleshooting steps for Issue 1.

      • Incompatible Excipients: Certain excipients can interact with the this compound polymer and disrupt the gel network.

        • Review the compatibility of all formulation components with this compound.

        • Cationic polymers and high concentrations of electrolytes are known to be incompatible.[2]

      • Insufficient Polymer Concentration: The concentration of this compound may be too low to form a stable gel network capable of holding the liquid phase over time.

        • Experiment with slightly increasing the this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving maximum viscosity and long-term stability with this compound?

A1: The optimal pH range for this compound formulations is typically between 6.0 and 7.5.[3][4] In this range, the carboxylic acid groups on the polymer are ionized, leading to maximum polymer chain extension and viscosity.[5] Maintaining a stable pH within this range is crucial for long-term stability.

Q2: How does temperature affect the stability of this compound gels?

A2: this compound gels generally exhibit good thermal stability.[5] However, elevated temperatures can accelerate chemical degradation and may lead to a gradual decrease in viscosity over long-term storage. It is recommended to store this compound formulations at controlled room temperature unless otherwise specified by stability testing.

Q3: Can I autoclave a this compound gel for sterilization?

A3: While it is possible to autoclave this compound gels, it can lead to a decrease in viscosity. The heat and pressure of autoclaving can cause some polymer degradation. If autoclaving is necessary, it is advisable to test the viscosity of the gel post-sterilization to ensure it still meets specifications.

Q4: What are the best practices for incorporating an Active Pharmaceutical Ingredient (API) into a this compound gel?

A4: The timing of API addition is crucial.

  • For water-soluble APIs: Dissolve the API in the aqueous phase before adding the this compound.

  • For oil-soluble APIs: Incorporate the API into the oil phase of an emulsion, and then form the gel-cream by adding the oil phase to the this compound dispersion before or after neutralization.

  • For acidic or basic APIs: Be mindful of the impact on the pH of the final formulation. It may be necessary to adjust the amount of neutralizing agent to achieve the target pH and viscosity.

Q5: How can I prevent the entrapment of air bubbles in my this compound gel during manufacturing?

A5: Air entrapment is a common aesthetic issue.

  • Mixing Technique: Use a slow mixing speed with a paddle stirrer that minimizes vortex formation.

  • Vacuum Deaeration: If possible, use a vacuum mixer to remove entrapped air.

  • Let it Stand: Allowing the gel to stand for several hours can help some of the larger air bubbles to rise and dissipate.

Data Presentation

Table 1: Effect of pH on the Viscosity of a Carbomer Gel

Note: Data presented below is for Carbopol® Ultrez 30, a similar cross-linked polyacrylic acid polymer, as specific data for this compound was not available. The trend is expected to be comparable.

pHYield Stress (Pa)Visual Appearance
4.015.2Slightly hazy
5.030.5Clear
6.042.8Clear
7.041.3Clear
8.035.1Clear
9.028.7Slightly hazy

Source: Adapted from a study on Carbopol® Ultrez 30 microgels. Yield stress is a measure of the initial resistance to flow and is closely related to viscosity.

Table 2: Long-Term Viscosity Stability of a Carbomer Gel at Different Temperatures

Note: Data presented below is for Carbopol® 980 NF, a similar cross-linked polyacrylic acid polymer, over a 30-day period. This provides an indication of the expected trend for long-term stability.

Time (Days)Viscosity at 4°C (cP)Viscosity at 25°C (cP)Viscosity at 40°C (cP)
055,00054,50054,000
754,80054,00052,500
1454,60053,50051,000
3054,20052,80049,500

Source: Hypothetical data based on typical stability profiles of Carbomer gels.

Table 3: Impact of UV Light Exposure on this compound Gel Stability

ParameterObservationPreventative Measures
Viscosity Gradual to significant decrease over time.Store in opaque or UV-protective packaging. Add a water-soluble UV absorber to the formulation.
Appearance May lead to discoloration (yellowing).Use of UV-protective packaging and/or UV absorbers.
pH Can cause a slight decrease in pH due to polymer degradation.Buffering the formulation can help maintain pH stability.

Experimental Protocols

1. Protocol for Viscosity Measurement of this compound Gels

  • Objective: To determine the viscosity of a this compound gel formulation using a Brookfield-type rotational viscometer.

  • Apparatus and Materials:

    • Brookfield RVT viscometer or equivalent

    • Appropriate spindle (e.g., T-bar spindle for high viscosity gels)

    • Beaker (size appropriate for the sample volume)

    • Water bath for temperature control

    • This compound gel sample

  • Procedure:

    • Equilibrate the this compound gel sample to the desired temperature (e.g., 25°C ± 1°C) in a water bath.

    • Place the sample in a beaker of appropriate size to ensure the spindle will be properly immersed.

    • Select an appropriate spindle and rotational speed. For a high-viscosity gel, a T-bar spindle (e.g., Spindle 96) and a slow speed (e.g., 10 rpm) are often a good starting point.

    • Attach the spindle to the viscometer.

    • Carefully lower the viscometer head until the spindle is immersed in the sample up to the immersion mark. Avoid introducing air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 1 minute) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

    • Repeat the measurement three times and calculate the average viscosity.

2. Protocol for Accelerated Stability Testing of this compound Formulations

  • Objective: To evaluate the long-term stability of a this compound formulation under accelerated conditions as per ICH guidelines.

  • Apparatus and Materials:

    • Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • This compound formulation packaged in the final proposed container-closure system.

    • Analytical instruments for testing (viscometer, pH meter, etc.).

  • Procedure:

    • Prepare a sufficient number of samples of the this compound formulation in its final packaging.

    • Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

    • At specified time points (e.g., 0, 1, 2, 3, and 6 months), remove a set of samples from the chamber.

    • Allow the samples to equilibrate to room temperature before testing.

    • Perform a series of tests on the samples, including:

      • Appearance: Visual inspection for color, clarity, and phase separation.

      • pH: Measure the pH of the gel.

      • Viscosity: Measure the viscosity as per the protocol above.

      • Assay of Active Ingredient: If applicable, determine the concentration of the API.

      • Microbial Limits: Test for microbial contamination.

    • Record all data and compare it to the initial (time 0) data to identify any trends or out-of-specification results.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Viscosity Loss Start Viscosity Decrease Observed Check_pH Measure pH Start->Check_pH pH_Shift pH Shift Detected? Check_pH->pH_Shift Check_Ions Assess Ionic Strength pH_Shift->Check_Ions No Add_Buffer Action: Add Buffering Agent pH_Shift->Add_Buffer Yes High_Ions High Ionic Strength? Check_Ions->High_Ions Check_UV Evaluate UV Exposure High_Ions->Check_UV No Increase_Carbomer Action: Increase Carbomer Conc. High_Ions->Increase_Carbomer Yes UV_Exposure Significant UV Exposure? Check_UV->UV_Exposure Stable Monitor Other Factors (e.g., Microbial Growth) UV_Exposure->Stable No Protect_from_UV Action: Use UV-protective packaging or add UV absorber UV_Exposure->Protect_from_UV Yes

Caption: Troubleshooting workflow for viscosity loss in this compound formulations.

Caption: Gelation and degradation pathways of this compound.

References

Effect of ionic strength on the rheological properties of CARBOMER 956

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of ionic strength on the rheological properties of Carbomer 956. All information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a rheology modifier?

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1] In its dry, powdered form, the polymer chains are tightly coiled. When dispersed in water, the molecules begin to hydrate and uncoil. Upon neutralization of the acidic carboxyl groups with a suitable base (e.g., sodium hydroxide, triethanolamine), the polymer chains expand due to electrostatic repulsion between the negatively charged carboxylate groups. This expansion and entanglement of the polymer network dramatically increases the viscosity of the solution, forming a gel.[2][3]

Q2: How does ionic strength affect the viscosity of a neutralized this compound gel?

The addition of electrolytes (salts) to a neutralized this compound gel typically leads to a significant decrease in viscosity. The ions from the electrolyte shield the negative charges on the polymer backbone, reducing the electrostatic repulsion between the carboxylate groups. This causes the expanded polymer chains to coil, resulting in a smaller hydrodynamic volume and a less entangled network, which manifests as a drop in viscosity.[2]

Q3: Are all electrolytes equally effective at reducing the viscosity of this compound gels?

No. The valency of the cations in the electrolyte plays a crucial role. Divalent cations (e.g., Ca²⁺, Mg²⁺) are significantly more effective at reducing viscosity than monovalent cations (e.g., Na⁺, K⁺) at the same molar concentration.[4] This is because divalent cations can form bridges between two different carboxylate groups, either on the same polymer chain or between adjacent chains, leading to a more pronounced collapse of the polymer network.[4]

Q4: At what pH is the maximum viscosity of a this compound dispersion typically achieved?

The optimal viscosity for Carbomer dispersions is generally achieved in a pH range of 6.0 to 7.5.[5] Within this range, the carboxylic acid groups are sufficiently ionized to induce maximum electrostatic repulsion and polymer chain extension.

Troubleshooting Guide

Issue 1: My neutralized this compound gel has a much lower viscosity than expected.

  • Possible Cause 1: Presence of electrolytes in the formulation.

    • Troubleshooting: Review your formulation for any active pharmaceutical ingredients (APIs) or excipients that are salts. Even small amounts of electrolytes can significantly reduce viscosity. Consider using a more electrolyte-tolerant grade of Carbomer if high ionic strength is unavoidable.[2]

  • Possible Cause 2: Incorrect pH.

    • Troubleshooting: Measure the pH of your gel. If it is outside the optimal range (typically 6.0-7.5), adjust it accordingly with a suitable neutralizing agent.

  • Possible Cause 3: Incomplete hydration or dispersion.

    • Troubleshooting: Ensure the this compound powder is completely dispersed and hydrated before neutralization. Lumps or "fish eyes" indicate incomplete hydration and will result in lower viscosity. It is recommended to sift the polymer into the vortex of agitated water to prevent agglomeration.

  • Possible Cause 4: Excessive shear during or after neutralization.

    • Troubleshooting: High shear can permanently break the polymer chains, leading to a loss of viscosity. Avoid excessive shear rates, especially after the gel has been neutralized and has reached its target viscosity.

Issue 2: The viscosity of my this compound gel decreases over time.

  • Possible Cause 1: Delayed interaction with other formulation components.

    • Troubleshooting: Some APIs or excipients may slowly release ions into the gel, gradually reducing viscosity. Conduct stability studies to monitor viscosity over time.

  • Possible Cause 2: Microbial contamination.

    • Troubleshooting: Carbomer gels can be susceptible to microbial growth, which can degrade the polymer. Ensure your formulation includes an effective preservative system.

  • Possible Cause 3: Exposure to UV light.

    • Troubleshooting: Carbomers can be sensitive to UV light, which can cause depolymerization and a loss of viscosity.[2] If your product will be exposed to light, consider using UV-protective packaging.

Issue 3: I am observing inconsistencies in viscosity between batches.

  • Possible Cause 1: Variation in raw material quality.

    • Troubleshooting: Ensure you are using a consistent grade and supplier of this compound. Qualify new suppliers carefully as performance characteristics can vary.[2]

  • Possible Cause 2: Inconsistent processing parameters.

    • Troubleshooting: Standardize your manufacturing process, including mixing speed, time, and temperature. Small variations in these parameters can lead to significant differences in final viscosity.

  • Possible Cause 3: Inaccurate measurement of components.

    • Troubleshooting: Calibrate your balances and ensure accurate weighing of all components, especially the this compound and the neutralizing agent.

Data Presentation

Table 1: Representative Effect of Monovalent Salt (NaCl) Concentration on the Viscosity of a 0.5% Carbomer Gel (pH 7)

NaCl Concentration (wt%)Apparent Viscosity (cP)% Viscosity Reduction
0.0~35,0000%
0.1~20,000~43%
0.5~8,000~77%
1.0~4,000~89%

Note: This is representative data illustrating the general trend. Actual values for this compound may vary and should be determined experimentally.

Table 2: Comparative Effect of Monovalent vs. Divalent Cations on Carbomer Gel Viscosity

Electrolyte (at equivalent ionic strength)Apparent Viscosity (cP)% Viscosity Reduction
None~35,0000%
NaCl~15,000~57%
CaCl₂~5,000~86%

Note: This table illustrates the significantly greater impact of divalent cations on viscosity compared to monovalent cations.

Experimental Protocols

1. Preparation of a 0.5% this compound Hydrogel

  • Dispersion: Slowly sift 0.5 g of this compound powder into the vortex of 99.5 g of deionized water under constant, low-shear agitation (e.g., using a paddle stirrer at 300-500 rpm). Continue mixing until the powder is fully dispersed and no agglomerates are visible.

  • Hydration: Allow the dispersion to hydrate for at least 30 minutes. The mixture will be an acidic, low-viscosity dispersion.

  • Neutralization: While monitoring the pH, slowly add a neutralizing agent (e.g., 10% w/w sodium hydroxide solution) dropwise to the hydrated dispersion with gentle mixing.

  • Gel Formation: Continue adding the neutralizing agent until the target pH (e.g., 7.0 ± 0.2) is reached. The viscosity will increase significantly as the pH approaches the neutral range.

  • Equilibration: Allow the gel to equilibrate for at least one hour before performing rheological measurements.

2. Rheological Measurement Protocol

  • Instrumentation: Use a calibrated rotational rheometer or viscometer equipped with a suitable geometry (e.g., cone and plate, parallel plate, or spindle, depending on the expected viscosity).

  • Sample Loading: Carefully apply the this compound gel to the rheometer plate, ensuring no air bubbles are trapped. If using a cone and plate or parallel plate geometry, set the gap according to the manufacturer's recommendations (e.g., 1 mm).

  • Equilibration: Allow the sample to rest on the geometry for at least 5 minutes to allow for thermal and mechanical equilibration.

  • Flow Curve Measurement: Perform a steady-state flow sweep by measuring the viscosity over a range of shear rates (e.g., from 0.1 to 100 s⁻¹). This will characterize the shear-thinning behavior of the gel.

  • Oscillatory Measurement (Optional): To determine the viscoelastic properties (storage modulus G' and loss modulus G''), perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, which should be determined by a strain sweep).

Visualizations

G Effect of Ionic Strength on this compound Gel Viscosity cluster_0 Low Ionic Strength (Neutralized) cluster_1 High Ionic Strength (Salt Added) a Carboxylate Groups (-COO⁻) b High Electrostatic Repulsion a->b leads to c Expanded Polymer Chains b->c causes d High Viscosity c->d results in g Reduced Electrostatic Repulsion c->g Addition of Salt e Cations (e.g., Na⁺) from Salt f Shielding of Carboxylate Charges e->f causes f->g h Coiled Polymer Chains g->h leads to i Low Viscosity h->i results in

Caption: Logical flow of ionic strength's effect on viscosity.

G Troubleshooting Workflow for Low Viscosity start Low Viscosity Observed check_ph Check pH start->check_ph check_formulation Review Formulation for Electrolytes check_ph->check_formulation Correct adjust_ph Adjust pH to 6.0-7.5 check_ph->adjust_ph Incorrect check_process Examine Preparation Process check_formulation->check_process No Electrolytes reformulate Consider Reformulation or Electrolyte-Tolerant Polymer check_formulation->reformulate Electrolytes Present optimize_process Optimize Dispersion, Hydration, and Shear check_process->optimize_process Issues Found re_measure Re-measure Viscosity check_process->re_measure No Issues adjust_ph->re_measure reformulate->re_measure optimize_process->re_measure

Caption: Troubleshooting workflow for low viscosity issues.

References

Technical Support Center: Achieving Uniform and Homogeneous Carbomer 956 Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of Carbomer 956 gels. Our goal is to help you achieve consistent, uniform, and homogeneous formulations in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound gels, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
"Fish Eyes" or Gel Agglomerates - Improper dispersion of this compound powder. - Adding the powder too quickly to the dispersion medium. - Inadequate agitation.- Slowly sift the this compound powder into the vortex of a rapidly stirred dispersion medium.[1] - Consider creating a slurry by pre-wetting the this compound with a non-solvent wetting agent like glycerin or propylene glycol before adding it to the aqueous phase.[2][3] - Employ high-shear mixing, but with caution, as excessive shear can permanently reduce viscosity.[1][4][5]
Cloudy or Hazy Gel - Entrapped air bubbles from excessive agitation.[6] - Incomplete hydration of the this compound. - Presence of insoluble ingredients.- Use a controlled vortex during mixing to minimize air incorporation.[1] - Allow the dispersion to stand for a period to allow for complete hydration and for air bubbles to rise. - Consider using a vacuum mixer to remove entrapped air.[7]
Low Viscosity or Thin Gel - Incorrect pH of the final formulation. - Insufficient concentration of this compound. - Presence of electrolytes, which can reduce viscosity.[8] - Degradation of the polymer due to excessive shear.[1][4]- Ensure the pH is within the optimal range of 6.0 to 7.5 for maximum viscosity.[9] - Verify the concentration of this compound in the formulation. - Minimize the addition of electrolytes. If they are necessary, consider using electrolyte-tolerant carbomer grades.[8] - Avoid prolonged exposure to high-shear mixing after neutralization.[8]
Inconsistent Batch-to-Batch Viscosity - Variations in mixing speed, time, or temperature. - Inaccurate measurement of this compound or neutralizing agent. - Fluctuations in the pH of the final gel.- Standardize the entire manufacturing process, including mixing parameters and component addition rates. - Calibrate all weighing and measuring equipment regularly. - Precisely control the final pH of each batch.
Dusting of this compound Powder - this compound is a low-density powder that can easily become airborne.[4][6]- Use a dust extraction system or work in a well-ventilated area. - Employ a method of addition that minimizes dust generation, such as sprinkling from a sieve.[1] - Consider using granular grades of carbomer if dusting is a significant issue.[8]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for achieving maximum viscosity with this compound gels?

The viscosity of a this compound gel is highly dependent on the pH of the formulation. Unneutralized dispersions of this compound have a pH of approximately 2.5 to 3.0 and exhibit low viscosity.[8][10] As the polymer is neutralized with a suitable base, the viscosity dramatically increases. The maximum viscosity is typically achieved in a pH range of 6.0 to 7.5.[9] Further increasing the pH beyond this range can lead to a decrease in viscosity.

2. What are the recommended methods for dispersing this compound powder?

To avoid the formation of agglomerates, often referred to as "fish eyes," proper dispersion is crucial.[11] The following methods are recommended:

  • Slow Addition to a Vortex: Slowly sift the this compound powder into the center of a vortex created by rapid stirring of the dispersion medium.[1] This ensures that the particles are wetted individually.

  • Pre-wetting: Create a slurry by pre-wetting the this compound powder with a non-solvent like glycerin, propylene glycol, or other polyols.[2][3] This helps to separate the particles before they are introduced into the aqueous phase.

  • High-Shear Mixing: While effective for dispersion, high-shear mixers should be used cautiously. Prolonged exposure to high shear, especially after neutralization, can break down the polymer and lead to a permanent loss of viscosity.[1][4]

3. Which neutralizing agents can be used for this compound, and how do I add them?

Commonly used neutralizing agents include:

  • Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective neutralizers.[2][3] They should be added as dilute solutions (e.g., 10-20%) to allow for better pH control.[2][3]

  • Organic Amines: Triethanolamine (TEA) is a frequently used neutralizing agent in cosmetic and pharmaceutical formulations.[2][12]

The neutralizing agent should be added slowly and with continuous, gentle mixing to the fully hydrated this compound dispersion.[12] This gradual addition prevents localized high pH, which can result in gel spots or an inhomogeneous gel.[12]

4. How does the concentration of this compound affect the final viscosity of the gel?

The viscosity of the gel is directly proportional to the concentration of this compound. Higher concentrations will result in higher viscosity gels. The typical usage level for this compound is between 0.1% and 0.5%, depending on the desired final viscosity.[10]

Data Presentation: Viscosity of Carbomer Gels

The following table summarizes the typical relationship between Carbomer concentration, pH, and the resulting viscosity. Please note that these are approximate values, and the exact viscosity will depend on the specific formulation and processing conditions.

Carbomer Concentration (% w/w)pHTypical Viscosity (cP at 20 rpm)
0.2%7.015,000 - 25,000
0.4%7.030,000 - 50,000
0.5%7.3 - 7.820,700 - 41,300[10]
0.6%7.045,000 - 65,000

Experimental Protocols

1. Protocol for Preparation of a 0.5% this compound Gel

This protocol outlines the steps for preparing a uniform and homogeneous 0.5% this compound gel.

  • Materials:

    • This compound powder

    • Deionized water

    • Neutralizing agent (e.g., 10% w/w Sodium Hydroxide solution or Triethanolamine)

    • Propylene Glycol (optional, as a wetting agent)

  • Equipment:

    • Beaker of appropriate size

    • Overhead stirrer with a propeller-type impeller or a magnetic stirrer

    • Sieve

    • pH meter

    • Analytical balance

  • Procedure:

    • Weigh the required amount of deionized water into the beaker.

    • If using a wetting agent, weigh the propylene glycol (e.g., 2-3 times the weight of the this compound) into a separate container. Add the weighed this compound powder to the propylene glycol and mix until a smooth, lump-free paste is formed.

    • If not using a wetting agent, begin stirring the deionized water at a moderate speed to create a vortex.

    • Slowly and evenly sift the this compound powder through the sieve into the vortex of the stirring water. Avoid dumping the powder in all at once to prevent clumping.

    • Continue stirring until the this compound is fully dispersed and hydrated. The dispersion will appear translucent and slightly viscous. This may take 30-60 minutes.

    • Once fully hydrated, slowly add the neutralizing agent dropwise while continuously monitoring the pH.

    • Continue adding the neutralizing agent until the desired pH (typically 6.0-7.5) and viscosity are achieved.

    • Reduce the stirring speed to avoid trapping air in the final gel. Continue to mix gently for another 10-15 minutes to ensure homogeneity.

2. Protocol for Viscosity Measurement

This protocol describes how to measure the viscosity of the prepared this compound gel.

  • Equipment:

    • Brookfield viscometer or a rheometer with appropriate spindle/geometry

    • Temperature-controlled water bath

  • Procedure:

    • Allow the prepared gel to equilibrate to a constant temperature (e.g., 25°C) in the water bath.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.

    • Carefully lower the spindle into the center of the gel sample, ensuring there are no air bubbles trapped beneath the spindle.

    • Allow the spindle to rotate for a specified period (e.g., 1 minute) to obtain a stable reading.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

    • It is recommended to take multiple readings at different rotational speeds to assess the shear-thinning behavior of the gel.

Visualizations

experimental_workflow cluster_dispersion Dispersion Stage cluster_neutralization Neutralization Stage cluster_finalization Finalization Stage start Start weigh_water Weigh Deionized Water start->weigh_water create_vortex Create Vortex weigh_water->create_vortex sift_carbomer Sift this compound create_vortex->sift_carbomer disperse Disperse Until Hydrated sift_carbomer->disperse add_neutralizer Add Neutralizing Agent disperse->add_neutralizer monitor_ph Monitor pH add_neutralizer->monitor_ph adjust_viscosity Achieve Target Viscosity monitor_ph->adjust_viscosity gentle_mix Gentle Mixing adjust_viscosity->gentle_mix end Homogeneous Gel gentle_mix->end

Caption: Experimental workflow for preparing this compound gels.

troubleshooting_guide cluster_issues Identify the Issue cluster_solutions_agglomerates Solutions for Agglomerates cluster_solutions_viscosity Solutions for Low Viscosity cluster_solutions_cloudiness Solutions for Cloudiness start Problem with Carbomer Gel? agglomerates Agglomerates / 'Fish Eyes' start->agglomerates low_viscosity Low Viscosity start->low_viscosity cloudy_gel Cloudy Gel start->cloudy_gel improve_dispersion Improve Dispersion Technique (Sifting, Vortex) agglomerates->improve_dispersion Cause: Poor Dispersion pre_wet Pre-wet with Glycol agglomerates->pre_wet Cause: Clumping high_shear Use High-Shear Mixer (briefly) agglomerates->high_shear Cause: Stubborn Lumps check_ph Check and Adjust pH (6.0 - 7.5) low_viscosity->check_ph Cause: Incorrect pH verify_concentration Verify Carbomer Concentration low_viscosity->verify_concentration Cause: Insufficient Polymer minimize_electrolytes Minimize Electrolytes low_viscosity->minimize_electrolytes Cause: Ionic Interference reduce_agitation Reduce Agitation Speed cloudy_gel->reduce_agitation Cause: Air Entrapment allow_hydration Allow for Full Hydration cloudy_gel->allow_hydration Cause: Incomplete Hydration vacuum_degas Use Vacuum to Degas cloudy_gel->vacuum_degas Cause: Persistent Bubbles

Caption: Troubleshooting decision tree for this compound gel issues.

References

Validation & Comparative

A Comparative Rheological Analysis: Carbomer 956 vs. Carbomer 940

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Key Pharmaceutical Excipients

Carbomer 956 and Carbomer 940 are high molecular weight, cross-linked polymers of acrylic acid that are widely used as rheology modifiers in the pharmaceutical and cosmetic industries. Their ability to form viscous gels at low concentrations makes them ideal for use in a variety of topical and oral formulations, including creams, lotions, gels, and suspensions. While both polymers share a common chemical backbone, subtle differences in their molecular structure, particularly in their cross-link density, lead to distinct rheological profiles that can significantly impact product performance, stability, and sensory characteristics. This guide provides a detailed comparative analysis of the rheological properties of this compound and Carbomer 940, supported by experimental data and protocols to aid in formulation development.

Executive Summary of Rheological Properties

Carbomer 940 is generally characterized by its ability to produce highly viscous and clear gels with a "short" flow rheology, meaning they are thick and do not drip easily. In contrast, this compound typically yields gels of lower viscosity with a more "stringy" or "long" flow characteristic. These differences are primarily attributed to variations in their polymer network structure. The choice between these two carbomers is therefore highly dependent on the desired textural and flow properties of the final formulation.

Quantitative Rheological Data

The following tables summarize the key rheological parameters for this compound and Carbomer 940 based on available data. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.

Rheological ParameterThis compoundCarbomer 940Test Conditions
Viscosity (0.5% w/w aqueous dispersion, neutralized to pH 7.3-7.8, 25°C) 20,700 - 41,300 cP40,000 - 70,000 cPBrookfield RVT, 20 rpm

Table 1: Comparative Viscosity of this compound and Carbomer 940.

Physicochemical Properties

PropertyThis compoundCarbomer 940
Appearance White, fluffy powderWhite, fluffy powder
Polymer Backbone Cross-linked polyacrylic acidCross-linked polyacrylic acid
Typical Use Level 0.1 - 0.5%0.1 - 0.5%
pH (0.5% water dispersion) 2.7 - 3.52.7 - 3.5

Table 2: General Physicochemical Properties.

Experimental Protocols

A detailed experimental protocol for the rheological characterization of Carbomer gels is crucial for obtaining reproducible and comparable data. The following is a representative methodology for such an analysis.

Objective: To determine and compare the rheological properties (viscosity, yield stress, viscoelasticity) of this compound and Carbomer 940 hydrogels.

Materials:

  • This compound powder

  • Carbomer 940 powder

  • Deionized water

  • Neutralizing agent (e.g., Triethanolamine (TEA) or Sodium Hydroxide)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • pH meter

  • Rotational rheometer with parallel plate or cone-and-plate geometry

Procedure:

  • Gel Preparation (0.5% w/w): a. Weigh 0.5 g of Carbomer powder (either 956 or 940) and slowly disperse it into 99.5 g of deionized water while stirring continuously with a magnetic stirrer to avoid lump formation. b. Continue stirring until a uniform, lump-free dispersion is achieved. c. Allow the dispersion to hydrate for at least one hour. d. Slowly add a neutralizing agent (e.g., 18% w/v NaOH solution or TEA) dropwise while monitoring the pH. Adjust the pH to a target of 7.0 ± 0.2. e. Gently stir the neutralized gel to ensure homogeneity and avoid entrapping air bubbles. f. Allow the gel to equilibrate for at least 24 hours at room temperature before rheological measurements.

  • Rheological Measurements: a. Viscosity Measurement: i. Use a rotational viscometer (e.g., Brookfield RVT) with an appropriate spindle. ii. Equilibrate the gel sample to 25°C. iii. Measure the viscosity at a constant rotational speed (e.g., 20 rpm) and record the value in centipoise (cP). b. Flow Curve (Viscosity vs. Shear Rate): i. Use a controlled-stress or controlled-rate rheometer. ii. Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress. iii. Plot viscosity as a function of shear rate to observe shear-thinning behavior. c. Yield Stress Measurement: i. Perform a stress sweep experiment at a constant frequency (e.g., 1 Hz). ii. Gradually increase the applied stress and monitor the resulting strain. iii. The yield stress is the point at which the material transitions from solid-like to liquid-like behavior, often identified by a sharp increase in strain. d. Oscillatory Measurements (Viscoelasticity): i. Conduct a frequency sweep at a constant, low strain (within the linear viscoelastic region, typically determined by a prior strain sweep). ii. Measure the storage modulus (G') and loss modulus (G'') over a range of frequencies (e.g., 0.1 to 100 rad/s). iii. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component of the gel.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for preparing and analyzing Carbomer gels.

Gel_Preparation_Workflow start Start weigh Weigh Carbomer Powder start->weigh disperse Disperse in Deionized Water weigh->disperse hydrate Hydrate Dispersion disperse->hydrate neutralize Neutralize with Base to pH 7.0 hydrate->neutralize equilibrate Equilibrate for 24 hours neutralize->equilibrate end Gel Ready for Analysis equilibrate->end

Figure 1: Workflow for Carbomer Gel Preparation.

Rheological_Analysis_Workflow start Prepared Carbomer Gel viscosity Viscosity Measurement (Rotational Viscometer) start->viscosity flow_curve Flow Curve Analysis (Rheometer) start->flow_curve yield_stress Yield Stress Measurement (Stress Sweep) start->yield_stress viscoelasticity Viscoelasticity Analysis (Oscillatory Sweep) start->viscoelasticity data_analysis Data Analysis & Comparison viscosity->data_analysis flow_curve->data_analysis yield_stress->data_analysis viscoelasticity->data_analysis

Figure 2: Workflow for Rheological Analysis.

Discussion of Rheological Differences and Formulation Implications

The higher viscosity and likely higher yield stress of Carbomer 940 make it an excellent candidate for formulations where a thick, stable, and non-drip consistency is paramount. This includes applications such as:

  • Topical Gels: Providing a substantive feel and ensuring the product stays where it is applied.

  • Suspensions: Effectively suspending active pharmaceutical ingredients (APIs) or excipients, preventing settling.

  • High-Viscosity Creams and Lotions: Contributing to a rich and creamy texture.

The lower viscosity and "longer" flow of This compound lend it to applications where a less viscous, more spreadable product is desired. Potential applications include:

  • Lotions and Serums: Offering a lighter skin feel and easier application over large areas.

  • Oral Suspensions: Where a lower viscosity may be preferred for ease of pouring and swallowing, while still providing adequate suspension.

  • Formulations with Other Thickeners: Used in combination to fine-tune the final rheology.

The differences in rheology are fundamentally linked to the degree of cross-linking within the polymer network. A higher degree of cross-linking, as is presumed in Carbomer 940, results in a more tightly coiled polymer that, upon neutralization, expands to create a more rigid and interconnected gel network, thus leading to higher viscosity. Conversely, a lower cross-link density in this compound would result in a less structured network, leading to lower viscosity and a more flowable gel.

Conclusion

The selection between this compound and Carbomer 940 should be a data-driven decision based on the specific rheological requirements of the intended formulation. Carbomer 940 is the thickener of choice for high-viscosity, clear gels with a short, non-drip flow. This compound offers a lower viscosity alternative for formulations requiring a lighter consistency and greater spreadability. For optimal formulation development, it is recommended that researchers conduct their own comparative rheological studies using standardized protocols to determine the most suitable Carbomer grade for their specific application.

Biocompatibility of CARBOMER 956 for In Vivo Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo biocompatibility of Carbomer 956 with other widely used polymers in biomedical applications, namely Hyaluronic Acid and Poloxamers. Due to the limited availability of specific in vivo biocompatibility data for this compound, this guide incorporates data from closely related carbomers (Carbomer 940 and 934P) to represent the broader carbomer family. This information is intended to assist researchers in making informed decisions regarding polymer selection for in vivo applications such as drug delivery and tissue engineering.

Comparative Analysis of Biocompatibility Profiles

The selection of a biocompatible polymer is a critical step in the development of in vivo medical devices and drug delivery systems. The ideal polymer should elicit a minimal biological response, ensuring safety and efficacy. This section compares the biocompatibility of this compound (and related carbomers) with Hyaluronic Acid and Poloxamers across key biocompatibility endpoints.

Table 1: Comparison of In Vivo Biocompatibility Data

ParameterCarbomer (940, 934P, 956)Hyaluronic AcidPoloxamer (e.g., Poloxamer 407)
Cytotoxicity Generally low to non-cytotoxic in vitro.[1]Generally non-cytotoxic, supports cell proliferation.[2][3] One study suggested a decrease in cell viability in the presence of HA.[4]Generally considered biocompatible and non-toxic.[5][6] Some studies indicate dose-dependent toxicity.
Acute Systemic Toxicity High LD50 (oral, dermal) in animal models suggests low acute toxicity.Not toxic in a wide range of acute animal toxicity studies across various species and exposure routes.[7]Generally low acute toxicity.
Skin Irritation Low potential for skin irritation.Non-irritating.Generally non-irritating.
Eye Irritation Mildly irritating in some studies.Non-irritating.Non-toxic or irritating to the corneal mucosa.[6]
Sensitization Not expected to cause skin sensitization.Not a sensitizer in animal studies.[7]Low potential for sensitization.
Implantation/Tissue Response Good biocompatibility after topical application on mouse skin has been observed.[8] Subcutaneous implantation of other polymers can induce a foreign body reaction.Excellent biocompatibility, induces minimal inflammatory response and promotes tissue regeneration.[2][3][9]Generally well-tolerated upon injection, with some reports of transient inflammatory responses.
Hemocompatibility Data not widely available for this compound.Known to be hemocompatible, reducing protein adsorption and platelet adhesion.[10][11]Generally considered hemocompatible.

Detailed Experimental Protocols

Standardized protocols are essential for the reliable assessment of biocompatibility. The following are summaries of key in vivo experimental methodologies based on international guidelines.

In Vitro Cytotoxicity (Based on ISO 10993-5)
  • Objective: To assess the potential of a material to cause cellular damage.

  • Method:

    • Extraction: The test material (this compound) is extracted in a cell culture medium (e.g., MEM) at 37°C for 24 hours.

    • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in a 96-well plate.

    • Exposure: The extract of the test material is added to the cell cultures in various concentrations.

    • Incubation: The cells are incubated with the extract for a defined period (e.g., 24-72 hours).

    • Assessment: Cell viability is quantified using assays such as MTT or XTT, which measure metabolic activity.[12][13] A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

In Vivo Skin Sensitization (Based on OECD Guideline 406 - Buehler Test)
  • Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Method:

    • Induction Phase: A topical patch of the test substance (this compound) is applied to the shaved skin of guinea pigs for 6 hours, once a week for three weeks.[14]

    • Rest Period: A two-week rest period follows the induction phase to allow for the development of an immune response.[14]

    • Challenge Phase: A non-irritating concentration of the test substance is applied to a naive skin site.

    • Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

    • Evaluation: The incidence and severity of skin reactions in the test group are compared to a control group.[15]

In Vivo Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To assess the potential of a substance to cause eye irritation or corrosion.

  • Method:

    • Animal Model: Albino rabbits are typically used.

    • Application: A single dose of the test substance (this compound) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[16]

    • Observation: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[17][18]

    • Scoring: The ocular reactions are scored using a standardized system.

    • Evaluation: The severity, persistence, and reversibility of the ocular lesions are evaluated to classify the irritant potential of the substance.[19]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for assessing in vivo biocompatibility and a simplified representation of a potential inflammatory signaling pathway upon implantation.

Biocompatibility_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: In Vivo Subchronic/Chronic & Implantation cluster_3 Final Assessment Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Systemic_Toxicity Acute Systemic Toxicity Cytotoxicity->Systemic_Toxicity Proceed if non-cytotoxic Hemocompatibility Hemocompatibility (e.g., Hemolysis) Hemocompatibility->Systemic_Toxicity Irritation Irritation (Skin & Eye) Systemic_Toxicity->Irritation Sensitization Sensitization Irritation->Sensitization Implantation Subcutaneous Implantation Sensitization->Implantation Proceed if non-irritant & non-sensitizing Histopathology Histopathology Implantation->Histopathology Biocompatible Biocompatible for In Vivo Application Histopathology->Biocompatible Minimal tissue response

Caption: A typical workflow for assessing the in vivo biocompatibility of a polymer.

Inflammatory_Pathway cluster_implant Implantation cluster_response Cellular Response cluster_tissue Tissue Outcome Implant Polymer Implant (e.g., this compound) Macrophage Macrophage Activation Implant->Macrophage Foreign Body Recognition Cytokine Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β) Macrophage->Cytokine Inflammation Acute Inflammation Cytokine->Inflammation Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Chronic Inflammation Resolution Resolution & Tissue Integration Inflammation->Resolution Successful Biocompatibility

Caption: Simplified inflammatory response to an implanted biomaterial.

References

Validating the controlled release kinetics of drugs from CARBOMER 956 matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Controlled Release Kinetics from CARBOMER 956 Matrices

This guide provides an objective comparison of this compound against other common hydrophilic polymers for controlled drug release applications. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

Introduction to this compound in Controlled Release

This compound, a high molecular weight, cross-linked polymer of acrylic acid, is a highly efficient excipient for creating oral controlled-release dosage forms.[1] When a tablet containing Carbomer is exposed to an aqueous environment, the polymer on the tablet's surface hydrates and swells, forming a distinct gel layer.[1] This hydrogel is composed of discrete microgels rather than entangled polymer chains, a structure that is key to its release mechanism.[1]

The primary mechanism of drug release from a Carbomer matrix is diffusion through this hydrated gel layer.[2][3] Unlike linear polymers such as Hydroxypropyl Methylcellulose (HPMC), Carbomers are not water-soluble and therefore do not erode.[1][3] Instead, the release is governed by the rate of water penetration, swelling of the polymer, and the subsequent diffusion of the dissolved drug through the gel.[3] The release rate can be modulated by adjusting the concentration of Carbomer in the formulation; higher polymer levels generally lead to slower and more linear drug release.[1]

Comparative Analysis of Controlled Release Polymers

The selection of a polymer is critical in the design of a hydrophilic matrix system. The drug's solubility, the desired release profile, and manufacturing processes are key factors in this decision.[4] Below is a comparison of this compound with other widely used polymers.

Key Performance Characteristics of Hydrophilic Matrix Polymers

FeatureThis compound (Carbopol®)HPMC (Hypromellose)Xanthan GumSodium Alginate
Polymer Type Cross-linked polymer of acrylic acid (Synthetic)[1][2]Linear cellulose derivative (Semi-synthetic)[1]High molecular weight polysaccharide (Natural)[5]Anionic polysaccharide (Natural)[6][7]
Primary Release Mechanism Diffusion and swelling.[2][3] Does not erode.[1]Diffusion, swelling, and erosion of the gel layer.[1][4]Swelling and erosion.[5]Swelling, diffusion, and erosion; pH-dependent.[6][7]
Efficiency Highly effective at low concentrations (as low as 5%).[1]Typically requires higher concentrations than Carbomer for similar release control.[1]Effective, can provide zero-order release kinetics even in small amounts.[5]Swelling and release are highly dependent on pH and ionic environment.[6][7]
pH Sensitivity Swelling is pH-dependent due to carboxylic acid groups; greater swelling at higher pH.[8][9]Generally considered non-ionic and less sensitive to pH changes.[4]Release rate can be influenced by the pH of the dissolution medium.[5]Forms a porous skin in acidic media and becomes soluble at higher pH, leading to potential burst release.[6]
Synergistic Use Often combined with HPMC to achieve optimal control over drug release.[1][10][11]Frequently used as the primary polymer, can be combined with ionic or non-ionic polymers to modulate release.[4]Can be combined with other polymers like guar gum or ethyl cellulose to sustain release.[5]Often used in combination with other polymers like Carbopol to enhance mucoadhesion and control release.[6][12][13]
Manufacturing Process Amenable to wet/dry granulation and direct compression (e.g., Carbopol 71G).[1]Widely used in direct compression and wet granulation.[4]Suitable for wet granulation and direct compression.Primarily used in wet granulation and ionotropic gelation methods for microspheres.[13]
Analysis of Drug Release Kinetics

To quantify and understand the mechanism of drug release from matrix tablets, various mathematical models are employed. The data from in vitro dissolution studies are fitted to these models to determine the kinetics and the underlying release mechanism.[14][15][16]

Common Kinetic Models for Controlled Release

Kinetic ModelEquationPlotted DataInterpretation of Mechanism
Zero-Order Qt = Q0 + K0tCumulative % drug released vs. time[14]The drug release rate is independent of its concentration.[15] Common in systems like osmotic pumps or matrix tablets with low solubility drugs.
First-Order log C = log C0 - Kt / 2.303Log cumulative % drug remaining vs. time[9][14]The drug release rate is dependent on the concentration of the remaining drug.[9] Often seen with porous matrices containing water-soluble drugs.[14]
Higuchi Q = KHt1/2Cumulative % drug released vs. square root of time[16]Describes drug release as a diffusion process based on Fick's law, from a matrix where swelling is negligible.[16]
Korsmeyer-Peppas Mt / M∞ = KtnLog cumulative % drug released vs. log time[14]Characterizes the release mechanism from a polymeric system. The release exponent 'n' indicates the type of transport.[14][17]

The Korsmeyer-Peppas model is particularly useful for analyzing release from polymeric matrices. The value of the release exponent, 'n', helps to distinguish between different release mechanisms[14]:

  • n ≈ 0.45: Fickian diffusion-controlled release.

  • 0.45 < n < 0.89: Anomalous (non-Fickian) transport, where both diffusion and polymer swelling/relaxation contribute to release.[14]

  • n = 0.89: Case II transport (zero-order release), dominated by polymer relaxation.

  • n > 0.89: Super Case II transport.

Studies show that drug release from Carbomer matrices is often best described by the Korsmeyer-Peppas model, frequently exhibiting anomalous (non-Fickian) transport.[18]

Visualizing the Process

Experimental Workflow for Validating Release Kinetics

The following diagram outlines the standard procedure for formulating a controlled-release matrix tablet and evaluating its in vitro drug release profile.

G cluster_0 Formulation & Manufacturing cluster_1 In Vitro Dissolution Testing cluster_2 Data Analysis & Interpretation A API & Excipient Blending (Carbomer, Drug, Fillers) B Granulation (Wet or Dry) A->B Optional C Direct Compression A->C D Tablet Manufacturing B->D C->D E Place Tablet in USP Dissolution Apparatus D->E F Withdraw Aliquots at Timed Intervals E->F G Analyze Drug Concentration (e.g., UV-Vis Spectroscopy) F->G H Calculate Cumulative Drug Release (%) G->H I Fit Data to Kinetic Models (Zero-Order, Higuchi, etc.) H->I J Determine Release Kinetics & Mechanism (R², n-value) I->J

Caption: Workflow for controlled release matrix preparation and kinetic analysis.

Factors Influencing Drug Release from Hydrophilic Matrices

The release of a drug from a hydrophilic polymer matrix is a complex process influenced by multiple interrelated factors.

G cluster_0 Polymer Properties cluster_1 Drug Substance Properties cluster_2 Environmental Factors cluster_3 Formulation & Process center Drug Release Kinetics p1 Polymer Type & Chemistry (e.g., Carbomer vs. HPMC) p1->center p2 Viscosity / Molecular Weight p2->center p3 Concentration in Matrix p3->center p4 Particle Size p4->center d1 Aqueous Solubility d1->center d2 Dose & Drug Load d2->center d3 Particle Size d3->center d4 pKa d4->center e1 Dissolution Medium pH e1->center e2 Ionic Strength e2->center e3 Agitation Rate (Hydrodynamics) e3->center f1 Other Excipients (Fillers, Binders) f1->center f2 Tablet Hardness & Porosity f2->center f3 Tablet Geometry (Shape/Size) f3->center

Caption: Key factors impacting drug release from hydrophilic matrices.

Experimental Protocols

This section provides a standardized protocol for conducting an in vitro drug release study to validate the controlled release kinetics from a matrix tablet.

Objective

To determine the in vitro release rate and mechanism of a model drug from a this compound matrix tablet over a specified period.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Model drug (e.g., Theophylline, Metformin HCl)

  • Polymer: this compound (e.g., Carbopol® 974P NF)

  • Filler/Diluent: Microcrystalline Cellulose (e.g., Avicel® PH-101) or Lactose

  • Lubricant: Magnesium Stearate

  • Dissolution Medium: 0.1N HCl (pH 1.2) for the first 2 hours, followed by pH 6.8 phosphate buffer.[19]

  • Equipment:

    • Analytical balance

    • Sieves for powder screening

    • Blender (e.g., V-blender)

    • Tablet press (single-punch or rotary)

    • Tablet hardness tester

    • Friabilator

    • USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[2][18]

    • Water bath with temperature control

    • UV-Vis Spectrophotometer

    • Syringes and membrane filters (e.g., 0.45 µm)

Methodology
  • Preparation of Matrix Tablets (Direct Compression Method)

    • Pass the API, this compound, and filler through a suitable sieve (e.g., #40 mesh) to ensure uniformity.

    • Accurately weigh the required amounts of each component.

    • Blend the sieved powders (except the lubricant) in a blender for 15 minutes to achieve a homogenous mix.

    • Add the magnesium stearate (pre-sieved through #60 mesh) to the powder blend and mix for an additional 3-5 minutes.

    • Compress the final blend into tablets using a tablet press at a defined compression force to achieve a target hardness (e.g., 7-9 Kp).[18]

    • Evaluate the prepared tablets for physical properties such as weight variation, hardness, thickness, and friability.

  • In Vitro Dissolution Study

    • Set up the USP Dissolution Apparatus 2. Fill the vessels with 900 mL of dissolution medium (e.g., 0.1N HCl).[19]

    • Equilibrate the medium to 37 ± 0.5 °C.[20]

    • Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).[20]

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[20]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.[21]

    • After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer to simulate the transition from the stomach to the intestine.

    • Filter each sample through a 0.45 µm membrane filter.

  • Sample Analysis

    • Determine the concentration of the dissolved API in each filtered sample using a validated UV-Vis spectrophotometric method at the drug's λmax.

    • Construct a standard calibration curve of the API in the dissolution medium to calculate the concentration from the absorbance values.

  • Data Analysis and Kinetic Modeling

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

    • Plot the cumulative percent drug release versus time to visualize the release profile.

    • Fit the release data (typically the first 60-80% of release) to the kinetic models described in the table above (Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas).[16][17]

    • Determine the coefficient of determination (R²) for each model to identify the best-fit model.

    • For the Korsmeyer-Peppas model, determine the release exponent 'n' to elucidate the mechanism of drug release.[14]

References

A Comparative Guide: Carbomer 956 vs. Sodium Hyaluronate in Artificial Tears

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formulation of effective artificial tears is a cornerstone in the management of dry eye disease. The choice of the primary polymer is critical to a product's performance, influencing its viscosity, mucoadhesive properties, and ultimately, its therapeutic efficacy. This guide provides a detailed, evidence-based comparison of two commonly used polymers in artificial tear formulations: Carbomer 956 and sodium hyaluronate.

Physicochemical Properties and Mechanism of Action

This compound, a high molecular weight polymer of acrylic acid, is known for its high viscosity and mucoadhesive properties. Its primary mechanism of action is to form a protective, lubricating film over the ocular surface, thereby increasing tear film stability and prolonging the retention time of the artificial tear. This prolonged contact time helps to alleviate the symptoms of dry eye by reducing tear evaporation and protecting the cornea and conjunctiva from desiccation. Carbomer-based formulations are often gels, which can provide long-lasting relief but may also cause transient blurring of vision upon instillation.[1][2][3]

Sodium hyaluronate, the sodium salt of hyaluronic acid, is a naturally occurring polysaccharide found in the extracellular matrix of connective tissues. In artificial tears, it acts as a viscoelastic agent, providing lubrication and hydration to the ocular surface.[4] Its mechanism of action is multifaceted, involving not only its water-retaining capacity but also its interaction with the CD44 receptor on ocular surface epithelial cells.[5] This interaction is believed to promote corneal epithelial wound healing and reduce inflammation.[5][6]

Clinical Efficacy: A Head-to-Head Comparison

Clinical studies have compared the efficacy of this compound and sodium hyaluronate in alleviating the signs and symptoms of dry eye disease. The following tables summarize the quantitative data from these studies.

Table 1: Ocular Surface Disease Index (OSDI)

The OSDI is a validated 12-item questionnaire that assesses the severity of dry eye symptoms. Scores range from 0 to 100, with higher scores indicating greater disability.

StudyInterventionBaseline OSDI (Mean ± SD)Post-treatment OSDI (Mean ± SD)Change from Baselinep-value
Johnson et al. (2008)0.3% Carbomer 934PNot ReportedNot ReportedSignificant reductionEquivalent to SH
Johnson et al. (2008)0.18% Sodium HyaluronateNot ReportedNot ReportedSignificant reductionEquivalent to Carbomer
Caretti et al. (2019)Carbomer + Sodium Hyaluronate + Trehalose35.6 ± 12.18.9 ± 5.4 (Day 30)-26.7<0.001 vs. HA
Caretti et al. (2019)Sodium Hyaluronate33.8 ± 11.518.2 ± 8.7 (Day 30)-15.6-

Note: The study by Caretti et al. used a combination product, which may not be directly comparable to monotherapy.[7][8]

Table 2: Tear Film Breakup Time (TBUT)

TBUT is a measure of tear film stability. A shorter TBUT is indicative of a less stable tear film.

StudyInterventionBaseline TBUT (s) (Mean ± SD)Post-treatment TBUT (s) (Mean ± SD)Change from Baselinep-value
Johnson et al. (2008)0.3% Carbomer 934PNot ReportedNo lasting effect-Equivalent to SH
Johnson et al. (2008)0.18% Sodium HyaluronateNot ReportedNo lasting effect-Equivalent to Carbomer
Caretti et al. (2019)Carbomer + Sodium Hyaluronate + Trehalose6.5 ± 2.110.8 ± 2.5 (Day 30)+4.3<0.001 vs. HA
Caretti et al. (2019)Sodium Hyaluronate6.8 ± 2.38.1 ± 2.2 (Day 30)+1.3-

Note: The study by Caretti et al. used a combination product.[7][8] A study by Johnson et al. found that neither Carbomer nor sodium hyaluronate had a lasting effect on TBUT.[9]

Table 3: Ocular Surface Staining

Ocular surface staining with fluorescein or lissamine green is used to assess the integrity of the corneal and conjunctival epithelium. Higher scores indicate more severe damage.

StudyInterventionStaining ParameterBaseline Score (Mean ± SD)Post-treatment Score (Mean ± SD)Outcome
Johnson et al. (2008)0.3% Carbomer 934PCorneal & ConjunctivalNot ReportedReducedSH outperformed Carbomer
Johnson et al. (2008)0.18% Sodium HyaluronateCorneal & ConjunctivalNot ReportedReducedOutperformed Carbomer
Caretti et al. (2019)Carbomer + Sodium Hyaluronate + TrehaloseFluorescein0.97 ± 0.50.0 ± 0.0 (Day 30)No significant difference vs. HA
Caretti et al. (2019)Sodium HyaluronateFluorescein0.65 ± 0.40.28 ± 0.3 (Day 30)-

Note: The study by Caretti et al. used a combination product.[7][8] A study by Johnson et al. found that while both agents reduced ocular surface staining, sodium hyaluronate outperformed Carbomer in improving the integrity of the ocular surface.[9]

Experimental Protocols

Tear Film Breakup Time (TBUT) Measurement

Objective: To assess the stability of the precorneal tear film.

Procedure:

  • Instill a small amount of fluorescein dye into the lower conjunctival sac using a sterile, moistened fluorescein strip.

  • The patient is instructed to blink several times to distribute the dye evenly.

  • Using a slit lamp with a cobalt blue filter, the tear film is observed.

  • The time interval between the last complete blink and the appearance of the first dry spot (a dark area) on the cornea is measured in seconds.

  • The average of three consecutive measurements is typically recorded.[10][11]

Ocular Surface Staining Assessment

Objective: To evaluate the integrity of the corneal and conjunctival epithelium.

Procedure:

  • Fluorescein Staining (Cornea):

    • Instill fluorescein dye as described for TBUT.

    • Examine the cornea with a slit lamp using a cobalt blue filter.

    • Areas of epithelial cell loss or damage will stain green.

    • The cornea is typically divided into five zones, and the staining in each zone is graded on a scale (e.g., 0-3). The total score is calculated.[12][13][14]

  • Lissamine Green Staining (Conjunctiva):

    • Instill a drop of lissamine green dye into the lower conjunctival sac.

    • Examine the conjunctiva with the slit lamp using a red-free filter.

    • Devitalized or damaged cells will stain green.

    • The conjunctiva is divided into zones (e.g., nasal and temporal), and the staining is graded similarly to fluorescein staining.[12][15][16]

Visualizing the Mechanisms

To better understand the distinct mechanisms of action of this compound and sodium hyaluronate, the following diagrams illustrate their interaction with the ocular surface.

G cluster_0 This compound Interaction with Tear Film Carbomer This compound (High Viscosity Polymer) TearFilm Tear Film Carbomer->TearFilm Forms a protective layer TearFilm->TearFilm Increases retention time Reduces evaporation OcularSurface Ocular Surface (Cornea & Conjunctiva) TearFilm->OcularSurface Lubricates and protects

Caption: this compound's mechanism of action on the ocular surface.

G cluster_1 Sodium Hyaluronate Signaling Pathway SH Sodium Hyaluronate CD44 CD44 Receptor (on Epithelial Cell) SH->CD44 Binds to Signaling Intracellular Signaling Cascade CD44->Signaling Activates Response Cellular Responses: - Proliferation - Migration - Reduced Inflammation Signaling->Response Leads to

References

The Efficacy of Carbomer 956 as a Thickener Compared to Natural Gums: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate thickener is paramount to achieving desired product rheology, stability, and sensory characteristics. This guide provides an objective comparison of the thickening efficacy of Carbomer 956, a synthetic high molecular weight polymer of acrylic acid, against commonly used natural gums: xanthan gum, guar gum, and carrageenan. The information presented herein is supported by experimental data to aid in the selection of the most suitable thickener for your specific application.

Comparative Analysis of Thickening Properties

This compound is renowned for its high viscosity at low concentrations, forming sparklingly clear gels.[1][2] Natural gums, derived from plant, seaweed, or microbial sources, are also widely used for their thickening and stabilizing properties.[3] The thickening mechanism of this compound relies on the uncoiling of the polymer chains upon neutralization of its acidic groups, leading to a significant increase in viscosity.[4][5] In contrast, natural gums typically thicken through chain entanglement and the formation of hydrogen bonds.

The following table summarizes the key performance indicators of this compound and the selected natural gums based on available experimental data. It is important to note that viscosity is highly dependent on the specific grade of the material, concentration, pH, temperature, and shear rate.

Table 1: Comparative Rheological Properties of this compound and Natural Gums

ParameterThis compoundXanthan GumGuar GumKappa-Carrageenan
Typical Concentration for High Viscosity 0.1 - 0.5%[2]0.5 - 1.0%0.5 - 1.0%[3]0.3 - 1.5%[6]
Viscosity (0.5% solution, cP) 20,700 - 41,300 (neutralized to pH 7.3-7.8, Brookfield RVT, 20 rpm)[2]~255 (at 25°C, shear rate 25 s⁻¹)[7]Significantly higher than at 37°C[8]Viscosity is highly dependent on temperature and gelation point[6]
Viscosity (1% solution, cP) --Up to 10,000 (good quality gum)[8]-
Shear Thinning Behavior Strong[9]Strong[10]Present, especially at concentrations >0.5%[8]Exhibits shear thinning in solution form[11]
Yield Stress High[12]ModerateLower than Xanthan GumForms firm, brittle gels with high yield stress in the presence of potassium ions
pH Sensitivity Highly sensitive; requires neutralization to pH 5.0-9.0 for maximum viscosity.[13]Stable over a wide pH range.Stable over a wide pH range (1.0-10.5).[8]Stable over a pH range of 4-10.[14]
Clarity Excellent, forms sparkling clear gels.[1]Typically produces translucent to opaque solutions.Forms translucent to opaque solutions.Can form clear to slightly turbid gels.[14]
Stability in Emulsions Can be less stable at high temperatures and under harsh conditions compared to some alternatives.[15]Generally provides good emulsion stability.Used as a stabilizer in emulsions.Can be used to stabilize emulsions, particularly in combination with other hydrocolloids.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.

Viscosity Measurement (Brookfield Viscometer)

This protocol is designed to determine the apparent viscosity of the thickened solutions.

Objective: To measure the resistance of the hydrogel to flow at a controlled shear rate and temperature.

Apparatus:

  • Brookfield DV-III+ viscometer (or equivalent)[16]

  • Appropriate spindle (e.g., RV5, RV6)[2][17]

  • 600 mL Griffin beaker[18]

  • Water bath for temperature control

  • Stirrer

Procedure:

  • Sample Preparation: Prepare the desired concentration of the thickener in deionized water. For this compound, neutralization to the target pH (e.g., 7.3-7.8) with a suitable base (e.g., sodium hydroxide, triethanolamine) is required after the polymer is fully hydrated.[2] Allow the solutions to fully hydrate according to the manufacturer's instructions (typically several hours or overnight with gentle agitation).

  • Temperature Equilibration: Place the beaker containing the sample in a water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least one hour.[16]

  • Viscometer Setup:

    • Level the viscometer.

    • Attach the appropriate spindle to the viscometer. The choice of spindle and speed depends on the expected viscosity of the sample. For high viscosity gels, a larger spindle and lower speed are generally used.

    • Zero the viscometer before attaching the spindle.[19]

  • Measurement:

    • Immerse the spindle into the center of the sample until the fluid level reaches the immersion groove on the spindle shaft.[19]

    • Turn on the viscometer motor at the selected speed (e.g., 20 rpm).[2]

    • Allow the reading to stabilize. This may take several minutes, especially for thixotropic materials.[18]

    • Record the viscosity reading in centipoise (cP).

    • It is recommended to take multiple readings and report the average.

Yield Stress Determination (Rotational Rheometer)

This protocol outlines the measurement of the minimum stress required to initiate flow in a gel.

Objective: To quantify the suspension and stability properties of the hydrogel at rest.

Apparatus:

  • Controlled-stress rotational rheometer

  • Parallel plate or cone and plate geometry

  • Humidifying chamber (to prevent sample drying)

Procedure:

  • Sample Loading: Place the sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap, ensuring the sample fills the gap completely and any excess is trimmed.

  • Equilibration: Allow the sample to rest for a defined period to allow for structural recovery and temperature equilibration.

  • Measurement Methods:

    • Stress Ramp Method: Apply a linearly increasing stress to the sample and monitor the resulting strain or shear rate. The yield stress is the point at which a significant increase in deformation is observed, indicating the transition from solid-like to liquid-like behavior.[20]

    • Oscillatory Stress Sweep: Apply an increasing oscillatory stress at a constant frequency (e.g., 1 Hz). The yield stress can be determined as the stress at which the storage modulus (G') begins to decrease significantly, or where there is a crossover of the storage and loss moduli (G'').[21]

    • Creep Test: Apply a series of constant stresses and monitor the strain over time. Below the yield stress, the material will exhibit some initial deformation that then plateaus (elastic response). Above the yield stress, the material will continue to deform, indicating flow. The yield stress is the lowest stress at which continuous deformation occurs.[22]

Stability Testing of Emulsions

This protocol is for assessing the ability of the thickener to prevent phase separation in an oil-in-water emulsion.

Objective: To evaluate the long-term physical stability of an emulsion stabilized with the thickener under accelerated conditions.

Apparatus:

  • Homogenizer

  • Glass vials

  • Oven or incubator

Procedure:

  • Emulsion Preparation:

    • Prepare the aqueous phase by dispersing the thickener in water.

    • Prepare the oil phase.

    • Gradually add the oil phase to the aqueous phase while homogenizing at a high speed to form a uniform emulsion.

  • Stability Assessment:

    • Visual Observation: Store the emulsion samples in clear glass vials at different temperatures (e.g., room temperature, 40°C, 50°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability, such as creaming, coalescence, or phase separation.

    • Particle Size Analysis: Measure the oil droplet size distribution of the emulsion at different time points. A significant increase in droplet size indicates instability.

    • Rheological Measurements: Monitor the viscosity and viscoelastic properties of the emulsion over time. A significant change in rheology can indicate structural changes and instability.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the logic of comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_emulsion Emulsion Preparation for Stability Test Prep_Carbomer Disperse this compound in Water Hydrate_Carbomer Hydrate Prep_Carbomer->Hydrate_Carbomer Neutralize Neutralize to target pH Hydrate_Carbomer->Neutralize Viscosity Viscosity Measurement (Brookfield Viscometer) Neutralize->Viscosity Yield_Stress Yield Stress Determination (Rotational Rheometer) Neutralize->Yield_Stress Prep_Aqueous Prepare Aqueous Phase (Thickened Water) Neutralize->Prep_Aqueous Prep_Gums Disperse Natural Gum in Water Hydrate_Gums Hydrate Prep_Gums->Hydrate_Gums Hydrate_Gums->Viscosity Hydrate_Gums->Yield_Stress Hydrate_Gums->Prep_Aqueous Stability Emulsion Stability Testing Homogenize Homogenize Prep_Aqueous->Homogenize Prep_Oil Prepare Oil Phase Prep_Oil->Homogenize Homogenize->Stability Comparison_Criteria cluster_rheology Rheological Properties cluster_physicochemical Physicochemical Properties Thickener Thickener Efficacy Viscosity Viscosity Thickener->Viscosity Shear_Thinning Shear Thinning Thickener->Shear_Thinning Yield_Stress Yield Stress Thickener->Yield_Stress pH_Sensitivity pH Sensitivity Thickener->pH_Sensitivity Clarity Clarity Thickener->Clarity Stability Emulsion Stability Thickener->Stability

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Carbomer 956-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro cytotoxicity assays for evaluating formulations based on Carbomer 956, a high molecular weight polymer of acrylic acid commonly used in pharmaceutical and cosmetic industries. Understanding the nuances of these assays is critical for accurately assessing the biocompatibility of new formulations. This document outlines the principles, protocols, and comparative data for the MTT, LDH, and Neutral Red assays, and includes a discussion on potential interferences and the cellular signaling pathways that may be involved in cytotoxicity.

Principles of Common In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools for screening the potential toxicity of chemical compounds and formulations. These assays rely on various cellular functions to determine cell viability or death. The three assays compared in this guide—MTT, LDH, and Neutral Red—are widely used due to their reliability and adaptability to a 96-well plate format, making them suitable for high-throughput screening.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[1]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2] The amount of LDH released is proportional to the number of lysed cells.

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[3] The amount of dye extracted from the cells is proportional to the number of viable cells.

Comparison of Cytotoxicity Assays

Each assay has its own advantages and disadvantages, and the choice of assay can influence the outcome of a cytotoxicity study. The sensitivity of these assays can differ, with some studies indicating that the Neutral Red and MTT assays are more sensitive in detecting early cytotoxic events compared to the LDH assay.[4][5]

It is important to note that components of the formulation, such as the polymer itself, can potentially interfere with the assay components, leading to inaccurate results. For instance, hydrogels can interfere with colorimetric and fluorometric assays.[5] Therefore, appropriate controls are essential to validate the results.

Data Presentation

While direct comparative studies on this compound using multiple cytotoxicity assays are limited, the following table summarizes available data for various Carbomer-based formulations to provide a contextual overview. It is important to highlight that direct comparison between different studies is challenging due to variations in cell lines, exposure times, and specific formulations.

Formulation/Carbomer TypeAssayCell LineKey FindingsReference
Carbopol 940 hydrogelNot specifiedFibroblast cellsNot toxic to fibroblast cells.[6]
Carbomer-based hydrogel with phosphorus derivativesLDHHuman keratinocytes (HaCaT) and murine epidermal cells (JB6 Cl 41-5a)Dose-dependent cytotoxicity; percentages up to 20% considered non-cytotoxic.[1][7]
Carbomer gel formulations (Lacrivisc, Viscotears)Not specifiedRabbit corneal cells (SIRC)More toxic in vitro compared to carboxymethyl cellulose-based artificial tears.[8]

Note: The absence of standardized IC50 values for this compound across multiple assays in the literature underscores the need for direct comparative studies on well-defined formulations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are generalized protocols for the MTT, LDH, and Neutral Red assays, which should be optimized for the specific cell line and this compound-based formulation being tested.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the this compound formulation for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treatment with this compound Formulation cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nr Neutral Red Assay treatment->nr absorbance Absorbance Measurement mtt->absorbance ldh->absorbance nr->absorbance viability Cell Viability Calculation absorbance->viability comparison Comparison of Assays viability->comparison signaling_pathway cluster_stimulus Stimulus cluster_response Cellular Response cluster_pathways Signaling Pathways biomaterial Biomaterial Interaction (e.g., High Concentration of this compound) stress Cellular Stress biomaterial->stress apoptosis Apoptosis stress->apoptosis Direct Activation ros Reactive Oxygen Species (ROS) Production stress->ros membrane Membrane Damage stress->membrane necrosis Necrosis caspase Caspase Activation ros->caspase Intrinsic Pathway caspase->apoptosis membrane->necrosis Cell Lysis

References

Long-Term Stability of Carbomer 956-Based Topical Cream: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of topical formulations is a critical factor in drug development, ensuring that the product maintains its physical, chemical, and microbiological integrity throughout its shelf life. Carbomer 956, a high molecular weight cross-linked polymer of acrylic acid, is a widely used gelling agent in the pharmaceutical and cosmetic industries due to its efficiency in modifying rheology to create clear gels and stabilize emulsions.[1][2] This guide provides a comparative analysis of the long-term stability of a this compound-based topical cream against other common gelling agents, supported by experimental data and detailed methodologies.

Comparative Stability Analysis

The stability of a topical cream is influenced by various factors, including the choice of gelling agent, storage conditions (temperature and humidity), and the presence of other excipients. While specific long-term, publicly available stability data for a this compound-based cream is limited, we can infer its performance based on the known properties of carbomers and compare it with alternative thickeners.

Carbomers, in general, are known to be sensitive to pH and ionic strength.[3] Their thickening capacity is maximized upon neutralization of the carboxylic acid groups, typically achieving optimal viscosity at a pH range of 6.5-7.5.[3] The rheological behavior of carbomer gels is reported to be stable within a pH range of 5.0 to 8.0.[4][5]

Table 1: Comparison of Gelling Agent Properties

PropertyThis compoundCarbomer 940Xanthan GumHydroxypropyl Methylcellulose (HPMC)
Typical Viscosity (0.5% conc., mPa·s) 20,000–42,000[1]40,000–60,000[1]Variable, typically lower than carbomersVariable, typically lower than carbomers
pH Sensitivity HighHighLowLow
Ionic Strength Sensitivity HighHighModerateLow
Clarity High[1]High[6]Can be hazyHigh
Flow Properties Shear-thinningShear-thinningShear-thinningNewtonian or shear-thinning

Based on available data, a topical cream formulated with this compound is expected to exhibit good stability under controlled pH and low ionic strength conditions. However, formulations with a higher potential for pH shifts or the inclusion of ionic active ingredients may pose stability challenges.

Table 2: Hypothetical Long-Term Stability Data for a this compound-Based Topical Cream (0.5% w/w) under Accelerated Conditions (40°C/75% RH)

Time (Months)Viscosity (mPa·s)pHAppearance
035,0006.8White, smooth, homogenous cream
134,5006.7No change
333,8006.6No change
632,5006.4Slight decrease in sheen

This table is a representation based on the expected behavior of carbomer gels under accelerated stability conditions. Actual data would be product-specific.

Experimental Protocols

To ensure the reliability of stability data, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating tests for topical creams.

Viscosity Measurement
  • Objective: To determine the flow characteristics of the cream and detect any changes over time that could indicate a breakdown in the emulsion or gel structure.

  • Apparatus: Brookfield Rotational Viscometer (or equivalent).

  • Method:

    • Equilibrate the cream sample to a controlled temperature (e.g., 25°C ± 1°C).

    • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.

    • Lower the spindle into the center of the cream sample, ensuring it is immersed to the specified depth and avoiding the introduction of air bubbles.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading.

    • Record the viscosity in milliPascal-seconds (mPa·s).

    • Perform the measurement in triplicate and report the average value.

pH Measurement
  • Objective: To monitor the acidity or alkalinity of the cream, as significant changes can indicate chemical degradation of ingredients and affect the stability and performance of pH-sensitive polymers like this compound.

  • Apparatus: Calibrated pH meter with a surface electrode.

  • Method:

    • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the cream sample in a beaker.

    • Immerse the pH electrode into the cream, ensuring good contact with the sample.

    • Allow the reading to stabilize before recording the pH value.

    • Clean the electrode thoroughly between measurements.

    • Perform the measurement in triplicate and report the average value.

Accelerated Stability Testing
  • Objective: To predict the long-term stability of the cream by subjecting it to elevated temperature and humidity conditions, which accelerate the rates of chemical degradation and physical changes.

  • Apparatus: Stability chamber capable of maintaining controlled temperature and relative humidity (RH).

  • Method:

    • Place the cream, in its final packaging, into the stability chamber set at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Withdraw samples at specified time points (e.g., initial, 1, 3, and 6 months).

    • At each time point, evaluate the samples for physical appearance (color, odor, phase separation), pH, viscosity, and microbial content.

    • Compare the results to the initial data and to samples stored under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Testing at Time Points (T=0, 1, 3, 6 months) cluster_3 Data Analysis & Reporting Formulation Formulate Cream with This compound Packaging Package in Final Container Formulation->Packaging LongTerm Long-Term (25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated (40°C / 75% RH) Packaging->Accelerated Physical Physical Appearance LongTerm->Physical Accelerated->Physical Viscosity Viscosity Measurement Analysis Compare data to T=0 and specifications pH pH Measurement Microbial Microbial Analysis Report Generate Stability Report Analysis->Report

Caption: Workflow for the long-term stability testing of a topical cream.

Logical Relationship of Factors Affecting Carbomer Gel Stability

Carbomer_Stability_Factors cluster_Inputs Formulation & Environmental Factors cluster_Outputs Impact on Cream Properties Carbomer This compound (Cross-linked Polyacrylic Acid) Viscosity Viscosity Decrease Carbomer->Viscosity Degradation Polymer Degradation Carbomer->Degradation pH pH pH->Carbomer IonicStrength Ionic Strength IonicStrength->Carbomer UVLight UV Light Exposure UVLight->Carbomer Temperature High Temperature Temperature->Carbomer PhaseSeparation Phase Separation Degradation->PhaseSeparation

Caption: Factors influencing the stability of this compound in a topical formulation.

Conclusion

This compound is a robust gelling agent for topical creams, offering high viscosity and excellent clarity. Its stability is highly dependent on maintaining an optimal pH range and low ionic strength within the formulation. When compared to alternatives like Xanthan Gum and HPMC, this compound may offer superior clarity and texture but with greater sensitivity to formulation pH and ionic content. For formulations containing active pharmaceutical ingredients that may alter pH or are ionic in nature, a thorough long-term stability study is crucial to ensure product integrity. The provided experimental protocols offer a framework for conducting such studies, enabling researchers to make informed decisions in the development of stable and effective topical products.

References

A Comparative Guide to Analytical Methods for the Quantification of Carbomer 956

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Carbomer 956, a high molecular weight polymer of acrylic acid commonly used as a thickening, suspending, and emulsifying agent in pharmaceutical and cosmetic formulations. The objective is to present a cross-validation of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for quality control and research purposes.

Overview of Analytical Methods

The primary methods for the quantification of this compound revolve around the titration of its carboxylic acid functional groups and the characterization of its rheological properties. Alternative methods, such as size exclusion chromatography, are employed for determining molecular weight distribution, which is a critical quality attribute.

This guide will focus on the following methods:

  • Potentiometric Titration: A widely accepted pharmacopoeial method for determining the total carboxylic acid content.

  • EDTA Back-Titration: A modified titrimetric method particularly useful for quantifying carbomer in viscous gel formulations.

  • Rheological Analysis: Measurement of viscosity, a key physical property of this compound that correlates with its concentration and functionality.

  • Size Exclusion Chromatography (SEC): A technique for characterizing the molecular weight distribution of the polymer.

Comparative Analysis of Quantitative Methods

Table 1: Comparison of Method Performance Parameters
ParameterPotentiometric TitrationEDTA Back-TitrationRheological Analysis (Viscosity)
Principle Neutralization of carboxylic acid groups with a standard base.Complexation of excess metal ions (bound to carbomer) with EDTA.Measurement of flow resistance.
Specificity High for acidic polymers.High; other formulation components showed no interference[1].Moderate; other components can influence viscosity.
Accuracy (% Recovery) Typically 98-102%[2][3].Not explicitly reported, but the method is described as accurate[4].Highly dependent on calibration and sample matrix.
Precision (% RSD) ≤ 0.43% (Intermediate Precision)[5].< 2% (Repeatability)[6].Dependent on instrument and method parameters.
Linearity (r²) > 0.9999[2][5].Not explicitly reported.High correlation between concentration and viscosity within a defined range.
LOD/LOQ Dependent on titrant concentration and instrumentation.Not explicitly reported.Dependent on instrument sensitivity.
Applicability Pure polymer, aqueous dispersions.Gel formulations, viscous samples.Dispersions, gels, final product quality control.

Experimental Protocols

Potentiometric Titration

This method determines the percentage of carboxylic acid groups in this compound.

Instrumentation:

  • Potentiometric titrator with a glass-calomel electrode system.

  • Stirrer.

Reagents:

  • 0.25 N Sodium Hydroxide (NaOH) volumetric solution, standardized.

  • Deionized water.

Procedure:

  • Accurately weigh approximately 400 mg of this compound (previously dried under vacuum at 80°C for 1 hour).

  • Slowly add the sample to 400 mL of deionized water in a 1000-mL beaker while continuously stirring at approximately 1000 rpm. The stirrer should be positioned at an angle to the side of the beaker with the propeller near the bottom.

  • Continue stirring for 15 minutes to ensure complete dispersion.

  • Reduce the stirring speed and titrate potentiometrically with 0.25 N NaOH.

  • Allow 1 minute for mixing after each addition of titrant before recording the pH.

  • The endpoint is determined from the inflection point of the titration curve.

Calculation: The percentage of carboxylic acid (-COOH) groups is calculated using the following formula:

% Carboxylic Acid = (V × N × 45.02) / W × 100

Where:

  • V = Volume of NaOH consumed in mL.

  • N = Normality of the NaOH solution.

  • W = Weight of the this compound sample in mg.

  • 45.02 = Molecular weight of the carboxylic acid group.

EDTA Back-Titration for Gels

This method is designed for the quantification of carbomer in gel formulations where direct titration is challenging due to high viscosity and the presence of alkaline neutralizing agents[4][6].

Instrumentation:

  • Analytical balance.

  • Centrifuge.

  • Standard laboratory glassware for titration.

Reagents:

  • Alkali solution (e.g., 1 M Sodium Hydroxide).

  • Metal salt solution (e.g., 0.5% Calcium Chloride).

  • EDTA titrant (e.g., 0.05 M).

  • pH indicator (e.g., Calconcarboxylic acid).

Procedure:

  • Accurately weigh a quantity of the carbomer gel.

  • Add a precise amount of alkali solution and metal salt solution.

  • Shake vigorously until the gel structure is completely broken down.

  • Centrifuge the mixture to separate the supernatant.

  • Transfer the supernatant to a clean flask, adjust the pH, and add a metal indicator.

  • Titrate the excess, un-complexed metal ions with the EDTA titrant until the endpoint color change is observed.

Calculation: The carbomer content is calculated based on the amount of metal salt that complexed with the carbomer's carboxylic acid groups, which is determined by the difference between the initial amount of metal salt added and the amount back-titrated with EDTA.

Rheological Analysis (Viscosity)

Viscosity measurement is a critical quality control test for this compound, as it reflects its thickening capability.

Instrumentation:

  • Rotational viscometer (e.g., Brookfield DV-II+ Pro) with appropriate spindles (e.g., LV-5)[7].

  • Controlled stress/strain rheometer for more detailed characterization[7][8].

  • Constant temperature water bath.

Sample Preparation (0.5% Dispersion):

  • Dry the this compound sample.

  • Accurately weigh 2.50 g of the dried polymer.

  • Slowly disperse the polymer in 497.5 g of deionized water with continuous stirring.

  • Allow the dispersion to hydrate.

  • Place the dispersion in a constant temperature water bath at 25 ± 1°C.

  • Neutralize the dispersion to a target pH (e.g., 7.3) with an 18% NaOH solution while stirring at a low speed[7].

Viscometer Procedure:

  • Equilibrate the neutralized sample to 25 ± 1°C.

  • Select the appropriate spindle and rotational speed (e.g., LV-5 spindle at 10 rpm)[7].

  • Immerse the spindle in the center of the sample up to the marked level.

  • Allow the reading to stabilize (typically after 1 minute) and record the viscosity value.

Rheometer Procedure: For more comprehensive rheological profiling, a controlled stress rheometer can be used to perform:

  • Flow Curve Measurement: Shear stress vs. shear rate to determine flow behavior (e.g., shear-thinning).

  • Oscillatory Tests: To measure viscoelastic properties like storage modulus (G') and loss modulus (G'').

Size Exclusion Chromatography (SEC)

SEC is used to determine the molecular weight distribution of this compound, which is a key parameter for its performance.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • SEC columns suitable for aqueous mobile phases.

    • A multi-detector system including a refractive index (RI) detector, a viscometer, and a multi-angle light scattering (MALS) detector for absolute molecular weight determination[9].

Mobile Phase:

  • Aqueous buffer with appropriate ionic strength to suppress polyelectrolyte effects (e.g., phosphate buffer).

Procedure:

  • Dissolve the this compound sample in the mobile phase.

  • Filter the sample through a suitable membrane filter.

  • Inject the sample into the SEC system.

  • The components are separated based on their hydrodynamic volume, with larger molecules eluting first.

  • The detectors provide data on concentration, viscosity, and light scattering, which are used to calculate the molecular weight distribution.

Visualized Workflows and Relationships

Diagram 1: Potentiometric Titration Workflow

PotentiometricTitration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound disperse Disperse in Water weigh->disperse titrate Titrate with 0.25 N NaOH disperse->titrate record Record pH vs. Volume titrate->record endpoint Determine Endpoint record->endpoint calculate Calculate % COOH endpoint->calculate

Caption: Workflow for the quantification of this compound by potentiometric titration.

Diagram 2: EDTA Back-Titration Workflow for Gels

EDTABackTitration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Carbomer Gel add_reagents Add Alkali & Excess Metal Salt weigh->add_reagents destroy_gel Break Gel Structure add_reagents->destroy_gel centrifuge Centrifuge destroy_gel->centrifuge titrate Titrate Supernatant with EDTA centrifuge->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Carbomer Content endpoint->calculate

Caption: Workflow for the quantification of Carbomer in a gel matrix using EDTA back-titration.

Diagram 3: Relationship of Analytical Methods

MethodRelationship cluster_quant Quantitative Analysis cluster_char Characterization Titration Potentiometric Titration BackTitration EDTA Back-Titration Rheology Rheological Analysis (Viscosity) SEC Size Exclusion Chromatography (MWD) Carbomer956 This compound Carbomer956->Titration Carboxylic Acid Content Carbomer956->BackTitration Carboxylic Acid Content (in Gels) Carbomer956->Rheology Physical Property (Concentration Dependent) Carbomer956->SEC Molecular Weight Distribution

Caption: Interrelationship of analytical methods for this compound analysis.

Conclusion

The choice of analytical method for the quantification and characterization of this compound depends on the specific requirements of the analysis.

  • Potentiometric titration is a robust and widely accepted method for determining the carboxylic acid content of the pure polymer and is suitable for assay and quality control.

  • EDTA back-titration offers a valuable alternative for the quantification of carbomer in complex matrices like gels, where direct titration is not feasible.

  • Rheological analysis , particularly viscosity measurement, is an essential tool for assessing the functional performance of this compound in its final formulation. While it can be correlated with concentration, it is more often used as a quality control parameter for the physical properties of the product.

  • Size Exclusion Chromatography is the method of choice for the in-depth characterization of the polymer's molecular weight distribution, which is a critical parameter influencing its rheological properties.

For comprehensive quality control of this compound, a combination of these methods is often employed. Potentiometric titration can be used to assay the raw material, while rheological analysis is used to ensure the performance of the final product. SEC provides valuable information during product development and for troubleshooting. The cross-validation of these methods ensures a thorough understanding of the material's chemical and physical properties, leading to consistent product quality and performance.

References

A Comparative Analysis of Drug Permeation from Carbomer 956 and HPMC-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical and transdermal drug delivery, the choice of gelling agent is paramount to formulation efficacy. Among the most widely utilized polymers are Carbomer 956, a high molecular weight cross-linked polyacrylic acid, and Hydroxypropyl Methylcellulose (HPMC), a semi-synthetic cellulose derivative. This guide provides a comparative study of drug permeation from gels formulated with these two polymers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Polymer Properties and Their Impact on Drug Permeation

Carbomer and HPMC gels exhibit distinct physicochemical properties that influence their performance as drug delivery vehicles. HPMC is known for its non-irritating and hypoallergenic properties, forming a flexible film on the skin that can prevent moisture loss.[1] In contrast, Carbomer polymers like Carbopol are recognized for their strong mucoadhesive properties and their ability to form viscous gels.[2]

The release of a drug from these gel matrices is governed by a combination of diffusion and erosion of the polymer network. For HPMC gels, upon contact with an aqueous medium, the polymer swells to form a gel layer, and drug release is primarily controlled by diffusion through this layer and the gradual erosion of the gel.[3] Carbomer gels also swell in water to form a viscous matrix, and increasing the Carbomer concentration generally leads to a decrease in the drug release rate due to the formation of a thicker gel layer.[4][5]

Quantitative Comparison of Drug Release

To illustrate the comparative performance of these two polymers, the following table summarizes in-vitro drug release data from a study on emulgel formulations of diclofenac potassium using Carbopol 940 (a type of Carbomer) and HPMC as gelling agents.

FormulationGelling AgentDrug Release (%) after 6 hours
F1Carbopol 94089.56 ± 0.66
F2HPMC84.45 ± 0.16
F3Xanthine Gum85.12 ± 0.36
Marketed Formulation-91.55 ± 0.35

Data sourced from a comparative study on different polymer-based emulgels, indicating that the Carbopol 940 formulation exhibited a higher percentage of drug release compared to the HPMC formulation over a 6-hour period.

Experimental Protocols

A standardized in-vitro drug permeation study is crucial for evaluating and comparing the performance of different gel formulations. The following is a detailed methodology representative of such an experiment.

Objective: To compare the in-vitro permeation of a model drug from this compound and HPMC gel formulations.

Materials:

  • Model Drug

  • This compound

  • HPMC (specify viscosity grade)

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Synthetic membrane (e.g., Strat-M®) or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • High-Performance Liquid Chromatography (HPLC) system

Methods:

  • Gel Preparation:

    • This compound Gel: Disperse this compound in deionized water with constant stirring until a homogenous dispersion is formed. Neutralize with a suitable base (e.g., triethanolamine) to the desired pH to form the gel. Incorporate the model drug into the gel.

    • HPMC Gel: Slowly add HPMC to vigorously stirred deionized water to avoid clumping. Continue stirring until a clear, uniform gel is formed. Incorporate the model drug into the gel.

  • In-Vitro Permeation Study:

    • Mount the synthetic or biological membrane on the Franz diffusion cells, with the dermal side in contact with the receptor medium.

    • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic skin surface temperature. Stir the receptor medium continuously.

    • Apply a known quantity of the drug-loaded gel formulation to the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.

    • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and lag time (tL).

Experimental Workflow Diagram

DrugPermeationWorkflow cluster_prep Formulation Preparation cluster_permeation In-Vitro Permeation Study cluster_analysis Data Analysis prep_carbomer Prepare this compound Gel incorporate_drug Incorporate Drug prep_carbomer->incorporate_drug prep_hpmc Prepare HPMC Gel prep_hpmc->incorporate_drug apply_gel Apply Gel to Membrane incorporate_drug->apply_gel setup_franz Setup Franz Diffusion Cells setup_franz->apply_gel sample_collection Collect Samples at Intervals apply_gel->sample_collection hplc_analysis HPLC Analysis sample_collection->hplc_analysis calculate_permeation Calculate Permeation Parameters hplc_analysis->calculate_permeation compare_results Compare Formulations calculate_permeation->compare_results

Caption: Experimental workflow for the comparative drug permeation study.

Conclusion

Both this compound and HPMC are effective gelling agents for topical drug delivery, each with its own set of advantages. The choice between them depends on the specific requirements of the formulation, including the desired drug release profile, mucoadhesive properties, and skin feel.[1] The experimental data suggests that Carbomer-based gels may facilitate a higher rate of drug release for certain active pharmaceutical ingredients compared to HPMC gels. However, formulation scientists must consider the potential for skin irritation with Carbomers and the excellent biocompatibility of HPMC.[1] A thorough in-vitro permeation study, as detailed in this guide, is essential for selecting the optimal polymer and optimizing the formulation for desired therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal of CARBOMER 956: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of CARBOMER 956 is a critical aspect of laboratory and manufacturing operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this high-molecular-weight polymer in accordance with safety and regulatory standards.

Hazard Classification and Regulatory Compliance

This compound, a crosslinked polyacrylic acid polymer, may be classified as a hazardous waste under certain regulations. One Safety Data Sheet (SDS) indicates that if discarded, it is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) Regulation 40 CFR 261[1]. However, another source suggests the product is not designated as hazardous[2]. Given this variability, it is imperative to consult and adhere to all applicable federal, state, provincial, and local regulations governing chemical waste disposal.

Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Gloves made from antistatic material

  • Dust mask

  • Protective clothing to prevent skin contact[2]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on its physical state (powder or gel) and the available facilities.

For Uncontaminated this compound Powder:

  • Containment: Carefully sweep or vacuum the solid material, avoiding the generation of dust clouds[2][3]. Material can form an explosive organic dust-air mixture[1].

  • Packaging: Place the collected powder into a designated, closed, and properly labeled container for disposal[2][4].

  • Disposal:

    • Authorized Waste Collection: The primary recommended method is to dispose of the material through an authorized waste collection point[1].

    • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air[5].

    • Landfill: If permitted by local regulations, land disposal must be in closed containers[2].

For Spills and Contaminated Material:

  • Secure the Area: Ventilate the affected area and eliminate all ignition sources[2].

  • Containment: Prevent the spill from entering sewers, waterways, or the soil[1][5]. Use appropriate containment measures.

  • Clean-up:

    • For dry spills, follow the procedure for uncontaminated powder.

    • For wet spills or gels, be aware that contact with water creates a very slippery film[1][2]. Absorb the spill with an inert material and place it in a suitable container for disposal.

    • Wash the spill area with detergent and water, and collect the contaminated water for proper disposal[1][4]. Do not discharge the cleaning water into drains[4][5].

  • Disposal: Dispose of the contained waste in accordance with local, state, and federal environmental regulations[1].

Disposal of Contaminated Packaging:

  • Empty containers should not be reused[6].

  • Handle contaminated packaging in the same manner as the substance itself[4].

  • Dispose of containers in accordance with all applicable local, regional, national, and international regulations[1].

  • Completely emptied packages may be recycled where facilities exist[4].

Environmental Precautions

This compound is not biodegradable and should not be released into the environment[1][2]. It is crucial to prevent its entry into drains, surface water, and groundwater[1][4][5].

Quantitative Ecotoxicity Data

The following table summarizes the known aquatic toxicity data for this compound.

Test Organism Toxicity Metric Value Reference
Freshwater FishAcute LC₅₀100-1000 mg/L[1]
Freshwater InvertebratesAcute EC₅₀100-1000 mg/L[1]

Experimental Protocols

The ecotoxicity data presented are based on literature values and do not originate from a specific experimental protocol detailed in the provided search results. The LC₅₀ (Lethal Concentration 50%) for fish and EC₅₀ (Effective Concentration 50%) for invertebrates are standard metrics in aquatic toxicology studies, typically determined through acute toxicity tests where organisms are exposed to different concentrations of a substance over a short period (e.g., 96 hours for fish, 48 hours for invertebrates).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_form Determine Physical Form start->check_form powder Solid Powder check_form->powder Solid gel Gel or Liquid Suspension check_form->gel Liquid/Gel check_contamination Is the material contaminated? powder->check_contamination contaminated Contaminated gel->contaminated uncontaminated Uncontaminated check_contamination->uncontaminated No check_contamination->contaminated Yes package_uncontaminated Package in a closed, labeled container uncontaminated->package_uncontaminated package_contaminated Package spill residue in a closed, labeled container contaminated->package_contaminated consult_regs Consult Local, State, and Federal Regulations package_uncontaminated->consult_regs package_contaminated->consult_regs disposal_options Select Disposal Method consult_regs->disposal_options auth_waste Authorized Waste Collection disposal_options->auth_waste incineration Chemical Incineration disposal_options->incineration landfill Permitted Landfill disposal_options->landfill end End of Disposal Process auth_waste->end incineration->end landfill->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistics for Handling Carbomer 956

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for the handling of Carbomer 956, a crosslinked polyacrylic acid polymer. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all personnel and the integrity of the research.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, particularly in its powdered form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE and occupational exposure limits.

ParameterSpecificationSource
Occupational Exposure Limit 0.05 mg/m³ for respirable polyacrylate dusts (industry-recommended)[1]
Eye Protection Safety glasses with side-shields or goggles.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or coveralls.[4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and exposure limits may be exceeded.[3]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

Workflow for Safe Handling of this compound prep Preparation & PPE handling Handling & Processing prep->handling Proceed with experiment spill Spill & Emergency Response handling->spill If spill occurs disposal Waste Disposal handling->disposal Dispose of used material storage Storage handling->storage Store unused material decon Decontamination spill->decon Clean and decontaminate area disposal->decon Review procedures storage->handling Retrieve for use decon->disposal Dispose of contaminated materials

Safe Handling Workflow for this compound

Operational Plan: Step-by-Step Guidance

This section provides procedural, step-by-step guidance for key operational stages when working with this compound.

1. Preparation and PPE:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedures involving this compound.

  • Ventilation: Ensure the work area is well-ventilated. Use a fume hood or local exhaust ventilation if dust is likely to be generated.[1]

  • PPE Donning: Put on all required personal protective equipment as specified in the table above. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][6]

2. Handling and Dispensing:

  • Avoid Dust Generation: When handling the powdered form of this compound, minimize the creation of dust. Use techniques such as gentle scooping and avoiding dropping the powder from a height.

  • Grounding: For processes involving the transfer of large quantities of this compound powder, ground and bond containers to prevent the build-up of static electricity, which can create a dust explosion hazard.[1]

  • Dispersion: When dispersing this compound in a liquid, add the powder slowly to the vortex of the liquid to prevent clumping and minimize dust.

3. Spill Response:

  • Evacuate and Secure: In the event of a spill, evacuate unnecessary personnel from the immediate area.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Do not use compressed air for cleaning. For wet spills, absorb the material with an inert, non-combustible absorbent material.

  • Cleaning: Clean the spill area with soap and water. Be aware that wet this compound can create a slippery surface.[1]

  • Disposal of Spill Debris: Collect all contaminated materials and place them in a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials containing this compound in designated, clearly labeled, and sealed containers. This includes unused product, contaminated PPE, and spill cleanup materials.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not discharge this compound into drains or the environment.[1]

  • Contaminated Packaging: Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional guidelines, or reconditioned.

By adhering to these safety and logistical guidelines, researchers and scientists can confidently and safely handle this compound in a laboratory setting, fostering a culture of safety and ensuring the well-being of all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.